molecular formula C9H8O2 B1313559 Isochroman-4-one CAS No. 20924-56-5

Isochroman-4-one

Katalognummer: B1313559
CAS-Nummer: 20924-56-5
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: OYXTZAZUFUWSIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isochroman-4-one is a natural product found in Nemania with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1H-isochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXTZAZUFUWSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491796
Record name 1H-2-Benzopyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20924-56-5
Record name 1H-2-Benzopyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-1H-2-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Stereochemistry of Isochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochroman-4-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. As a privileged structure, it is found in a variety of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. These activities include antihypertensive, acetylcholinesterase inhibition, and cardioprotective effects, making this compound and its derivatives promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core structure, stereochemistry, synthesis, and biological significance of isochroman-4-ones, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.

Core Structure and Physicochemical Properties

The foundational structure of this compound consists of a bicyclic system where a dihydropyranone ring is fused to a benzene ring. The systematic IUPAC name for this compound is 2,3-dihydro-1H-isochromen-4-one.

PropertyValue
Molecular FormulaC₉H₈O₂
Molecular Weight148.16 g/mol
AppearanceSolid
Melting Point46-48 °C
Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. Below is a summary of typical spectroscopic data for the parent this compound.

¹H NMR (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.10d1HH-5
~7.55t1HH-7
~7.35t1HH-6
~7.20d1HH-8
~4.80s2HH-1
~4.60s2HH-3

¹³C NMR (in CDCl₃):

Chemical Shift (ppm)Assignment
~192.0C-4
~138.0C-8a
~134.0C-7
~129.0C-5
~128.0C-6
~127.5C-4a
~122.0C-8
~70.0C-1
~68.0C-3

Mass Spectrometry (Electron Ionization):

The fragmentation pattern in mass spectrometry provides key information for identifying the this compound core. Common fragmentation pathways involve the loss of CO, as well as cleavage of the dihydropyranone ring.

Stereochemistry

The stereochemistry of this compound derivatives is a critical aspect that significantly influences their biological activity. The introduction of substituents at positions 1 and 3 of the heterocyclic ring can create one or two stereocenters, leading to the formation of enantiomers and diastereomers.

Asymmetric synthesis is therefore crucial for accessing stereochemically pure this compound derivatives. Various stereoselective synthetic strategies have been developed to control the absolute and relative stereochemistry of these compounds. For instance, organocatalytic intramolecular Mannich reactions have been employed to synthesize 4-aminoisochromanones with high diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 99% ee).

Synthesis of Isochroman-4-ones

A variety of synthetic routes to the this compound core and its derivatives have been reported. A common and efficient method is the Parham-type cyclization.

Experimental Protocol: Parham-Type Cyclization for (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP] Synthesis

This protocol describes a key step in the total synthesis of the natural product (±)-XJP, a potent antihypertensive agent. The synthesis involves an intramolecular cyclization of a lithiated species with an internal Weinreb amide electrophile.

Materials:

  • Appropriately substituted bromoaryl Weinreb amide precursor

  • tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., pentane)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Dissolve the bromoaryl Weinreb amide precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of t-BuLi (typically 2.2 equivalents) to the cooled solution. The reaction mixture is typically stirred at this temperature for a short period (e.g., 1 minute) to allow for the lithium-halogen exchange and subsequent intramolecular cyclization.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup by extracting the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

This method has been shown to provide good to excellent yields, with the synthesis of (±)-XJP being achieved in a 54% overall yield over six steps.

Synthesis_Workflow General Experimental Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., Substituted Benzoic Acids) Functional_Group_Manipulation Functional Group Manipulation Starting_Materials->Functional_Group_Manipulation Cyclization Cyclization Reaction (e.g., Parham Cyclization, Friedel-Crafts) Functional_Group_Manipulation->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Derivative Purification->Pure_Product Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_Product->Spectroscopic_Analysis Stereochemical_Analysis Stereochemical Analysis (Chiral HPLC, X-ray Crystallography) Pure_Product->Stereochemical_Analysis In_Vitro_Assays In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell-based Assays) Pure_Product->In_Vitro_Assays Data_Analysis Data Analysis (e.g., IC50/EC50 Determination) In_Vitro_Assays->Data_Analysis Mechanism_of_Action Mechanism of Action Studies Data_Analysis->Mechanism_of_Action

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Biological Activities and Signaling Pathways

This compound derivatives have been reported to exhibit a range of pharmacological activities. The following tables summarize key quantitative data for some of the most significant biological effects.

Antihypertensive Activity

Several this compound derivatives have shown potent antihypertensive effects. The natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP] and its analogs have been a particular focus of these investigations.[1] The mechanism of action for some of these compounds involves the inhibition of the angiotensin-converting enzyme (ACE) or acting as α1-adrenergic receptor antagonists.

CompoundTargetActivityReference
(±)-XJPACEPotent antihypertensive activity in renal hypertensive rats[1]
Hybrid 6eα1-adrenergic receptorSignificant reduction in systolic and diastolic blood pressure in SHRs
Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have been designed and synthesized as potent inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

CompoundIC₅₀ (AChE)Selectivity (AChE/BuChE)Reference
9d8.9 nM>230
10a1.61 nM-
Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms and signaling pathways modulated by this compound derivatives. For instance, certain cardioprotective hybrids of this compound have been shown to regulate the AMPK signaling pathway and influence fatty acid metabolism. Additionally, some derivatives have been found to modulate the PI3K/Akt/eNOS signaling pathway, which is involved in endothelial function.

Signaling_Pathways Signaling Pathways Modulated by this compound Derivatives cluster_ampk Cardioprotection cluster_pi3k Endothelial Function Isochroman_4_one This compound Derivatives AMPK AMPK Signaling Pathway Isochroman_4_one->AMPK regulates PI3K PI3K Isochroman_4_one->PI3K modulates Fatty_Acid_Metabolism Fatty Acid Metabolism AMPK->Fatty_Acid_Metabolism Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS

Caption: Key signaling pathways influenced by this compound derivatives.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the design and development of new therapeutic agents. Its amenability to synthetic modification allows for the fine-tuning of its pharmacological properties, leading to potent and selective compounds with diverse biological activities. The detailed understanding of its structure, stereochemistry, and synthesis, as presented in this guide, provides a solid foundation for researchers in the field. Further exploration of the signaling pathways modulated by this compound derivatives will undoubtedly open new avenues for the treatment of a range of diseases, from hypertension to neurodegenerative disorders. The quantitative data and experimental protocols compiled herein are intended to facilitate these future research endeavors.

References

Isochroman-4-one Derivatives: A Comprehensive Technical Guide on Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological significance, and underlying mechanisms of action of this compound derivatives, with a focus on their potential as therapeutic agents.

Anticancer Activity

This compound derivatives have shown promising cytotoxic effects against a variety of human cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Data Presentation: Anticancer Activity of this compound and Related Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound and structurally related chroman-4-one derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Isochromanone3-(4-chlorophenyl)isochroman-1-oneMCF-7 (Breast)15.8
Spiro[chroman-2,4′-piperidin]-4-oneCompound 16 (sulfonyl spacer)MCF-7 (Breast)0.31
A2780 (Ovarian)5.62[1]
HT-29 (Colorectal)3.55[1]
Compound 15 (trimethoxyphenyl)MCF-7 (Breast)18.77[1]
A2780 (Ovarian)47.05[1]
HT-29 (Colorectal)31.62[1]
4H-Chromen-4-oneMarine Streptomyces DerivativeHuman Colon Carcinoma9.68 µg/ml[2][3]
Human Prostate Adenocarcinoma9.93 µg/ml[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. After 24 hours, remove the existing medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: PI3K/Akt Inhibition

A key mechanism underlying the anticancer activity of some this compound derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

PI3K_Akt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activation NFkB NF-κB pAkt->NFkB Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Isochromanone This compound Derivative Isochromanone->PI3K Inhibition Isochromanone->pAkt Inhibition

PI3K/Akt signaling pathway inhibition by this compound derivatives.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).

Data Presentation: Anti-inflammatory Activity of this compound Derivatives

The following table presents the in vitro anti-inflammatory activity (IC50 values) of selected isocoumarin derivatives, a class of compounds closely related to isochroman-4-ones.

CompoundAssayIC50 (µM)
Setosphamarin ANitric Oxide Inhibition23.17[4]
Setosphamarin BNitric Oxide Inhibition35.79[4]
Setosphamarin CNitric Oxide Inhibition28.45[4]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound test compounds

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits 50% of nitric oxide production.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of this compound derivatives are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binding IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation NFkB_IkB_complex NF-κB-IκBα (Inactive) NFkB_IkB_complex->NFkB_p65_p50 IκBα Degradation Isochromanone This compound Derivative Isochromanone->IKK Inhibition Isochromanone->IkB Prevents Degradation Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) NFkB_p65_p50_nuc->Proinflammatory_genes Transcription

NF-κB signaling pathway inhibition by this compound derivatives.

Antimicrobial Activity

A number of this compound and related chroman-4-one derivatives have been reported to exhibit activity against a range of pathogenic bacteria and fungi, highlighting their potential in the development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of Chroman-4-one Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some chroman-4-one derivatives against various microbial strains.

Compound ClassDerivativeMicroorganismMIC (µg/mL)
Spiropyrrolidines with thiochroman-4-one/chroman-4-oneCompound 4a-dBacillus subtilis32[5]
Staphylococcus epidermidis32[5]
Compound 4a, 4b, 4d, 4ePseudomonas aeruginosa64[5]
4H-Chromen-4-oneMarine Streptomyces DerivativeBacillus subtilis0.25[2][3]
Micrococcus luteus0.5 (MBC)[2][3]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound test compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of the core this compound structure is outlined below.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., Substituted 2-methylbenzoic acid) Intermediate1 Halogenation Start->Intermediate1 NBS, AIBN Intermediate2 Coupling Reaction Intermediate1->Intermediate2 Arylboronic acid, Pd catalyst Intermediate3 Cyclization Intermediate2->Intermediate3 Base-mediated intramolecular cyclization FinalProduct This compound Derivative Intermediate3->FinalProduct

A generalized synthetic workflow for this compound derivatives.
Example Synthetic Protocol: Synthesis of 3-Phenylisochroman-1-one

This protocol describes a general method for the synthesis of a 3-phenylisochroman-1-one derivative.

Step 1: Bromination of 2-Methylbenzoic Acid A mixture of 2-methylbenzoic acid, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride is refluxed to afford 2-(bromomethyl)benzoic acid.

Step 2: Esterification The resulting 2-(bromomethyl)benzoic acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst, to yield methyl 2-(bromomethyl)benzoate.

Step 3: Wittig Reaction The methyl 2-(bromomethyl)benzoate is reacted with triphenylphosphine to form the corresponding phosphonium salt. Treatment of the phosphonium salt with a base followed by reaction with benzaldehyde (or a substituted benzaldehyde) in a Wittig reaction affords a stilbene derivative.

Step 4: Cyclization The stilbene derivative undergoes an intramolecular cyclization reaction, often promoted by a palladium catalyst, to form the 3-phenylisochroman-1-one core structure.

Note: Specific reaction conditions, including solvents, temperatures, and catalysts, may vary depending on the desired substituents on the this compound scaffold.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. The exploration of their therapeutic potential in preclinical and clinical studies will be crucial in translating the promising in vitro findings into tangible clinical benefits. The continued investigation of this fascinating scaffold holds great promise for the development of new and effective therapeutic agents for a range of human diseases.

References

The Multifaceted Biological Activities of Isochroman-4-ones: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the burgeoning therapeutic potential of isochroman-4-one scaffolds, detailing their diverse biological activities, underlying mechanisms, and the experimental methodologies used for their evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The this compound core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, including cardiovascular disease, neurodegenerative disorders, infectious diseases, and oncology. This technical guide provides a comprehensive review of the key biological activities of this compound derivatives, presents quantitative data in a structured format, details the experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Diverse Pharmacological Profile of this compound Derivatives

This compound and its analogues have been extensively investigated, revealing a broad spectrum of pharmacological effects. The key activities identified include antihypertensive, acetylcholinesterase (AChE) inhibitory, antimicrobial, and anticancer effects.

Antihypertensive Activity

Certain this compound derivatives have demonstrated significant potential as antihypertensive agents. A notable example is (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, which has been shown to possess potent antihypertensive activity.[1] Hybrids of this natural product with N-substituted isopropanolamine moieties have been synthesized and evaluated for their β1-adrenoceptor blocking effect, a key mechanism for controlling blood pressure.[2] Some of these hybrids exhibited effects comparable to the well-known antihypertensive drug propranolol.[2] Further modifications, such as the introduction of nitric oxide (NO)-releasing moieties, have also been explored to enhance their antihypertensive efficacy.[3]

Acetylcholinesterase (AChE) Inhibition

In the quest for new treatments for neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Several novel this compound hybrids bearing an N-benzyl pyridinium moiety have been designed and synthesized as potent AChE inhibitors.[4] One derivative, in particular, exhibited an exceptionally low IC50 value of 8.9 nM, indicating very high potency.[4] Further studies on this compound derivatives derived from natural products have also yielded compounds with potent anti-AChE activity.[5][6]

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have been investigated for their activity against a range of pathogenic microbes. For instance, a 4H-chromen-4-one derivative isolated from a marine Streptomyces species was found to be highly potent against Bacillus subtilis and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values of 0.25 µg/mL and 0.5 µg/mL, respectively.[7] Spiropyrrolidines tethered with thiochroman-4-one/chroman-4-one scaffolds have also been synthesized and shown to possess moderate to excellent antibacterial and antifungal activities.[8]

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a significant area of research. Studies have shown that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway.[9] For example, a 3-(4-chlorophenyl)isochroman-1-one derivative displayed an IC50 value of 15.8 µM against the MCF-7 human breast cancer cell line.[9]

Quantitative Biological Activity Data

The following tables summarize the quantitative data for the biological activities of selected this compound derivatives.

Table 1: Antihypertensive and β-Adrenergic Blocking Activity of this compound Derivatives

CompoundBiological ActivityAssay SystemPotencyReference
(±)-7,8-dihydroxy-3-methyl-isochromanone-4AntihypertensiveRenal Hypertensive RatsPotent[1]
This compound-isopropanolamine hybrid (IIId)β1-adrenoceptor blockingIsolated Rat AtriaComparable to propranolol[2]
This compound oxime ether hybrid (Ic)β1-adrenoceptor blockingIsolated Rat Atria52.2% inhibition at 10⁻⁷ mol·L⁻¹[10]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

CompoundIC50 Value (nM)Reference
(Z)-4-((7,8-dimethoxy-4-oxoisochroman-3-ylidene)methyl)-1-(4-fluorobenzyl)pyridin-1-ium bromide (9d)8.9[4]
(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide (10a)1.61[6]
Donepezil (Reference Drug)12.06[6]

Table 3: Antimicrobial Activity of this compound and Related Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
4H-chromen-4-one derivativeBacillus subtilis ATCC 66330.25[7]
4H-chromen-4-one derivativeMicrococcus luteus ATCC 93410.5 (MBC)[7]
Spiropyrrolidine-thiochroman-4-one hybrids (4a-d)Bacillus subtilis32[8]
Spiropyrrolidine-thiochroman-4-one hybrids (4a-d)Staphylococcus epidermidis32[8]
Amoxicillin (Reference Drug)Bacillus subtilis64[8]
Ampicillin (Reference Drug)Bacillus subtilis78[8]

Table 4: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 Value (µM)Reference
3-(4-chlorophenyl)isochroman-1-oneMCF-7 (Breast Cancer)15.8[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of the key experimental protocols used to assess the biological activities of this compound derivatives.

Vasodilation Assay in Thoracic Aortic Rings

This ex vivo method assesses the vasorelaxant effects of compounds on isolated arterial segments.

  • Tissue Preparation: Thoracic aortic rings (approximately 3 mm in length) are excised from euthanized animals (e.g., rats) and placed in cold Krebs-Henseleit (K-H) buffer. Surrounding connective and adipose tissues are carefully removed.[11]

  • Mounting: The aortic rings are suspended between two stainless steel hooks in an organ bath containing K-H buffer, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.[11]

  • Tensioning and Equilibration: An initial passive tension is applied to the rings, and they are allowed to equilibrate for a set period, with the buffer being replaced regularly.[11]

  • Contraction: Vasoconstriction is induced by adding a contractile agent, such as phenylephrine, to the organ bath.[11]

  • Dose-Response Curve: Once a stable contraction is achieved, the test compound is added to the bath in a cumulative manner at increasing concentrations. The relaxation at each concentration is recorded as a percentage of the maximal contraction induced by phenylephrine.[11]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[12]

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[12]

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), DTNB solution, the AChE enzyme, and the test compound at various concentrations.[12]

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period to allow for binding.[12]

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).[12]

  • Measurement: The absorbance at 412 nm is measured over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[15]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density.[15]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[15]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[15]

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.[16]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[16]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16]

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are presented using the DOT language for Graphviz.

PI3K/Akt Signaling Pathway

Research suggests that isochromanone derivatives may exert their anticancer effects by modulating the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[9]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Isochromanone This compound Derivative Isochromanone->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the potential inhibitory action of this compound derivatives.

Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram illustrates a typical workflow for screening the anticancer activity of this compound derivatives.

Anticancer_Screening_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of This compound Derivatives Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Synthesis->Cell_Culture Test Compounds MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot) IC50_Determination->Mechanism_Studies SAR_Analysis->Synthesis Lead Optimization

Caption: A generalized workflow for the synthesis, in vitro screening, and evaluation of this compound derivatives for anticancer activity.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including antihypertensive, acetylcholinesterase inhibitory, antimicrobial, and anticancer effects, highlight the significant potential of this class of compounds. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future efforts focused on lead optimization, elucidation of precise mechanisms of action, and in vivo efficacy studies will be crucial in translating the therapeutic promise of this compound derivatives into clinical applications. The continued exploration of this chemical space is anticipated to yield new and effective treatments for a range of human diseases.

References

Isochroman-4-one CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isochroman-4-one

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, a heterocyclic compound of interest in various chemical and pharmaceutical applications.

Chemical Identity and Properties

This compound, a derivative of isochroman, is a bicyclic organic compound. A thorough compilation of its chemical identifiers and physical properties is essential for its accurate use in research and development.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented below, providing a standardized reference for this compound.

Identifier TypeValue
CAS Number 20924-56-5[1][2][3][4][5]
IUPAC Name 1H-isochromen-4-one[1]
Synonyms 3,4-Dihydro-1H-2-benzopyran-4-one[1][5]
Molecular Formula C9H8O2[1][2]
Molecular Weight 148.16 g/mol [2]
Canonical SMILES O=C1COCC2=CC=CC=C12[1]
InChI InChI=1S/C9H8O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2[1]
InChI Key OYXTZAZUFUWSIR-UHFFFAOYSA-N[1]
MDL Number MFCD09744058[1][2]
EINECS Number 819-563-6[1]
Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.

PropertyValue
Physical State Solid[1]
Appearance White to yellow solid or semi-solid
Melting Point 48°C[1]
Relative Density 1.098[1]
Purity 95% - 96%[1]
Storage Temperature Inert atmosphere, 2-8°C

Experimental Protocols

The synthesis of this compound and its derivatives is a key area of research. Several synthetic methodologies have been developed, each with its own advantages.

One-Pot Synthesis of this compound Derivatives

A one-pot method has been developed for the synthesis of this compound derivatives bearing an alkylidene moiety.[6] This approach involves the sequential reactions of intramolecular cyclization of an O,P-acetal containing an ester functional group, followed by a Horner–Wadsworth–Emmons (HWE) olefination with various aldehydes.[6]

Methodology:

  • The reaction is initiated by treating the O,P-acetal bearing an ester with lithium diisopropylamide (LDA), which facilitates an intramolecular cyclization.

  • The resulting intermediate then undergoes a Horner–Wadsworth–Emmons (HWE) olefination upon the addition of an aldehyde.

  • This one-pot procedure yields the corresponding this compound derivatives with an alkylidene group. The reaction has been shown to be effective with several aromatic aldehydes.[6]

Synthesis of Isochromano-[4,3-b] quinoline Derivatives

Derivatives of this compound, such as Isochromano-[4,3-b] quinoline, have been synthesized through a condensation reaction.[7]

Methodology:

  • This compound is condensed with o-aminobenzaldehyde or o-amino piperonal.

  • The reaction is carried out in the presence of sodium ethoxide.

  • This process yields Isochromano-[4,3-b] quinoline and 9,10-methylenedioxyisochromano-[4,3-b] quinoline, respectively.[7] Some of these derivatives have demonstrated antiphlogistic (anti-inflammatory) activity.[7]

Synthesis of a Cardioprotective this compound Hybrid

A hydrogen-sulfide-releasing this compound hybrid with cardioprotective properties has been synthesized.[8]

Methodology:

  • A commercially available benzaldehyde is reduced to the corresponding alcohol using sodium borohydride.[8]

  • The alcohol then reacts with N-methoxy-N-methyl-2-bromopropanamide to form a Weinreb amide.[8]

  • Cyclization of the Weinreb amide using t-BuLi as a base, followed by deprotection of a benzyl group, yields the this compound core.[8]

Biological Activity and Signaling Pathways

This compound and its derivatives have shown potential in modulating biological pathways, indicating their promise in drug development.

Antihypertensive Activity

This compound has been identified as having antihypertensive properties.[9] The proposed mechanism of action involves the inhibition of the angiotensin II type 1 receptor (AT1R).[9] Blockade of this receptor is a well-established strategy for the treatment of hypertension.

Cardioprotective Effects

A synthetic hybrid molecule containing the this compound scaffold and a hydrogen sulfide-releasing moiety has demonstrated significant cardioprotective effects.[8] This compound was shown to attenuate cardiac hypertrophy, a condition characterized by the thickening of the heart muscle.[8] The therapeutic effect is suggested to be a result of the combined properties of the this compound core and the released hydrogen sulfide.[8]

Below is a diagram illustrating a potential signaling pathway for the antihypertensive effects of this compound.

Antihypertensive_Action_of_Isochroman_4_one cluster_0 Cell Membrane AT1R Angiotensin II Type 1 Receptor (AT1R) Downstream Downstream Signaling (e.g., Gq/11 activation, IP3/DAG pathway) AT1R->Downstream Activates AngII Angiotensin II AngII->AT1R Binds to This compound This compound This compound->Block Block->AT1R Inhibits ReducedEffect Reduced Hypertensive Effects Block->ReducedEffect Effect Physiological Effects (Vasoconstriction, Aldosterone release, etc.) Downstream->Effect

Caption: Proposed mechanism of antihypertensive action of this compound.

This guide provides a foundational understanding of this compound for scientific and research professionals. The compiled data and experimental insights aim to facilitate further investigation and application of this versatile compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Isochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-4-one, a heterocyclic organic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making a thorough understanding of its core physicochemical properties essential for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its potential biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundation for its handling, formulation, and application in a research setting.

PropertyValueSource(s)
Molecular Formula C₉H₈O₂[1][2]
Molecular Weight 148.16 g/mol [1][2]
CAS Number 20924-56-5[1][2]
Appearance Off-white to light yellow solid[1]
Melting Point 48 °C[1]
Boiling Point 99 °C at 14 Torr[1]
Density 1.098 g/cm³ at 25 °C[1]
LogP (Calculated for Isochroman-4-ol) 1.2502[3]

Spectroscopic Analysis

Spectroscopic techniques are pivotal for the structural elucidation and purity assessment of this compound. Below are typical experimental protocols and data interpretation guidelines for NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Instrument: Bruker AVANCE 500 spectrometer (or equivalent).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Frequency: 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

  • Procedure: A sample of this compound is dissolved in the chosen deuterated solvent. The solution is transferred to an NMR tube, and the spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

Data Interpretation: While specific peak assignments for this compound were not explicitly found, the expected regions for the proton and carbon signals can be predicted based on its structure and data from similar compounds. A general procedure for analyzing NMR spectra involves identifying the number of unique signals, their chemical shifts, splitting patterns (for ¹H NMR), and integration values (for ¹H NMR) to deduce the molecular structure.[5]

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Instrument: FT-IR spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film.

  • Procedure: The sample is placed in the IR beam, and the spectrum is recorded over the range of 4000-400 cm⁻¹. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).[6]

Data Interpretation: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

  • C=O Stretch (Ketone): A strong absorption band around 1680-1725 cm⁻¹.

  • C-O-C Stretch (Ether): A strong absorption band in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Experimental Protocol:

  • Instrument: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.

  • Procedure: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[7]

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight (148.16). The fragmentation pattern provides valuable structural information. While a detailed fragmentation analysis for this compound was not found, studies on related 4-acyl isochroman-1,3-diones suggest that fragmentation often occurs at atoms with high positive charge.[7] Common fragmentation pathways for ketones and ethers can be used to predict the fragmentation of this compound.[8][9]

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. A general and illustrative procedure involves the cyclization of a suitable precursor.

Experimental Protocol (General): A common approach involves the intramolecular cyclization of a 2-(halomethyl)phenylacetic acid derivative or a related compound. For instance, the synthesis of 6,7-dimethoxy-3-isochromanone has been achieved by reacting 3,4-dimethoxyphenylacetic acid with formalin in the presence of concentrated hydrochloric acid.[10] While this is for a derivative, a similar strategy could be adapted for the synthesis of the parent this compound. Another approach involves the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives to yield isochroman-4-ols, which could potentially be oxidized to this compound.[11]

Reactivity and Stability

Understanding the reactivity and stability of this compound is crucial for its storage, handling, and use in chemical reactions and biological assays.

  • Hydrolytic Stability: The lactone-like ether linkage in the this compound structure may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[12] Studies on similar structures suggest that the rate of hydrolysis is pH-dependent.[13]

  • Oxidative Stability: The benzylic ether and ketone functionalities may be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide would be necessary to determine its oxidative stability.

  • Photostability: Exposure to UV or visible light can potentially lead to degradation. Photostability testing according to ICH guidelines (e.g., exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) is recommended to assess its photostability.[14]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising biological activities, suggesting that the this compound core is a valuable pharmacophore.

AMPK Signaling Pathway

Some derivatives of this compound have been investigated as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] Activation of AMPK has therapeutic potential in metabolic diseases such as type 2 diabetes. The general mechanism involves the binding of the activator to the AMPK complex, leading to its phosphorylation and subsequent activation of downstream targets that promote catabolic pathways and inhibit anabolic pathways.

AMPK_Signaling_Pathway cluster_input Stimuli cluster_core Core Pathway cluster_output Downstream Effects Isochroman-4-one_Derivative This compound Derivative AMPK AMPK Isochroman-4-one_Derivative->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Metabolic_Regulation Metabolic Regulation (e.g., Glucose Uptake, Fatty Acid Oxidation) pAMPK->Metabolic_Regulation Promotes

AMPK Signaling Activation by this compound Derivatives.
α1-Adrenergic Receptor Antagonism

Certain hybrids of this compound have been designed and synthesized as novel α1-adrenergic receptor antagonists.[15] These compounds have shown potential as antihypertensive agents. The mechanism involves the blockade of α1-adrenergic receptors, which are G protein-coupled receptors, leading to the relaxation of smooth muscle and vasodilation.

Alpha1_Adrenergic_Receptor_Antagonism cluster_interaction Receptor Interaction cluster_signaling Downstream Signaling cluster_response Physiological Response Isochroman-4-one_Derivative This compound Derivative Alpha1_Receptor α1-Adrenergic Receptor Isochroman-4-one_Derivative->Alpha1_Receptor Antagonizes Vasodilation Vasodilation Isochroman-4-one_Derivative->Vasodilation Promotes Gq_Protein Gq Protein Activation (Blocked) Alpha1_Receptor->Gq_Protein PLC Phospholipase C Activation (Blocked) Gq_Protein->PLC IP3_DAG IP₃ & DAG Production (Blocked) PLC->IP3_DAG IP3_DAG->Vasodilation Leads to (Inhibited)

α1-Adrenergic Receptor Antagonism by this compound Hybrids.

Conclusion

This compound represents a valuable scaffold in the field of drug discovery. While its fundamental physicochemical properties are partially characterized, this guide highlights the need for further experimental investigation into its solubility, pKa, and detailed stability profile. The provided experimental protocols and insights into its spectroscopic analysis and potential biological activities offer a solid foundation for researchers and scientists to build upon. Future work should focus on filling the existing data gaps to fully exploit the therapeutic potential of this compound and its derivatives.

References

Potential therapeutic targets of isochroman-4-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Therapeutic Targets of Isochroman-4-One Analogs

Executive Summary

The this compound scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Analogs derived from this core have been identified as potent modulators of several key therapeutic targets. This document provides a comprehensive technical overview of these targets, presenting quantitative data, detailed experimental protocols for target validation and characterization, and visualizations of the associated signaling pathways. The primary therapeutic targets discussed herein include Acetylcholinesterase (AChE) for neurodegenerative diseases, α1- and β1-adrenergic receptors for cardiovascular conditions, AMP-activated protein kinase (AMPK) for cardioprotection, Retinoid X Receptor (RXR) for oncological applications, and the induction of apoptosis as a mechanism for anticancer activity.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

This compound analogs have emerged as potent inhibitors of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease. Notably, many of these analogs function as dual-binding site inhibitors, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme. This dual inhibition not only enhances cholinergic transmission but may also interfere with AChE-induced aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's.

Quantitative Data: AChE Inhibitory Activity

The inhibitory potency of various this compound derivatives has been quantified using the Ellman's assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity), are summarized below.

Compound IDDescriptionAChE IC50 (nM)Reference
9d 1-(4-fluorobenzyl) substituted hybrid8.9[1]
10a (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromidePotent, value <12.06 nM[2]
Donepezil Positive Control12.06[3]
Experimental Protocol: Ellman's Assay for AChE Inhibition

This protocol details the colorimetric method for determining AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other source)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), 3 mM solution in buffer

  • Acetylthiocholine iodide (ATCI), 15 mM solution in buffer

  • Test compounds (this compound analogs) dissolved in DMSO or buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation: Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Blank: 200 µL phosphate buffer.

    • Control (100% Activity): 140 µL phosphate buffer + 20 µL AChE solution + 20 µL vehicle (e.g., DMSO).

    • Test Wells: 140 µL phosphate buffer + 20 µL AChE solution + 20 µL of test compound solution at various concentrations.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: To all wells (except the blank), add 20 µL of 3 mM DTNB solution followed by 20 µL of 15 mM ATCI solution to start the reaction.[4]

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization: AChE Dual-Binding Inhibition

The following diagram illustrates the mechanism by which this compound analogs can inhibit AChE by binding simultaneously to two key sites within the enzyme's active site gorge.

AChE_Inhibition cluster_AChE AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) (Entrance) Gorge CAS Catalytic Anionic Site (CAS) (Base) Inhibitor This compound Analog (Dual-Binding Inhibitor) Inhibitor->PAS Binds & Blocks Inhibitor->CAS Binds & Inhibits Catalysis Acetylcholine Acetylcholine (Substrate) Acetylcholine->PAS Enters Gorge block->Acetylcholine Prevents Binding & Hydrolysis

Caption: Dual-site inhibition of Acetylcholinesterase (AChE) by an this compound analog.

Adrenergic Receptor Antagonism for Hypertension

Analogs of this compound have been developed as antagonists for both α1- and β1-adrenergic receptors, which are key regulators of blood pressure and cardiac function. Antagonism of these receptors is a well-established therapeutic strategy for managing hypertension.

Target: α1-Adrenergic Receptors

α1-Adrenoceptors are Gq-protein coupled receptors primarily located on vascular smooth muscle. Their stimulation by catecholamines leads to vasoconstriction and an increase in blood pressure. This compound hybrids have been designed to antagonize these receptors, promoting vasodilation.

Binding affinities (Ki) of this compound analogs for α1-adrenoceptor subtypes were determined through competitive radioligand binding assays.

Compound IDα1A-AR Ki (µM)α1B-AR Ki (µM)α1D-AR Ki (µM)Selectivity Profile
Compound 2 0.49>10>1038-fold selective for α1A over α1D
Compound 11 >1>100.8817-fold selective for α1D over α1B

Data synthesized from reference[5].

This competitive binding assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes prepared from cells stably expressing human α1A-, α1B-, or α1D-adrenoceptors.

  • Radioligand: [3H]-Prazosin (a high-affinity α1-antagonist).

  • Non-specific binding control: Phentolamine (10 µM) or another suitable unlabeled antagonist.

  • Test compounds (this compound analogs) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well plates, glass fiber filters (e.g., GF/C), cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:

    • 50 µL of test compound dilutions or buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

    • 50 µL of [3H]-Prazosin at a concentration near its Kd.

    • 150 µL of the cell membrane preparation (protein concentration optimized beforehand).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow binding to reach equilibrium.[6]

  • Filtration: Terminate the reaction by rapid filtration through PEI-presoaked glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioactivity.[6]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The diagram below shows the Gq-protein mediated signaling cascade initiated by α1-adrenoceptor activation, which is blocked by this compound antagonists.

Alpha1_Signaling cluster_downstream Downstream Signaling Antagonist This compound Antagonist Alpha1R α1-Adrenoceptor Antagonist->Alpha1R Blocks NE Norepinephrine NE->Alpha1R Activates Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response Smooth Muscle Contraction (Vasoconstriction) Ca->Response PKC->Response Beta1_Signaling cluster_downstream Downstream Signaling Antagonist This compound Antagonist Beta1R β1-Adrenoceptor Antagonist->Beta1R Blocks NE Norepinephrine NE->Beta1R Activates Gs Gs Protein Beta1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Response ↑ Heart Rate ↑ Contractility Ca_Influx->Response AMPK_Signaling cluster_downstream Downstream Effects Compound This compound Analog AMPK AMPK Compound->AMPK Activates Stress Pathological Stress (e.g., Pressure Overload) Hypertrophy Cardiac Hypertrophy Stress->Hypertrophy Induces mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 Inhibits Autophagy Autophagy (Cellular Cleanup) AMPK->Autophagy Activates PGC1a PGC-1α (Mitochondrial Biogenesis) AMPK->PGC1a Activates mTORC1->Hypertrophy Promotes Autophagy->Hypertrophy Inhibits PGC1a->Hypertrophy Inhibits Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound This compound Analog Mito Mitochondrion Compound->Mito Induces Stress DeathR Death Receptor (e.g., Fas, TNFR) Casp8 Caspase-8 (Initiator) DeathR->Casp8 Activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Forms Apoptosome & Activates Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes RXR_Signaling cluster_cell Cell cluster_nucleus Nucleus Agonist_N This compound Agonist RXR RXR Agonist_N->RXR Binds & Activates Dimer RXR/Partner Heterodimer RXR->Dimer Partner Partner Receptor (e.g., LXR, RAR) Partner->Dimer RXRE RXRE (Response Element) Dimer->RXRE Binds DNA DNA Transcription Gene Transcription RXRE->Transcription Regulates Agonist_C This compound Agonist Agonist_C->Agonist_N Enters Nucleus

References

Isochroman-4-one: A Technical Safety Profile and Preliminary Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-4-one is a heterocyclic organic compound with a molecular structure that forms the core of various natural products and synthetic molecules of pharmaceutical interest. As research into this compound and its derivatives expands, a thorough understanding of its safety profile and potential toxicity is paramount for guiding preclinical development and ensuring safe handling in a research environment. This technical guide provides a consolidated overview of the available safety information, preliminary toxicity data, and detailed experimental protocols for key toxicological assessments relevant to this compound.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are summarized in the table below. It is important to note that while harmonized classifications exist, specific quantitative toxicity data such as LD50 (median lethal dose) and IC50 (half-maximal inhibitory concentration) values for this compound are not publicly available. The classifications are therefore based on anticipated properties and require careful handling of the compound.

Table 1: Hazard Classification of this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.[1][3]
Endocrine Disruption-Substance identified as having endocrine disrupting properties.[1]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the supplier's SDS. Key recommendations include avoiding breathing dust/fumes, washing skin thoroughly after handling, wearing protective gloves, clothing, and eye/face protection, and using only in a well-ventilated area.[1] In case of exposure, immediate medical attention is advised.[1]

Preliminary Toxicity Data

As of the latest literature review, specific preclinical toxicity studies detailing LD50 or comprehensive in vitro cytotoxicity (IC50) values for the parent compound, this compound, are not available. The hazard classifications are based on general toxicological principles for this class of compounds.

However, studies on derivatives of this compound provide some initial insights:

  • A hydrogen-sulfide-releasing this compound hybrid showed low cellular toxicity in Chinese Hamster Ovary (CHO) cells as determined by an MTT assay. This suggests that the core this compound structure may be amenable to modification to produce derivatives with favorable safety profiles.

It is crucial for any research program involving this compound to conduct thorough in-house toxicity assessments. The following sections provide detailed protocols for standard assays.

Experimental Protocols for Toxicological Assessment

In Vitro Cytotoxicity Assays

Assessing the cytotoxic potential of a compound is a critical first step in safety evaluation. The MTT and Neutral Red Uptake assays are two commonly used colorimetric methods.

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases can reduce MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate treat_cells Treat cells with compound seed_cells->treat_cells compound_prep Prepare this compound dilutions compound_prep->treat_cells incubate_treatment Incubate (e.g., 24-72h) treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Medium Removal: After the treatment period, remove the medium containing the test compound.

  • Neutral Red Incubation: Add medium containing a specific concentration of neutral red (e.g., 50 µg/mL) and incubate for approximately 3 hours.

  • Washing: Remove the neutral red medium and wash the cells with a wash solution (e.g., PBS).

  • Dye Extraction: Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.

NRU_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis seed_and_treat Seed and treat cells add_nr Add Neutral Red medium seed_and_treat->add_nr incubate_nr Incubate (3h) add_nr->incubate_nr wash_cells Wash cells incubate_nr->wash_cells add_destain Add destain solution wash_cells->add_destain read_absorbance Read absorbance (540 nm) add_destain->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis bacterial_culture Bacterial culture (Salmonella) mix_components Mix bacteria, compound, +/- S9 bacterial_culture->mix_components compound_dilutions This compound dilutions compound_dilutions->mix_components s9_mix S9 mix (optional) s9_mix->mix_components add_top_agar Add top agar and plate mix_components->add_top_agar incubate_plates Incubate (48-72h) add_top_agar->incubate_plates count_colonies Count revertant colonies incubate_plates->count_colonies assess_mutagenicity Assess mutagenicity count_colonies->assess_mutagenicity Micronucleus_Assay_Workflow cluster_prep_treatment Preparation & Treatment cluster_assay Assay cluster_analysis Analysis culture_cells Culture mammalian cells treat_compound Treat with this compound culture_cells->treat_compound add_cytob Add Cytochalasin B treat_compound->add_cytob harvest_cells Harvest cells add_cytob->harvest_cells prepare_slides Prepare slides harvest_cells->prepare_slides stain_cells Stain cells prepare_slides->stain_cells score_micronuclei Score micronuclei stain_cells->score_micronuclei assess_genotoxicity Assess genotoxicity score_micronuclei->assess_genotoxicity Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion PhysiologicalEffects Physiological Effects Estrogens->PhysiologicalEffects Biological response Isochroman4one This compound (Potential Inhibitor) Isochroman4one->Aromatase Inhibition

References

The Isochroman-4-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The isochroman-4-one moiety, a bicyclic ether containing a ketone, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a diverse range of biologically active compounds. Initially identified in natural products, this core has been extensively explored by chemists to create synthetic derivatives targeting a wide array of diseases, from cardiovascular conditions to neurodegenerative disorders and cancer. This guide provides a comprehensive overview of the history, synthesis, and biological applications of the this compound core, presenting key data, experimental protocols, and the underlying mechanisms of action.

A Historical Perspective: From Natural Products to Targeted Therapeutics

The journey of the this compound scaffold in medicinal chemistry began with the isolation of natural products. A key example is (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), a compound isolated from banana peels that demonstrated antihypertensive properties.[1][2] This discovery spurred further investigation into the this compound core, leading to the synthesis of numerous derivatives with improved potency and diverse biological activities. The scaffold's rigid structure provides a fixed orientation for appended functional groups, making it an ideal starting point for structure-activity relationship (SAR) studies and rational drug design.[3][4] Over the years, this compound derivatives have been developed as potent and selective inhibitors for various enzymes and receptors.

Therapeutic Applications and Key Derivatives

The versatility of the this compound scaffold is evident in the breadth of its therapeutic applications. Researchers have successfully modified the core structure to target different biological pathways, leading to the development of agents for hypertension, Alzheimer's disease, diabetes, and cancer.

Antihypertensive Agents

Building upon the discovery of the natural product XJP, medicinal chemists have designed and synthesized novel this compound hybrids as potent antihypertensive agents. A significant strategy involves creating hybrids with arylpiperazine moieties, which are known pharmacophores for α1-adrenergic receptor antagonism.[5] This work has led to the identification of compounds with potent vasodilation effects and high affinity for the α1-adrenergic receptor.[5] Further innovations include the development of hybrids that release signaling molecules like nitric oxide (NO) or hydrogen sulfide (H2S) to enhance their cardiovascular protective effects.[1][2]

Table 1: Antihypertensive Activity of this compound Derivatives

Compound Biological Target Activity Reference
6e (XJP-Arylpiperazine Hybrid) α1-Adrenergic Receptor Antagonistic Activity; comparable blood pressure reduction to naftopidil in SHRs [5]
(±)-XJP Not specified Antihypertensive Activity [1]
Hybrid 13-E (H2S-releasing) Not specified Cardioprotective, Alleviates Cardiac Interstitial Fibrosis [2]

| NO-releasing Hybrids | Not specified | Blood pressure reduction comparable to captopril |[1] |

Acetylcholinesterase (AChE) Inhibitors

In the realm of neurodegenerative diseases, this compound derivatives have been engineered as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. By designing hybrids that bear an N-benzyl pyridinium moiety, researchers have created dual-binding site inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[6] This dual-inhibition mechanism can lead to superior efficacy.

Table 2: Acetylcholinesterase Inhibitory Activity of this compound Derivatives

Compound Biological Target IC50 Selectivity (AChE/BuChE) Reference

| 9d (N-benzyl pyridinium hybrid) | Acetylcholinesterase (AChE) | 8.9 nM | >230 |[6] |

Antidiabetic Agents

The this compound scaffold has also been utilized to develop inhibitors of protein tyrosine phosphatase 1B (PTP1B), a major therapeutic target for type 2 diabetes and obesity. A series of novel isochroman mono-carboxylic acid derivatives were synthesized and evaluated, leading to the discovery of highly potent inhibitors.[7]

Table 3: PTP1B Inhibitory Activity of Isochroman Carboxylic Acid Derivatives

Compound Biological Target IC50 Reference

| 4n (dithiolane derivative) | Protein Tyrosine Phosphatase 1B (PTP1B) | 51.63 ± 0.91 nM |[7] |

Anticancer Agents

While direct examples of this compound derivatives as potent anticancer agents are emerging, the related scaffold, chromen-4-one, has shown significant promise.[8] A key area of interest is the development of this compound-based Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors represent a class of targeted therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, particularly those with BRCA mutations, through a concept known as synthetic lethality.[9][10]

Key Signaling Pathways

The therapeutic effects of this compound derivatives are rooted in their ability to modulate specific biological signaling pathways.

α1-Adrenergic Receptor Signaling in Hypertension

This compound-based antihypertensive agents often function by blocking α1-adrenergic receptors in vascular smooth muscle. This antagonism prevents norepinephrine from binding and initiating a signaling cascade that leads to vasoconstriction, thereby promoting vasodilation and reducing blood pressure.

alpha1_signaling NE Norepinephrine AR α1-Adrenergic Receptor NE->AR Binds Gq Gq Protein AR->Gq Activates ISO This compound Derivative ISO->AR Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Vaso Vasoconstriction Ca->Vaso PKC->Vaso

α1-Adrenergic receptor signaling pathway.
PARP Inhibition and Synthetic Lethality in Cancer

PARP inhibitors with an this compound core would function by blocking the Base Excision Repair (BER) pathway, which repairs single-strand DNA breaks (SSBs). In cancer cells with defective Homologous Recombination (HR) repair (e.g., BRCA-mutated cells), unrepaired SSBs accumulate and become lethal double-strand breaks (DSBs) during replication, leading to cell death.[9][11]

parp_inhibition cluster_normal Normal Cell / HR-Proficient Cancer Cell cluster_brca_mut BRCA-Mutated Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 dsb1 Double-Strand Break (DSB) ssb1->dsb1 During Replication ber Base Excision Repair (BER) parp1->ber Activates repair1 DNA Repair ber->repair1 hr1 Homologous Recombination (HR) dsb1->hr1 hr1->repair1 ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 dsb2 Double-Strand Break (DSB) ssb2->dsb2 During Replication parp2->dsb2 BER Blocked iso_parp This compound PARP Inhibitor iso_parp->parp2 Inhibits hr2 Defective HR (BRCA Mutant) dsb2->hr2 death Cell Death (Apoptosis) hr2->death

Mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, based on published literature.

General Synthesis of this compound Hybrids

A common synthetic route to this compound derivatives involves a multi-step process starting from readily available materials. The following is a generalized workflow.

synthesis_workflow start Starting Materials (e.g., 2-formylbenzoic acid derivatives) step1 Step 1: Intramolecular Cyclization start->step1 core This compound Core Formation step1->core step2 Step 2: Functionalization (e.g., Halogenation) core->step2 intermediate Activated Intermediate step2->intermediate step3 Step 3: Coupling Reaction (e.g., with arylpiperazine) intermediate->step3 product Final this compound Hybrid step3->product purify Purification (Chromatography) product->purify analyze Characterization (NMR, MS) purify->analyze

General workflow for synthesis and purification.

Protocol 1: Synthesis of 3-bromo-7,8-dimethoxythis compound

  • Starting Material: 7,8-dimethoxythis compound is dissolved in a suitable solvent such as chloroform (CHCl3).

  • Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.

  • Initiation: A catalytic amount of benzoyl peroxide (BPO) is added to initiate the reaction.

  • Reaction: The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the title compound.

(This protocol is a generalized representation based on common organic synthesis techniques for similar scaffolds.)

In Vitro Biological Assay

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and solutions of the test compounds (this compound derivatives) in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution.

  • Enzyme Addition: Add 10 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and structurally rigid core have allowed for precise modifications to optimize potency and selectivity against a range of biological targets. The success in developing antihypertensive, neuroprotective, and antidiabetic agents highlights the platform's versatility. The future of this compound in medicinal chemistry appears bright, with significant potential in oncology, particularly in the development of targeted therapies like PARP inhibitors. Further exploration of this privileged scaffold, aided by computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Isochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of the isochroman-4-one core structure. Due to the limited availability of complete, published spectroscopic data for the parent this compound, this guide utilizes data for a representative derivative, 6-Hydroxy-7-methoxy-3-methylthis compound , to illustrate the characteristic spectroscopic features. The principles and methodologies described herein are directly applicable to the analysis of this compound and its analogues.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data for 6-Hydroxy-7-methoxy-3-methylthis compound

The following table summarizes the ¹H NMR data for 6-Hydroxy-7-methoxy-3-methylthis compound, acquired in CDCl₃ at 400 MHz[1].

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.53s-1HAr-H
6.59s-1HAr-H
5.82s-1HAr-OH
4.83d4.32HO-CH₂-Ar
4.20q6.61HCO-CH(CH₃)
3.94s-3HO-CH₃
1.49d6.73HCH-CH₃

¹³C NMR Data for 6-Hydroxy-7-methoxy-3-methylthis compound

The ¹³C NMR data provides insight into the number and types of carbon atoms in the molecule. The following data was acquired in CDCl₃ at 75 MHz[1].

Chemical Shift (δ) ppmCarbon Type
194.77C=O (Ketone)
154.57Ar-C
147.81Ar-C
137.23Ar-C
136.33Ar-C
128.64Ar-CH
128.11Ar-CH
127.55Ar-CH
122.33Ar-C
110.02Ar-CH
106.18Ar-CH
77.98O-CH₂-Ar
70.84CO-CH(CH₃)
66.60O-CH₃
56.22-
15.88CH-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for the this compound scaffold include:

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretch
~2900-2800Aliphatic C-HStretch
~1720-1680Ketone C=OStretch
~1600, ~1450Aromatic C=CStretch
~1250-1000C-O (Ether)Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Hydroxy-7-methoxy-3-methylthis compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) provided the following result[1]:

IonCalculated m/zFound m/z
[M + Na]⁺321.1097321.1110

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI) is used.

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is sprayed at a high voltage to generate ions. For EI, the sample is vaporized and bombarded with a beam of electrons. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.

Visualization of Experimental Workflow and Data Logic

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different spectroscopic techniques.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis/Purification Synthesis/Purification NMR NMR Synthesis/Purification->NMR IR IR Synthesis/Purification->IR MS MS Synthesis/Purification->MS Data Interpretation Data Interpretation NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation

General workflow for spectroscopic characterization.

Data_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Isochroman-4-one_Structure Proposed Structure (this compound) H_NMR ¹H NMR (Proton Environment, Connectivity) Isochroman-4-one_Structure->H_NMR predicts C_NMR ¹³C NMR (Carbon Skeleton) Isochroman-4-one_Structure->C_NMR predicts IR_Spec IR (Functional Groups) Isochroman-4-one_Structure->IR_Spec predicts MS_Spec MS (Molecular Weight, Formula) Isochroman-4-one_Structure->MS_Spec predicts Structure_Confirmation Confirmed Structure H_NMR->Structure_Confirmation confirms C_NMR->Structure_Confirmation confirms IR_Spec->Structure_Confirmation confirms MS_Spec->Structure_Confirmation confirms

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Isochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isochroman-4-one and its derivatives are significant heterocyclic scaffolds found in a variety of natural products and pharmacologically active molecules. Their structural motif is a key component in compounds exhibiting diverse biological activities, including potential as antidiabetic and insecticidal agents. The development of efficient and versatile synthetic routes to isochroman-4-ones from simple, readily available precursors is a topic of ongoing interest in synthetic organic chemistry and is crucial for the exploration of new drug candidates.

This document provides detailed application notes and protocols for two distinct and effective methods for the total synthesis of the this compound core structure. The selected methods are the Parham-type cyclization and the Oxa-Pictet-Spengler reaction, chosen for their efficiency and adaptability. A related protocol for the synthesis of an isochroman-3-one is also detailed to provide a broader synthetic context.

Method 1: Parham-Type Cyclization

The Parham-type cyclization is a powerful method for the formation of cyclic ketones. In the context of this compound synthesis, this intramolecular reaction involves the cyclization of an ortho-lithiated species onto an internal electrophile, such as a Weinreb amide. This approach is characterized by its high efficiency and rapid reaction times.[1]

Logical Workflow for Parham-Type Cyclization

parham_cyclization_workflow start Starting Material (e.g., 2-bromobenzaldehyde) step1 Protection & Weinreb Amide Formation start->step1 Several Steps intermediate1 Weinreb Amide Intermediate step1->intermediate1 step2 Halogen-Lithium Exchange & Intramolecular Cyclization intermediate1->step2 t-BuLi, THF, -78 °C product This compound step2->product

Caption: Synthetic pathway for this compound via Parham-type cyclization.

Experimental Protocol

This protocol is a representative example based on the principles of Parham-type cyclization for the synthesis of isochroman-4-ones.

Step 1: Synthesis of the Weinreb Amide Precursor

  • Starting Material: 2-bromobenzoic acid.

  • To a solution of 2-bromobenzoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the Weinreb amide precursor.

Step 2: Parham-Type Cyclization to this compound

  • Dissolve the Weinreb amide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add tert-butyllithium (t-BuLi, 2.2 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 minute.[1]

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Quantitative Data
StepPrecursorKey ReagentsTemperatureTimeYield
Weinreb Amide Formation2-bromobenzoic acidOxalyl chloride, N,O-dimethylhydroxylamine0 °C to RT14 hGood
Parham CyclizationWeinreb Amide of 2-bromobenzoic acid derivativet-BuLi-78 °C1 minGood to Excellent[1]

Method 2: Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction is a versatile and direct method for the synthesis of isochromans from β-phenylethanols and an aldehyde or ketone.[2] Recent advancements have demonstrated the use of epoxides as aldehyde surrogates, which undergo a Meinwald rearrangement in situ, expanding the scope of this reaction.[2]

Logical Workflow for Oxa-Pictet-Spengler Reaction

oxa_pictet_spengler_workflow start_alcohol β-Phenylethanol step2 Oxa-Pictet-Spengler Cyclization start_alcohol->step2 start_epoxide Epoxide (Aldehyde Surrogate) step1 Meinwald Rearrangement (in situ aldehyde formation) start_epoxide->step1 HFIP, TfOH intermediate1 Aldehyde Intermediate step1->intermediate1 intermediate1->step2 product Functionalized Isochroman step2->product

Caption: Oxa-Pictet-Spengler synthesis of isochromans using an epoxide surrogate.

Experimental Protocol

This protocol is based on the use of an epoxide as an aldehyde surrogate in the Oxa-Pictet-Spengler reaction.[2]

  • To a solution of the β-phenylethanol (1.0 eq) in hexafluoroisopropanol (HFIP), add the corresponding epoxide (1.2 eq).

  • Add triflic acid (TfOH, 10 mol%) to the mixture.

  • Stir the reaction at room temperature for less than one hour.[2]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the functionalized isochroman.

  • A subsequent oxidation step (e.g., with PCC or Dess-Martin periodinane) would be required to convert a resulting isochroman to an this compound, depending on the specific substitution pattern achieved.

Quantitative Data
ReactionStarting MaterialsKey ReagentsTemperatureTimeYield
Oxa-Pictet-Spenglerβ-phenylethanol, epoxideHFIP, TfOHRoom Temp.< 1 hHigh[2]

Related Protocol: Synthesis of 6,7-Dimethoxy-3-isochromanone

While not an this compound, the synthesis of isochroman-3-ones from readily available phenylacetic acids is a well-established and informative procedure. The following protocol details the synthesis of 6,7-dimethoxy-3-isochromanone.[3]

Logical Workflow for Isochroman-3-one Synthesis

isochroman_3_one_workflow start 3,4-Dimethoxyphenylacetic Acid step1 Reaction with Formaldehyde start->step1 Formalin, HCl, Acetic Acid, 80-90 °C product 6,7-Dimethoxy-3-isochromanone step1->product

Caption: Synthesis of a substituted isochroman-3-one.

Experimental Protocol
  • Charge a 500-mL round-bottomed flask with 3,4-dimethoxyphenylacetic acid (49.0 g, 0.250 mole) and acetic acid (125 mL).[3]

  • Heat the stirred solution to 80 °C on a steam bath.

  • Rapidly add concentrated hydrochloric acid (40 mL) followed immediately by formalin (37% formaldehyde solution, 40 mL).[3]

  • Stir and heat the solution on the steam bath for 1 hour, during which the temperature should reach 90 °C.[3]

  • Cool the reaction mixture to room temperature and pour it into a mixture of chipped ice (650 g) and cold water (650 mL) with stirring.[3]

  • Extract the organic material with four 300-mL portions of chloroform.[3]

  • Wash the combined chloroform extracts with 5% aqueous sodium hydrogen carbonate until neutral, then with two portions of water.[3]

  • Dry the organic layer over anhydrous magnesium sulfate.[3]

  • Remove the solvent on a rotary evaporator to yield crude 6,7-dimethoxy-3-isochromanone.[3]

  • Recrystallize the crude product from ethanol for further purification.[3]

Quantitative Data
Starting MaterialKey ReagentsTemperatureTimeCrude YieldRecrystallized Yield
3,4-Dimethoxyphenylacetic AcidFormalin, HCl, Acetic Acid80-90 °C1 h83.7–85.1%[3]56.2–56.4%[3]

Conclusion

The synthesis of isochroman-4-ones can be achieved through various efficient synthetic strategies. The Parham-type cyclization offers a rapid and high-yielding route from Weinreb amide precursors. The Oxa-Pictet-Spengler reaction provides a direct pathway from simple alcohols and aldehyde surrogates like epoxides, showcasing modern advancements in synthetic methodology. These protocols provide a solid foundation for researchers to access this important class of heterocyclic compounds for further investigation in medicinal chemistry and drug development.

References

Application Notes and Protocols: Gold-Catalyzed Oxidative Cycloalkoxylation for Isochroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isochroman-4-ones via a gold-catalyzed oxidative cycloalkoxylation of alkynes. This method offers a mild and efficient route to this important heterocyclic scaffold, which is a common motif in biologically active molecules.

Introduction

Isochroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active agents. Traditional methods for their synthesis can require harsh conditions or multi-step procedures. The use of homogeneous gold catalysis has emerged as a powerful tool for the oxidative functionalization of alkynes under mild conditions. This protocol details a gold(I)-catalyzed oxidative cycloalkoxylation reaction that utilizes a pyridine N-oxide as an external oxidant to afford isochroman-4-ones from readily available ortho-alkynylbenzyl alcohol derivatives.[1]

Reaction Principle

The core of this methodology is the gold(I)-catalyzed activation of the alkyne moiety in the starting material. The gold catalyst acts as a π-acid, rendering the alkyne susceptible to nucleophilic attack. In this intramolecular reaction, the hydroxyl group of the ortho-alkynylbenzyl alcohol acts as the internal nucleophile. The subsequent oxidative cyclization is facilitated by an external oxidant, typically a pyridine N-oxide, leading to the formation of the desired isochroman-4-one skeleton. The reaction is characterized by its high functional group tolerance and operational simplicity.[1]

Experimental Protocols

General Procedure for the Synthesis of Isochroman-4-ones

This protocol is adapted from the work of Gagosz and co-workers.[1]

Materials:

  • (JohnPhos)Au(MeCN)SbF₆ (Gold catalyst)

  • Pyridine N-oxide (Oxidant)

  • Substituted ortho-alkynylbenzyl alcohol

  • Dichloromethane (DCM), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the substituted ortho-alkynylbenzyl alcohol (1.0 equiv.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Add pyridine N-oxide (1.5 equiv.) to the solution.

  • In a separate vial, prepare a stock solution of the gold catalyst, (JohnPhos)Au(MeCN)SbF₆ (0.05 equiv., 5 mol%), in anhydrous DCM.

  • Add the catalyst solution to the reaction mixture dropwise with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various isochroman-4-ones, demonstrating the substrate scope of the reaction.

EntryStarting Material (R¹, R²)ProductYield (%)
1R¹ = H, R² = Ph3-phenylthis compound85
2R¹ = H, R² = 4-MeC₆H₄3-(p-tolyl)this compound82
3R¹ = H, R² = 4-ClC₆H₄3-(4-chlorophenyl)this compound78
4R¹ = H, R² = n-Bu3-butylthis compound75
5R¹ = Me, R² = Ph1-methyl-3-phenylthis compound80

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the gold-catalyzed synthesis of isochroman-4-ones.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Add ortho-alkynylbenzyl alcohol and pyridine N-oxide to DCM start->reagents catalyst Add (JohnPhos)Au(MeCN)SbF6 solution reagents->catalyst stir Stir at room temperature catalyst->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete chromatography Flash column chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: General experimental workflow for this compound synthesis.

Proposed Catalytic Cycle

The diagram below outlines the proposed catalytic cycle for the gold-catalyzed oxidative cycloalkoxylation.

catalytic_cycle catalyst [L-Au]⁺ pi_complex Gold-alkyne π-complex catalyst->pi_complex + Substrate substrate ortho-alkynylbenzyl alcohol substrate->pi_complex vinyl_gold Vinyl-gold intermediate pi_complex->vinyl_gold 6-endo-dig cyclization cyclization Intramolecular nucleophilic attack alpha_oxo α-oxo gold carbene vinyl_gold->alpha_oxo + Pyridine N-oxide oxidation Oxidation by Pyridine N-oxide product This compound alpha_oxo->product Reductive elimination reductive_elimination Reductive elimination product->catalyst - [L-Au]⁺

Caption: Proposed catalytic cycle for this compound synthesis.

Safety Precautions

  • Gold catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Anhydrous solvents are required, and reactions should be carried out under an inert atmosphere to prevent the deactivation of the catalyst.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The gold-catalyzed oxidative cycloalkoxylation of alkynes provides an efficient and versatile method for the synthesis of isochroman-4-ones. The mild reaction conditions and tolerance of various functional groups make this protocol a valuable tool for medicinal chemistry and natural product synthesis. The provided protocols and data serve as a comprehensive guide for researchers interested in applying this methodology in their own work.

References

Application Notes and Protocols for Asymmetric Synthesis of Chiral Isochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral isochroman-4-one derivatives are significant structural motifs found in numerous bioactive natural products and pharmaceutical agents. Their synthesis in an enantiomerically pure form is of great interest for drug discovery and development. This document outlines key asymmetric strategies for the synthesis of these valuable chiral building blocks, providing detailed protocols and comparative data to guide researchers in this field. The strategies covered include organocatalytic intramolecular reactions and bimetallic-catalyzed cascade reactions, which offer high stereoselectivity and yields.

Strategy 1: Organocatalytic Asymmetric Intramolecular Mannich Reaction

This strategy provides an efficient, metal-free approach to synthesize 4-aminoisochroman-1-ones with high stereocontrol. The reaction proceeds via a one-pot intramolecular Mannich reaction of 2-oxopropyl-2-formylbenzoates with anilines, catalyzed by a chiral secondary amine, typically a proline derivative.[1][2] This method is distinguished by its operational simplicity, mild reaction conditions, and the generation of two adjacent stereocenters with excellent diastereoselectivity and enantioselectivity.[1]

Logical Relationship: Organocatalytic Cycle

organocatalytic_cycle sub Substrate (2-oxopropyl-2-formylbenzoate) imine In situ Imine Formation sub->imine enamine Enamine Intermediate sub->enamine aniline Aniline aniline->imine catalyst Chiral Proline Derivative Catalyst catalyst->enamine mannich Intramolecular Mannich Reaction (cis-selective) imine->mannich enamine->mannich product_cat Product-Catalyst Complex mannich->product_cat product_cat->catalyst Catalyst Regeneration product Chiral 4-Aminoisochroman-1-one (cis-product) product_cat->product experimental_workflow start Start prep Prepare solution of 2-cinnamoylbenzoic acid, chiral ligand, and Fe(OTf)₃ in CH₂Cl₂ start->prep cool Cool mixture to specified temperature (e.g., -10°C) prep->cool add_rh Add Rh₂(TFA)₄ cool->add_rh add_diazo Add α-diazoketone solution syringe pump over 1 hour add_rh->add_diazo react Stir at temperature until starting material is consumed (TLC) add_diazo->react workup Quench and perform aqueous work-up react->workup purify Purify by flash chromatography workup->purify analyze Analyze ee% by chiral HPLC purify->analyze end End analyze->end

References

Application Notes and Protocols: Synthesis and Evaluation of Isochroman-4-one Piperazine Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of isochroman-4-one hybrids incorporating a piperazine moiety. This class of compounds has garnered interest for its diverse pharmacological activities, including antihypertensive, anticancer, and antimicrobial properties.[1][2][3][4] The following sections detail the synthetic protocols, present key quantitative data, and illustrate the experimental workflows for researchers interested in exploring these promising molecules.

Rationale for Synthesis

The this compound scaffold is a privileged structure in medicinal chemistry, found in various biologically active natural products and synthetic compounds.[4][5] Similarly, the piperazine ring is a common pharmacophore in many approved drugs, known to improve pharmacokinetic properties and interact with various biological targets.[2][6] The hybridization of these two moieties aims to create novel chemical entities with enhanced or unique biological activities by combining the structural features of both parent molecules. One notable application has been the development of these hybrids as potential antihypertensive agents, acting as α1-adrenergic receptor antagonists.[1]

Synthetic Workflow

The synthesis of this compound piperazine hybrids generally involves a multi-step process, starting from a suitable this compound precursor. A common strategy involves the introduction of a linker on the this compound core, which is then coupled with a desired piperazine derivative. A representative synthetic scheme is outlined below.

G A Starting Material (e.g., 7,8-Dihydroxy-3-methyl- This compound) B Intermediate 1 (Linker Attachment) A->B Reaction 1 (e.g., Alkylation) D Final Hybrid Compound (this compound-piperazine) B->D Reaction 2 (e.g., Nucleophilic Substitution) C Piperazine Derivative C->D E Purification (e.g., Column Chromatography) D->E F Characterization (e.g., NMR, MS) E->F

Caption: General synthetic workflow for this compound piperazine hybrids.

Experimental Protocols

The following protocols are based on established synthetic methods for this class of compounds.[1]

General Synthesis of this compound Piperazine Hybrids

This protocol describes a general method for coupling an this compound intermediate with an arylpiperazine.

Materials:

  • 7,8-dihydroxy-3-methyl-isochroman-4-one (or other suitable precursor)

  • 1-(2-chloroethyl)piperazine (or other linker-containing piperazine)

  • Substituted arylpiperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • Synthesis of the Linker-Containing this compound:

    • To a solution of 7,8-dihydroxy-3-methyl-isochroman-4-one in DMF, add K₂CO₃.

    • Add 1-(2-chloroethyl)piperazine (or a similar alkylating agent) and stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., EtOAc).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Coupling with Arylpiperazine:

    • To a solution of the purified linker-containing this compound in a suitable solvent (e.g., acetonitrile), add the desired substituted arylpiperazine and K₂CO₃.

    • Reflux the mixture for a specified time (e.g., 24 hours), monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the final hybrid compound by column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate).

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize representative quantitative data for a series of synthesized this compound piperazine hybrids, including their antihypertensive activity.[1]

Table 1: Synthesis Yields of this compound Piperazine Hybrids

Compound IDArylpiperazine SubstituentYield (%)
6a Phenyl75
6c 2-Methoxyphenyl82
6e 2-Ethoxyphenyl85
6f 2-Isopropoxyphenyl80
6g 2,3-Dimethylphenyl78
6h 2-Chlorophenyl72
6m 3-Trifluoromethylphenyl65
6q Naphthyl68

Table 2: In Vitro Vasodilation and α₁-Adrenergic Receptor Antagonistic Activity

Compound IDVasodilation EC₅₀ (μM)α₁-AR Antagonism pA₂ value
6c 0.58 ± 0.077.65 ± 0.12
6e 0.21 ± 0.038.12 ± 0.09
6f 0.45 ± 0.057.88 ± 0.15
6g 0.62 ± 0.087.59 ± 0.11
6h 0.71 ± 0.097.43 ± 0.13
6m 0.33 ± 0.047.95 ± 0.10
6q 0.28 ± 0.038.01 ± 0.08
Naftopidil 0.35 ± 0.047.91 ± 0.14

Biological Evaluation Protocols

In Vitro Vasodilation Assay

This assay measures the ability of the compounds to relax pre-contracted arterial rings.

Materials:

  • Isolated rat thoracic aorta rings

  • Krebs solution

  • Norepinephrine (NE)

  • Synthesized compounds

Procedure:

  • Mount the aortic rings in organ baths containing Krebs solution, maintained at 37 °C and gassed with 95% O₂ and 5% CO₂.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2 g.

  • Induce contraction with NE (e.g., 1 μM).

  • Once the contraction reaches a plateau, add the test compounds in a cumulative concentration-response manner.

  • Record the relaxation response and calculate the EC₅₀ values.

α₁-Adrenergic Receptor Antagonism Assay

This assay determines the antagonistic effect of the compounds on α₁-adrenergic receptors.

Materials:

  • Isolated rat thoracic aorta rings

  • Krebs solution

  • Phenylephrine (PE)

  • Synthesized compounds

Procedure:

  • Prepare the aortic rings as described in the vasodilation assay.

  • Obtain a cumulative concentration-response curve for PE.

  • Wash the tissues and incubate with a test compound for a specified time (e.g., 30 minutes).

  • Generate a second concentration-response curve for PE in the presence of the test compound.

  • Calculate the pA₂ values from the rightward shift of the concentration-response curve.

Potential Signaling Pathway

The antihypertensive effects of these hybrids are primarily attributed to their antagonism of α₁-adrenergic receptors. This action blocks the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to vasodilation and a reduction in blood pressure.

G A Norepinephrine B α₁-Adrenergic Receptor A->B C Gq Protein Activation B->C D Phospholipase C (PLC) Activation C->D E IP₃ and DAG Production D->E F ↑ Intracellular Ca²⁺ E->F G Smooth Muscle Contraction (Vasoconstriction) F->G H This compound Piperazine Hybrid I Blockade H->I I->B Antagonism

Caption: Postulated signaling pathway for antihypertensive action.

Other Potential Applications

While the primary focus of some studies has been on antihypertensive activity, the isochroman and piperazine scaffolds are associated with a broad range of biological effects.[3][6] These include:

  • Anticancer Activity: Piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9][10]

  • Antimicrobial Activity: Both isochroman and piperazine moieties have been incorporated into compounds with antibacterial and antifungal properties.[2][11][12]

  • Central Nervous System (CNS) Activity: Isochroman derivatives have been explored for their potential in treating CNS disorders.[4]

Further research is warranted to explore the full therapeutic potential of these hybrid molecules in these and other disease areas.

References

Application Notes and Protocols: Synthesis of N-Substituted Isopropanolamine Isochroman-4-one Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel N-substituted isopropanolamine isochroman-4-one hybrids. These compounds are of significant interest in drug discovery, particularly for their potential as antihypertensive and cardioprotective agents. The methodologies outlined below are based on established synthetic strategies and offer a reproducible approach for laboratory-scale preparation.

I. Overview of Synthetic Strategy

The synthesis of N-substituted isopropanolamine this compound hybrids is a multi-step process. The general strategy involves three key stages:

  • Synthesis of the this compound Core: Preparation of the foundational 7,8-dihydroxy-3-methyl-isochroman-4-one scaffold.

  • Epoxidation: Introduction of an epoxide ring by reacting the this compound core with an appropriate reagent, typically epichlorohydrin.

  • Ring-Opening and Amination: Nucleophilic attack of a substituted amine on the epoxide ring to introduce the N-substituted isopropanolamine side chain.

This modular approach allows for the generation of a diverse library of hybrid compounds by varying the substituted amine in the final step.

II. Experimental Protocols

A. Synthesis of 7,8-dihydroxy-3-methyl-isochroman-4-one (1)

The this compound core is a crucial precursor for the synthesis of the target hybrids. Its preparation is a critical first step in the overall synthetic pathway.[1]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
2,3-Dimethoxyphenylacetic acidC₁₀H₁₂O₄196.20
AcetaldehydeC₂H₄O44.05
Polyphosphoric acidH(n+2)P(n)O(3n+1)Variable
Boron tribromideBBr₃250.52
Dichloromethane (DCM)CH₂Cl₂84.93
Methanol (MeOH)CH₃OH32.04
Ethyl acetate (EtOAc)C₄H₈O₂88.11
HexaneC₆H₁₄86.18

Procedure:

  • A mixture of 2,3-dimethoxyphenylacetic acid (1.0 eq) and acetaldehyde (1.5 eq) is added to polyphosphoric acid.

  • The reaction mixture is heated and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield 7,8-dimethoxy-3-methyl-isochroman-4-one.

  • The intermediate is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C.

  • Boron tribromide (3.0 eq) is added dropwise, and the reaction is stirred at room temperature.

  • The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 7,8-dihydroxy-3-methyl-isochroman-4-one (1).

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)
2,3-Dimethoxyphenylacetic acid7,8-dihydroxy-3-methyl-isochroman-4-oneAcetaldehyde, PPA, BBr₃DCM, MeOH24-48 h0°C to RT60-70
B. Synthesis of 7-(2,3-epoxypropoxy)-8-hydroxy-3-methyl-isochroman-4-one (2)

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
7,8-dihydroxy-3-methyl-isochroman-4-one (1)C₁₀H₁₀O₄194.18
EpichlorohydrinC₃H₅ClO92.52
Potassium carbonate (K₂CO₃)K₂CO₃138.21
AcetoneC₃H₆O58.08

Procedure:

  • To a solution of 7,8-dihydroxy-3-methyl-isochroman-4-one (1) (1.0 eq) in acetone, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature.

  • Epichlorohydrin (1.2 eq) is added, and the reaction mixture is refluxed.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 7-(2,3-epoxypropoxy)-8-hydroxy-3-methyl-isochroman-4-one (2).

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)
7,8-dihydroxy-3-methyl-isochroman-4-one7-(2,3-epoxypropoxy)-8-hydroxy-3-methyl-isochroman-4-oneEpichlorohydrin, K₂CO₃Acetone8-12 hReflux75-85
C. Synthesis of N-substituted isopropanolamine this compound hybrids (3a-d)

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
7-(2,3-epoxypropoxy)-8-hydroxy-3-methyl-isochroman-4-one (2)C₁₃H₁₄O₅250.25
IsopropylamineC₃H₉N59.11
tert-ButylamineC₄H₁₁N73.14
CyclopentylamineC₅H₁₁N85.15
AnilineC₆H₇N93.13
Ethanol (EtOH)C₂H₅OH46.07

Procedure:

  • A solution of 7-(2,3-epoxypropoxy)-8-hydroxy-3-methyl-isochroman-4-one (2) (1.0 eq) and the respective substituted amine (isopropylamine, tert-butylamine, cyclopentylamine, or aniline) (1.5 eq) in ethanol is stirred at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the final N-substituted isopropanolamine this compound hybrid.

Quantitative Data:

Starting MaterialAmineProductSolventReaction TimeTemperatureYield (%)
Epoxide (2)IsopropylamineHybrid 3aEthanol12-24 hRT80-90
Epoxide (2)tert-ButylamineHybrid 3bEthanol12-24 hRT75-85
Epoxide (2)CyclopentylamineHybrid 3cEthanol12-24 hRT82-92
Epoxide (2)AnilineHybrid 3dEthanol12-24 hRT70-80

III. Visualizations

A. Synthetic Workflow

Synthetic_Workflow A 2,3-Dimethoxyphenylacetic acid B 7,8-Dihydroxy-3-methyl- This compound (1) A->B Acetaldehyde, PPA, BBr3 C 7-(2,3-Epoxypropoxy)-8-hydroxy- 3-methyl-isochroman-4-one (2) B->C Epichlorohydrin, K2CO3 D N-Substituted Isopropanolamine This compound Hybrids (3a-d) C->D R-NH2 (Substituted Amine)

Caption: Synthetic scheme for N-substituted isopropanolamine this compound hybrids.

B. Signaling Pathways

The synthesized hybrids have shown potential as antihypertensive agents through mechanisms such as β-adrenoceptor blockade and angiotensin-converting enzyme (ACE) inhibition.

Beta1_Adrenergic_Pathway Ligand Norepinephrine (Agonist) Receptor β1-Adrenergic Receptor Ligand->Receptor Activates Hybrid This compound Hybrid (Antagonist) Hybrid->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Increased Heart Rate & Contractility PKA->Effect Phosphorylates Targets

Caption: Antagonistic action on the β1-adrenergic receptor signaling pathway.[2][3][4][5][6]

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII ACE Angiotensin-Converting Enzyme (ACE) ACE->AngII Hybrid This compound Hybrid (ACE Inhibitor) Hybrid->ACE Inhibits AT1R AT1 Receptor AngII->AT1R Activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BP Increased Blood Pressure Vasoconstriction->BP Aldosterone->BP

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) via ACE.[7][8][9][10]

References

Application Notes and Protocols: Isochroman-4-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of isochroman-4-one and its derivatives as key intermediates in the synthesis of complex organic molecules and biologically active compounds. Detailed experimental protocols for key transformations are provided, along with a summary of reaction outcomes and visualizations of relevant biological pathways.

Introduction

This compound is a bicyclic heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] The embedded phenyl ring and the reactive ketone functionality allow for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse molecular architectures. This document highlights key applications of this compound in the synthesis of natural products and novel therapeutic agents, with a focus on practical experimental procedures.

Applications in the Synthesis of Bioactive Molecules

The this compound core is present in a variety of natural products and synthetic compounds with significant biological activities. A notable example is the natural product (±)-XJP (7,8-dihydroxy-3-methylthis compound), which has demonstrated antihypertensive properties.[1][3] Synthetic derivatives of this compound have been explored for a range of therapeutic applications, including as antihypertensive, antimicrobial, and anticancer agents.

Antihypertensive Agents

Derivatives of this compound have been designed and synthesized as potent antihypertensive agents. Their mechanisms of action often involve targeting key physiological pathways that regulate blood pressure. Two important pathways are the β1-adrenergic receptor signaling pathway and the Renin-Angiotensin-Aldosterone System (RAAS).

β1-Adrenergic Receptor Signaling Pathway:

Beta1_Adrenergic_Signaling Adrenergic_Agonist Adrenergic_Agonist Beta1_AR Beta1_AR Adrenergic_Agonist->Beta1_AR G_Protein G_Protein Beta1_AR->G_Protein activates AC AC G_Protein->AC activates cAMP cAMP AC->cAMP converts PKA PKA cAMP->PKA activates ATP ATP ATP->AC Ca_Channel Ca_Channel PKA->Ca_Channel phosphorylates Ca_Influx Ca_Influx Ca_Channel->Ca_Influx leads to Contraction Contraction Ca_Influx->Contraction results in

Renin-Angiotensin-Aldosterone System (RAAS):

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Renin->Angiotensin_I converts Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) (from Lungs) ACE->Angiotensin_II converts Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels acts on Aldosterone Aldosterone Adrenal_Cortex->Aldosterone releases Kidneys Kidneys Aldosterone->Kidneys acts on Increased_BP Increased Blood Pressure Kidneys->Increased_BP Na+ & H2O Retention Blood_Vessels->Increased_BP Vasoconstriction

Key Synthetic Transformations

This compound serves as a versatile starting material for a variety of synthetic transformations. The following sections detail the protocols for two powerful methods: the Parham-type cyclization for the synthesis of the this compound core itself, and the asymmetric intramolecular Mannich reaction for the stereoselective synthesis of 4-aminoisochromanones.

General Experimental Workflow:

Experimental_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Reagents, Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Protocol 1: Synthesis of Isochroman-4-ones via Parham-type Cyclization

The Parham-type cyclization is an efficient method for the construction of the this compound skeleton from readily available starting materials.[3] This intramolecular reaction involves the generation of an aryllithium species, which then attacks an internal electrophile, such as a Weinreb amide, to form the cyclic ketone.

Experimental Protocol: Synthesis of 7-methoxy-3-methylthis compound

  • Materials:

    • 2-(2-bromo-5-methoxybenzyl)-N-methoxy-N-methylpropanamide

    • tert-Butyllithium (t-BuLi) in pentane (1.7 M solution)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2-(2-bromo-5-methoxybenzyl)-N-methoxy-N-methylpropanamide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add t-BuLi (1.2 mL, 2.0 mmol, 1.7 M in pentane) dropwise.

    • Stir the reaction mixture at -78 °C for 1 minute.

    • Quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature and extract with EtOAc (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane and EtOAc) to afford 7-methoxy-3-methylthis compound.

  • Expected Yield: Good to excellent yields are typically obtained with this method.

Protocol 2: Asymmetric Synthesis of 4-Aminoisochromanones via Intramolecular Mannich Reaction

The asymmetric intramolecular Mannich reaction provides a powerful tool for the stereoselective synthesis of 4-aminoisochromanones, which are valuable building blocks for chiral ligands and pharmaceuticals. This one-pot reaction utilizes an organocatalyst to control the stereochemical outcome.

Experimental Protocol: Synthesis of (3S,4R)-3-acetyl-4-(4-methoxyphenylamino)isochroman-1-one

  • Materials:

    • 2-Oxopropyl 2-formylbenzoate

    • p-Anisidine

    • (S)-2-(1H-tetrazol-5-yl)pyrrolidine (organocatalyst)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2-oxopropyl 2-formylbenzoate (0.2 mmol) and p-anisidine (0.3 mmol) in anhydrous DMSO (0.4 mL) at room temperature, add (S)-2-(1H-tetrazol-5-yl)pyrrolidine (0.04 mmol, 20 mol%).

    • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 24-48 hours).

    • Upon completion, dilute the reaction mixture with EtOAc (20 mL) and wash with brine (3 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane and EtOAc) to afford the desired 4-aminoisochromanone.

Data Presentation

The following table summarizes the results for the asymmetric intramolecular Mannich reaction with various substituted anilines and 2-formylbenzoates.

EntryTime (d)Yield (%)dr (cis:trans)ee (%)
1H4-OMe18598:299
2H4-Cl1.77099:199
3H4-F1.78198:299
4H4-CF₃1.78195:599
5H4-Me1.77299:199
6H4-Br1.78497:392
76-Br4-OMe16979:2199
87,8-(OMe)₂4-Cl18394:698
96-Cl4-Cl17598:299

Conclusion

This compound and its derivatives are valuable and versatile building blocks in modern organic synthesis. The methodologies presented here provide efficient and stereoselective access to a variety of complex and biologically relevant molecules. These protocols and data serve as a practical guide for researchers in academia and industry engaged in the synthesis of novel organic compounds for drug discovery and development.

References

Application Notes and Protocols for Developing Isochroman-4-one Derivatives as Potential Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of isochroman-4-one derivatives as a promising class of antihypertensive agents. This document includes summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Hypertension is a major risk factor for cardiovascular diseases, and the search for novel, effective, and safe antihypertensive drugs is a continuous effort in medicinal chemistry. This compound, a heterocyclic scaffold, has emerged as a valuable starting point for the design of new therapeutic agents.[1][2] Natural products containing this moiety, such as 7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) isolated from banana peels, have demonstrated moderate antihypertensive activity.[3][4] Structural modifications of the this compound core, particularly through hybridization with known pharmacophores, have led to the development of potent antihypertensive candidates.[5][6][7]

This document outlines the key findings and methodologies for researchers interested in exploring this chemical space for antihypertensive drug discovery.

Mechanism of Action

The antihypertensive effects of many this compound derivatives are attributed to their interaction with the adrenergic system. Specifically, these compounds have been shown to act as antagonists at α1- and β1-adrenergic receptors.[5][6]

  • α1-Adrenergic Receptor Blockade: Inhibition of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation and a subsequent reduction in peripheral resistance, thereby lowering blood pressure.[7]

  • β1-Adrenergic Receptor Blockade: Antagonism of β1-adrenergic receptors in the heart reduces heart rate and cardiac output, contributing to the overall antihypertensive effect.[5][6]

The following diagram illustrates the signaling pathways of α1 and β1-adrenergic receptors.

adrenergic_signaling cluster_alpha1 α1-Adrenergic Signaling cluster_beta1 β1-Adrenergic Signaling alpha1_receptor α1 Receptor gq_protein Gq Protein alpha1_receptor->gq_protein plc Phospholipase C (PLC) gq_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2_release Ca²⁺ Release (from ER) ip3->ca2_release pkc Protein Kinase C (PKC) dag->pkc vasoconstriction Smooth Muscle Contraction (Vasoconstriction) ca2_release->vasoconstriction pkc->vasoconstriction isochromanone_alpha This compound Derivative (Antagonist) isochromanone_alpha->alpha1_receptor beta1_receptor β1 Receptor gs_protein Gs Protein beta1_receptor->gs_protein ac Adenylyl Cyclase gs_protein->ac atp ATP ac->atp camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka cardiac_effects Increased Heart Rate & Contractility pka->cardiac_effects isochromanone_beta This compound Derivative (Antagonist) isochromanone_beta->beta1_receptor

Adrenergic receptor signaling pathways targeted by this compound derivatives.

Data Presentation: Antihypertensive Activity

The antihypertensive potential of this compound derivatives has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vivo Antihypertensive Effects of this compound Derivatives in Spontaneously Hypertensive Rats (SHRs)

Compound IDDerivative TypeDoseRoute of AdministrationMaximum Blood Pressure Reduction (%)Reference
IIId This compound-isopropanolamine HybridNot SpecifiedNot Specified> 40% (Systolic and Diastolic)[5][6]
6e This compound-arylpiperazine HybridNot SpecifiedNot SpecifiedSignificant reduction, comparable to Naftopidil[1][7]
Ia NO-releasing this compound HybridNot SpecifiedNot Specified~ 40%[8]
IIIb NO-releasing this compound HybridNot SpecifiedNot Specified~ 40%[8]
IIIe NO-releasing this compound HybridNot SpecifiedNot Specified~ 40%[8]
XJP 7,8-dihydroxy-3-methyl-isochroman-4-oneNot SpecifiedNot SpecifiedModerate activity[3][5][9]

Table 2: In Vitro Activity of Selected this compound Derivatives

Compound IDAssayTargetActivityReference
IIId β1-adrenoceptor blocking effectβ1-Adrenergic ReceptorPotent, comparable to Propranolol[5][6]
Ic β1-adrenoceptor blocking activityβ1-Adrenergic ReceptorInhibition: 52.2% at 10⁻⁷ mol·L⁻¹
6c, 6e, 6f, 6g, 6h, 6m, 6q In vitro vasodilation and α1-adrenergic receptor antagonismα1-Adrenergic ReceptorPotent activity[1][7]
XJP ACE inhibitionAngiotensin-Converting EnzymeACE inhibitor[3][4]

Note: More comprehensive quantitative structure-activity relationship (QSAR) studies with a wider range of derivatives and their corresponding IC50 or Ki values are needed to fully elucidate the structural requirements for optimal activity.

Experimental Workflow

The development of novel this compound antihypertensive agents typically follows a structured workflow from initial design and synthesis to preclinical evaluation.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models design Lead Compound Identification (e.g., XJP) synthesis Synthesis of This compound Derivatives design->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Screening purification->in_vitro in_vivo In Vivo Evaluation in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar candidate Preclinical Candidate Selection in_vivo->candidate lead_optimization Lead Optimization sar->lead_optimization sar->candidate lead_optimization->synthesis Iterative Design receptor_binding Receptor Binding Assays (α1, β1) vasodilation Isolated Aortic Ring Assay shr_model Spontaneously Hypertensive Rats (SHRs)

General experimental workflow for the development of this compound antihypertensive agents.

Experimental Protocols

A. General Protocol for the Synthesis of this compound Derivatives

This section provides generalized procedures for the synthesis of the this compound core and its subsequent modification to produce isopropanolamine and arylpiperazine hybrids.

1. Synthesis of the Parent this compound (e.g., 7,8-Dihydroxy-3-methyl-isochroman-4-one - XJP)

The synthesis of XJP can be achieved through a multi-step process starting from commercially available materials.[3][9] A general synthetic scheme is as follows:

  • Starting Material: Begin with a suitably substituted phenol.

  • Acylation: Perform a Friedel-Crafts acylation to introduce a keto-acid side chain.

  • Reduction: Reduce the ketone to a secondary alcohol.

  • Cyclization: Induce intramolecular cyclization to form the this compound ring. This can be achieved under acidic or basic conditions.

  • Deprotection: If protecting groups are used for the hydroxyl functions, deprotect them in the final step to yield the desired dihydroxy-isochroman-4-one.

2. Synthesis of this compound-Isopropanolamine Hybrids

These hybrids are synthesized by linking an N-substituted isopropanolamine moiety to a phenolic oxygen of the this compound core.[5][6]

  • Alkylation: React the phenolic hydroxyl group of the this compound with an appropriate epoxide-containing reagent (e.g., epichlorohydrin) in the presence of a base (e.g., K₂CO₃) to form an epoxide intermediate.

  • Ring Opening: React the resulting epoxide with a desired amine (e.g., isopropylamine) to open the epoxide ring and form the final isopropanolamine hybrid.

  • Purification: Purify the final product using column chromatography.

3. Synthesis of this compound-Arylpiperazine Hybrids

These derivatives are prepared by connecting an arylpiperazine pharmacophore to the this compound scaffold via a linker.[1][7]

  • Linker Attachment: React a phenolic hydroxyl group of the this compound with a bifunctional linker containing two leaving groups (e.g., 1,3-dibromopropane) in the presence of a base.

  • Nucleophilic Substitution: React the intermediate from the previous step with the desired arylpiperazine. The nitrogen of the piperazine ring will displace the second leaving group on the linker.

  • Purification: Purify the final hybrid compound using column chromatography.

B. In Vitro Biological Evaluation

1. Adrenergic Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of the synthesized compounds for α1- and β1-adrenergic receptors.

  • Materials:

    • Cell membranes expressing the target receptor (α1 or β1).

    • Radioligand (e.g., [³H]-Prazosin for α1, [³H]-Dihydroalprenolol for β1).

    • Test compounds (this compound derivatives).

    • Non-specific binding control (e.g., phentolamine for α1, propranolol for β1).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and either buffer (for total binding), the non-specific binding control, or the test compound.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Isolated Rat Aortic Ring Assay for Vasodilation

This ex vivo assay assesses the vasorelaxant properties of the compounds.

  • Materials:

    • Male Wistar or Sprague-Dawley rats.

    • Krebs-Henseleit solution.

    • Phenylephrine (vasoconstrictor).

    • Test compounds.

    • Organ bath system with force transducers.

  • Procedure:

    • Euthanize a rat and carefully dissect the thoracic aorta.

    • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Allow the rings to equilibrate under a resting tension of 1.5-2 g for at least 60 minutes.

    • Induce contraction of the aortic rings with phenylephrine (e.g., 1 µM) until a stable plateau is reached.

    • Once the contraction is stable, add cumulative concentrations of the test compound to the organ bath.

    • Record the changes in tension to determine the dose-dependent relaxation induced by the compound.

    • Express the relaxation as a percentage of the phenylephrine-induced contraction.

C. In Vivo Antihypertensive Activity

1. Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

The SHR model is a widely used genetic model of essential hypertension.

  • Animals:

    • Male Spontaneously Hypertensive Rats (SHRs), typically 14-16 weeks old.

  • Method (Non-invasive tail-cuff method):

    • Acclimatize the SHRs to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

    • On the day of the experiment, place the rat in the restrainer.

    • Place a cuff and a sensor on the rat's tail.

    • The system automatically inflates the cuff to occlude blood flow and then slowly deflates it. The sensor detects the return of blood flow, and the system records the systolic and diastolic blood pressure and heart rate.

    • Record baseline blood pressure and heart rate before administering the test compound.

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at the desired dose.

    • Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

    • A vehicle control group and a positive control group (e.g., treated with a known antihypertensive drug like captopril or propranolol) should be included in the study.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel antihypertensive agents. Their mechanism of action, primarily through the blockade of α1- and β1-adrenergic receptors, offers a well-established approach to blood pressure reduction. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore and develop this compound-based antihypertensive drug candidates. Further detailed SAR studies are warranted to refine the design of next-generation compounds with improved therapeutic profiles.

References

Application of Isochroman-4-one in the Development of Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The isochroman-4-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. This core structure serves as a versatile template for the development of novel therapeutic agents, including those with potent antimicrobial properties. The growing crisis of antimicrobial resistance necessitates the exploration of new chemical entities that can effectively combat pathogenic bacteria and fungi. This compound derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various microbial strains.

These application notes provide a comprehensive overview of the utility of this compound in the discovery of new antimicrobial agents. Detailed protocols for the synthesis of this compound derivatives, their antimicrobial evaluation, and preliminary mechanism of action studies are presented to guide researchers in this field.

Data Presentation: Antimicrobial Activity of this compound Analogs

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for a selection of this compound and related chroman-4-one derivatives against various bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Chroman-4-one Derivatives (MIC in µg/mL) [1]

CompoundStaphylococcus epidermidisPseudomonas aeruginosaSalmonella enteritidis
1 (7-Hydroxychroman-4-one)>1024>1024>1024
3 (7-Propoxychroman-4-one)256512512
8 (7-Hydroxy-2,5-dimethylchroman-4-one)256256256
Amoxicillin -256-
Ampicillin ---

Table 2: Antifungal Activity of Chroman-4-one and Homoisoflavonoid Derivatives (MIC in µg/mL) [1]

CompoundCandida albicansCandida tropicalisNakaseomyces glabratusAspergillus flavusPenicillium citrinum
1 (7-Hydroxychroman-4-one)64128128512512
3 (7-Propoxychroman-4-one)128256256512512
8 (7-Hydroxy-2,5-dimethylchroman-4-one)256256256512512
20 256256256512512
21 128128128512512
22 256256256512512
Fluconazole -----

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted for the creation of a library of analogs for antimicrobial screening. A common route involves the reaction of a substituted homophthalic acid with an appropriate aldehyde.

Materials:

  • Substituted homophthalic acid

  • Aromatic or aliphatic aldehyde

  • Acetic anhydride

  • Pyridine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvents (e.g., toluene, ethanol, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted homophthalic acid (1 equivalent) and the aldehyde (1.1 equivalents) in a mixture of acetic anhydride and pyridine.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with concentrated HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Cyclization: Treat the crude product with a solution of sodium hydroxide in ethanol and heat to reflux for 1-2 hours to facilitate intramolecular cyclization.

  • Cool the reaction mixture and neutralize with HCl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound derivative by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of the synthesized this compound compounds against a panel of bacteria and fungi.

Materials:

  • 96-well microtiter plates

  • Synthesized this compound compounds

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the microbial strains overnight on appropriate agar plates. Suspend a few colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound. Add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and mix. Transfer 100 µL from the first well to the second, and repeat this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: Assessment of Cell Membrane Permeability

A potential mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane. This can be investigated using fluorescent probes such as N-Phenyl-1-naphthylamine (NPN).

Materials:

  • Bacterial strain of interest

  • HEPES buffer (5 mM, pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • This compound compound

  • Positive control (e.g., Polymyxin B)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Bacterial Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with HEPES buffer. Resuspend the cells in HEPES buffer to a final optical density at 600 nm (OD₆₀₀) of 0.5.

  • Assay Setup: In a 96-well black microtiter plate, add 100 µL of the bacterial suspension to each well.

  • Add NPN to each well to a final concentration of 10 µM.

  • Add the this compound compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-compound control and a positive control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. Monitor the fluorescence kinetically for 15-30 minutes.

  • Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the damaged cell membrane. The rate and extent of the fluorescence increase are proportional to the degree of membrane permeabilization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis Homophthalic Acid Homophthalic Acid Condensation Condensation Homophthalic Acid->Condensation Aldehyde Aldehyde Aldehyde->Condensation Cyclization Cyclization Condensation->Cyclization Purification Purification Cyclization->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: Synthetic workflow for this compound derivatives.

MIC_Workflow Start Start Prepare Compound Stock Prepare Compound Stock Start->Prepare Compound Stock Prepare Microbial Inoculum Prepare Microbial Inoculum Start->Prepare Microbial Inoculum Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Compound Stock->Serial Dilution in 96-well Plate Inoculate Plate Inoculate Plate Prepare Microbial Inoculum->Inoculate Plate Serial Dilution in 96-well Plate->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for MIC determination by broth microdilution.

MOA_Pathway This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Interaction Membrane Disruption Membrane Disruption Bacterial Cell->Membrane Disruption Leakage of Cellular Contents Leakage of Cellular Contents Membrane Disruption->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death

Caption: Proposed mechanism of action for isochroman-4-ones.

References

Application Notes and Protocols for Isochroman-4-one Analogs in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response, making them key targets for therapeutic intervention.[1][2] The isochroman-4-one scaffold is a privileged heterocyclic structure found in various natural products and synthetic compounds, demonstrating a wide range of biological activities.[3] Recently, analogs of this compound have emerged as promising candidates for the development of novel anti-inflammatory agents, primarily through their ability to modulate these key signaling cascades.[4][5]

These application notes provide an overview of the mechanism, quantitative data, and detailed experimental protocols for evaluating this compound analogs as potential anti-inflammatory drugs.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of many this compound analogs are attributed to their ability to inhibit the activation of the NF-κB and MAPK signaling pathways.[4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2][6] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2] This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[5] this compound derivatives can suppress this cascade, often by inhibiting the phosphorylation of IκBα.[2][4]

NF-kB_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPKs TLR4->MAPK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IkBa_p P-IκBα p65 p65/p50 (NF-κB) IkBa_p65->p65 IkBa_p->p65 Degradation of IκBα p65_nuc p65/p50 p65->p65_nuc Translocation Compound This compound Analog Compound->IKK Inhibits Compound->MAPK Inhibits DNA DNA (κB site) p65_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Inhibition of NF-κB and MAPK pathways by this compound analogs.

Data Presentation: Anti-inflammatory Activity of Isochroman Analogs

The following table summarizes the quantitative data for representative isochroman analogs, highlighting their inhibitory effects on key inflammatory mediators. The data is primarily derived from studies using LPS-stimulated RAW 264.7 macrophages.

Compound IDDescriptionAssay TargetIC₅₀ (µM)Cell LineReference
Compound 3h 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-oneNO Production8.16RAW 264.7[4]
TNF-α Production9.87RAW 264.7[4]
IL-6 Production12.35RAW 264.7[4]
Compound 11 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-oneNO Production~5-10RAW 264.7[5]
PGE₂ Production~5-10RAW 264.7[5]

*Note: IC₅₀ values for Compound 11 are estimated from graphical data as specific values were not provided in the text.

Experimental Protocols

Detailed methodologies are crucial for the consistent evaluation of this compound analogs. The following protocols are based on established methods for assessing anti-inflammatory activity in vitro.[4][7]

Experimental_Workflow A 1. Culture RAW 264.7 Cells (e.g., to 80% confluency) B 2. Seed Cells in Plates (96-well or 24-well) A->B C 3. Pre-treat with this compound Analog (Varying concentrations, 1 hr) B->C D 4. Stimulate with LPS (0.5-1 µg/mL) (Incubate for 24 hrs) C->D E Collect Supernatant D->E F Lyse Cells D->F J MTT Assay (for Cell Viability) D->J Parallel Plate G Griess Assay (for NO levels) E->G H ELISA (for TNF-α, IL-6 levels) E->H I Western Blot (for p-IκBα, p-p65, etc.) F->I

Caption: General workflow for in vitro evaluation of anti-inflammatory compounds.
Protocol 1: Cell Culture

  • Cell Line : RAW 264.7 murine macrophages (obtained from a certified cell bank).[4]

  • Culture Medium : Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions : Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture : Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Seeding : Seed RAW 264.7 cells in a 24-well plate at a density of 7 x 10⁴ cells per well and incubate for 24 hours.[4]

  • Treatment : Pre-treat the cells with various concentrations of the this compound analog (or vehicle control) for 1 hour.

  • Stimulation : Add LPS (final concentration 0.5 µg/mL) to all wells except the negative control and incubate for another 24 hours.[4]

  • Sample Collection : Collect 100 µL of the culture supernatant from each well.

  • Griess Reaction :

    • Add 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1%) and incubate for another 10 minutes.

  • Measurement : Measure the absorbance at 540 nm using a microplate reader.

  • Quantification : Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is performed to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity of the compound.

  • Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10³ cells per well and incubate for 24 hours.[4]

  • Treatment : Treat the cells with the same concentrations of the this compound analog used in the activity assays and incubate for 24 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Shake the plate for 10 minutes and measure the absorbance at 490 nm.

  • Calculation : Express cell viability as a percentage relative to the vehicle-treated control group.

Protocol 4: Cytokine Analysis (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the culture supernatant.

  • Cell Treatment : Culture, treat, and stimulate cells as described in Protocol 2 (Steps 1-3).

  • Sample Collection : After the 24-hour LPS stimulation, collect the culture supernatant and centrifuge to remove cell debris. Store at -80°C if not used immediately.

  • ELISA Procedure : Perform the ELISA using commercially available kits for mouse TNF-α and IL-6, following the manufacturer's instructions precisely.

  • Measurement : Read the absorbance at the specified wavelength (typically 450 nm).

  • Quantification : Calculate the cytokine concentrations based on the standard curve provided in the kit.

Protocol 5: Western Blotting for Signaling Pathway Analysis

This method is used to detect the levels of key signaling proteins (e.g., phosphorylated IκBα, phosphorylated p65) to elucidate the mechanism of action.

  • Seeding and Starvation : Seed RAW 264.7 cells in a 6-well plate. Before treatment, starve the cells in serum-free DMEM for 4-6 hours.

  • Treatment and Stimulation : Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (0.5 µg/mL) for a shorter duration (e.g., 15-60 minutes) suitable for observing phosphorylation events.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

References

Application Notes and Protocols: Diels-Alder Reaction for the Construction of Polycyclic Lactones from Isochroman-3,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel bridged polycyclic lactones via a highly regio- and diastereoselective Diels-Alder reaction using isochroman-3,4-dione as a key intermediate. This methodology offers an efficient pathway to complex molecular scaffolds analogous to bioactive natural products, which are of significant interest in drug discovery and development.[1][2][3] Polycyclic lactones, for instance, are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5][6]

Introduction to the Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used method in organic synthesis for the formation of six-membered rings.[7] It is a concerted [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene, known as the dienophile.[7][8] The reaction's reliability in constructing carbon-carbon bonds with high stereochemical control makes it a valuable tool for synthesizing complex molecules.[7] In the context of this application note, an in situ generated diene from isochroman-3,4-dione reacts with various electron-deficient alkenes (dienophiles) to yield bridged polycyclic lactones.[1][2][3]

Reaction Pathway and Mechanism

The reaction proceeds through the dienolization and dearomatization of isochroman-3,4-dione, facilitated by a base such as diisopropylethylamine (DIPEA), to form a reactive diene intermediate. This intermediate then undergoes a [4+2] cycloaddition with an electron-deficient alkene.[1][2][3] A notable aspect of this reaction is its unexpected exo-diastereoselectivity, which is contrary to the commonly observed endo products in Diels-Alder reactions with electron-poor dienophiles (Alder's rule).[1][2] This selectivity may be attributed to hydrogen bonding interactions, π–π stacking of aromatic rings, and steric constraints imposed by the dienophile's configuration.[1][2]

Diels_Alder_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_product Product isochroman Isochroman-3,4-dione dienolization In situ Dienolization/ Dearomatization (DIPEA) isochroman->dienolization dienophile Electron-Deficient Alkene (Dienophile) cycloaddition [4+2] Cycloaddition (Diels-Alder Reaction) dienophile->cycloaddition dienolization->cycloaddition Reactive Diene Intermediate lactone Bridged Polycyclic Lactone cycloaddition->lactone

Caption: General reaction pathway for the synthesis of bridged polycyclic lactones.

Experimental Protocols

Two primary methodologies have been reported for this transformation. Method A involves a cascade reaction starting from 4-bromoisochroman-3-one, while Method B directly utilizes isochroman-3,4-dione, offering improved efficiency and atom economy.[1][2][3] The following protocol details Method B.

General Procedure for Diels-Alder Reaction from Isochroman-3,4-dione (Method B) [1]

  • To a solution of the isochroman-3,4-dione derivative (0.2 mmol, 2 equivalents) in dichloromethane (DCM, 1 mL), add diisopropylethylamine (DIPEA) (20 μL, 0.1 mmol, 1 equivalent) and the alkene (0.1 mmol, 1 equivalent) at room temperature.

  • Stir the reaction mixture for 12–40 hours.

  • Upon completion, filter the mixture through a short pad of silica gel, eluting with a mixture of ethyl acetate/hexane (ranging from 9:1 to 6:1).

  • Further purify the product using preparative thin-layer chromatography (PrepTLC) with an ethyl acetate/hexane solvent system (ranging from 9:1 to 3:1) to afford the desired bridged polycyclic lactone.

Materials and Instrumentation [1]

  • Solvents and Reagents: Dichloromethane (DCM), ethyl acetate, hexane, and diisopropylethylamine (DIPEA) should be of appropriate purity for organic synthesis. Isochroman-3,4-dione derivatives and various electron-deficient alkenes are required.

  • Chromatography: Silica gel 60 (70–230 mesh) for column chromatography and silica gel plates (200 × 200 × 0.5 mm) for preparative TLC.

  • Analysis: Product characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and melting point determination.

Experimental_Workflow start Start step1 1. Combine Reactants: Isochroman-3,4-dione, DIPEA, and Alkene in DCM start->step1 step2 2. Stir at Room Temperature (12-40 hours) step1->step2 step3 3. Initial Purification: Silica Gel Pad Filtration step2->step3 step4 4. Final Purification: Preparative TLC step3->step4 step5 5. Product Isolation and Characterization step4->step5 end End step5->end

Caption: Experimental workflow for the Diels-Alder reaction (Method B).

Data Presentation

The following tables summarize the quantitative data for the synthesis of various bridged polycyclic lactones using Method B, demonstrating the scope and efficiency of this reaction with different dienophiles.[1]

Table 1: Reaction of Isochroman-3,4-dione with Various Chalcones

ProductDienophile (Chalcone)Reaction Time (h)Yield (%)Melting Point (°C)
5a Chalcone2474160.3–160.8
5b 4'-Methylchalcone2076164.7–165.6
5c 4'-Chlorochalcone1679168.1–168.8
5d 2'-Chlorochalcone2170135.9–137.3

Table 2: Characterization Data for Selected Products [1]

Product¹H NMR (CDCl₃, δ ppm)¹³C{¹H} NMR (CDCl₃, δ ppm)
5a 7.79 (d, J = 7.6 Hz, 1H), 7.68 (d, J = 7.3 Hz, 2H), 7.56 (t, J = 7.6 Hz, 1H), 7.50 (t, J = 7.4 Hz, 1H), 7.37–7.28 (m, 3H), 7.23–7.14 (m, 3H), 7.10 (d, J = 7.7 Hz, 1H), 6.60 (d, J = 7.8 Hz, 2H), 5.49 (d, J = 3.4 Hz, 1H), 4.15 (d, J = 6.5 Hz, 1H), 4.03 (dd, J = 6.2, 3.5 Hz, 1H), 3.90 (s, 1H).Not explicitly provided in the snippets.
5b 7.77 (d, J = 7.5 Hz, 1H), 7.66 (d, J = 8.0 Hz, 2H), 7.55 (t, J = 7.6 Hz, 1H), 7.49 (t, J = 7.4 Hz, 1H), 7.36–7.29 (m, 3H), 7.10 (d, J = 7.3 Hz, 1H), 6.68 (d, J = 8.7 Hz, 2H), 6.48 (d, J = 8.7 Hz, 2H), 5.43 (d, J = 3.5 Hz, 1H), 4.08 (d, J = 6.5 Hz, 1H), 3.95 (dd, J = 6.6, 3.4 Hz, 1H), 3.91 (s, 1H), 3.73 (s, 3H).200.1, 173.7, 159.3, 138.1, 136.9, 133.8, 133.6, 129.8, 129.4, 129.2, 128.8, 128.6, 127.8, 125.4, 121.7, 114.2, 80.3, 76.0, 55.3, 55.2, 50.0.
5c 8.17 (d, J = 9.1 Hz, 2H), 7.84 (d, J = 9.0 Hz, 2H), 7.79 (d, J = 7.9 Hz, 1H), 7.59 (t, J = 7.2 Hz, 1H), 7.38 (t, J = 7.4 Hz, 2H), 7.23–7.19 (m, 2H), 7.14 (t, J = 7.1 Hz, 1H), 6.60 (d, J = 6.8 Hz, 2H), 5.53 (d, J = 3.6 Hz, 1H), 4.15 (d, J = 6.6 Hz, 1H), 4.06 (dd, J = 6.6, 3.3 Hz, 1H), 3.90 (s, 1H).199.6, 173.9, 151.3, 142.0, 138.2, 137.7, 133.9, 130.8, 130.5, 129.8, 129.2, 128.8, 128.6, 126.2, 124.5, 122.4, 80.8, 76.7, 56.1, 51.4.
5d 8.08 (d, J = 8.0 Hz, 1H), 7.84 (d, J = 7.6 Hz, 1H), 7.73 (d, J = 7.6 Hz, 2H), 7.62 (t, J = 7.6 Hz, 1H), 7.53 (t, J = 7.5 Hz, 1H), 7.42–7.29 (m, 5H), 7.09 (d, J = 7.4 Hz, 1H), 6.97 (d, J = 7.7 Hz, 1H), 5.51 (d, J = 3.4 Hz, 1H), 4.23 (dd, J = 6.3, 3.3 Hz, 1H), 4.13 (d, J = 6.2 Hz, 1H), 3.88 (s, 1H).Not explicitly provided in the snippets.

Applications in Drug Development

The synthesis of structurally complex bridged polycyclic lactones is of high importance for the development of new therapeutic agents.[1][2][3] Lactone-containing compounds, both natural and synthetic, exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The ability to efficiently construct novel polycyclic lactone scaffolds, as demonstrated by this Diels-Alder methodology, provides a valuable platform for generating compound libraries for high-throughput screening in drug discovery programs. The functional groups incorporated from the dienophile can be further modified, allowing for the fine-tuning of the pharmacological properties of the synthesized molecules.[1][2] The development of such synthetic routes is crucial for accessing analogues of bioactive natural products under mild conditions, facilitating further investigation into their therapeutic potential.[1][2]

References

Application Notes and Protocols for the Electrophilic Cyclization of 2-Alkynylaryl Esters in Isochroman-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochroman-1-one (or isocoumarin) scaffold is a prevalent structural motif in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities. The electrophilic cyclization of readily accessible 2-alkynylaryl esters represents a powerful and direct strategy for the synthesis of this important heterocyclic core. This method offers operational simplicity, mild reaction conditions, and the ability to introduce a variety of substituents onto the isochroman-1-one framework.

This document provides detailed application notes and experimental protocols for the synthesis of isochroman-1-ones via the electrophilic cyclization of 2-alkynylaryl esters. It includes protocols for the preparation of the starting materials, a summary of the reaction scope and yields with various electrophiles, and a mechanistic overview.

General Synthetic Workflow

The synthesis of isochroman-1-ones via this methodology is typically a two-step process. The first step involves the synthesis of the 2-alkynylaryl ester precursor, followed by the key electrophilic cyclization step.

workflow start Starting Materials: o-Haloaryl Ester & Terminal Alkyne step1 Sonogashira Coupling start->step1 intermediate 2-Alkynylaryl Ester step1->intermediate Pd/Cu catalysis, Base step2 Electrophilic Cyclization intermediate->step2 product Substituted Isochroman-1-one step2->product Electrophile (E+) (e.g., I₂, ICl, PhSeCl)

Caption: General workflow for the synthesis of isochroman-1-ones.

Reaction Mechanism

The proposed mechanism for the electrophilic cyclization of a 2-alkynylaryl ester proceeds through the following key steps:

  • Alkyne Activation: The electrophile (E⁺) adds to the alkyne, forming a reactive intermediate such as a cyclic halonium or selenonium ion.

  • Intramolecular Cyclization: The carbonyl oxygen of the ester group acts as an internal nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization fashion. This step forms the six-membered heterocyclic ring.

  • Dealkylation: The resulting oxonium intermediate undergoes dealkylation, typically through nucleophilic attack by the counter-ion of the electrophile on the alkyl group of the ester, to yield the final isochroman-1-one product.

mechanism start 2-Alkynylaryl Ester activated Activated Alkyne Intermediate start->activated + E+ cyclized Cyclized Oxonium Intermediate activated->cyclized 6-endo-dig cyclization product Isochroman-1-one cyclized->product + Nu- - R-Nu electrophile E+ nucleophile Nu-

Caption: Proposed mechanism for electrophilic cyclization.

Data Presentation: Scope of the Electrophilic Cyclization

The following tables summarize the yields of various substituted isochroman-1-ones prepared via electrophilic cyclization of the corresponding methyl 2-alkynylbenzoates. The data is adapted from the work of Larock and Yao.

Table 1: Iodocyclization with I₂ and ICl

EntryR GroupElectrophile (equiv.)SolventTime (h)ProductYield (%)
1n-BuI₂ (1.2)CH₂Cl₂14-Iodo-3-butylisochroman-1-one99
2n-BuICl (1.2)CH₂Cl₂14-Iodo-3-butylisochroman-1-one99
3PhI₂ (1.2)CH₂Cl₂14-Iodo-3-phenylisochroman-1-one99
4PhICl (1.2)CH₂Cl₂14-Iodo-3-phenylisochroman-1-one99
5p-MeO-C₆H₄I₂ (1.2)CH₂Cl₂14-Iodo-3-(4-methoxyphenyl)isochroman-1-one99
6p-F-C₆H₄I₂ (1.2)CH₂Cl₂14-Iodo-3-(4-fluorophenyl)isochroman-1-one99
7SiMe₃I₂ (1.2)CH₂Cl₂14-Iodo-3-(trimethylsilyl)isochroman-1-one99

Table 2: Selenocyclization with PhSeCl

EntryR GroupElectrophile (equiv.)SolventTime (h)ProductYield (%)
1n-BuPhSeCl (1.2)CH₂Cl₂14-(Phenylselanyl)-3-butylisochroman-1-one98
2PhPhSeCl (1.2)CH₂Cl₂14-(Phenylselanyl)-3-phenylisochroman-1-one99
3p-MeO-C₆H₄PhSeCl (1.2)CH₂Cl₂14-(Phenylselanyl)-3-(4-methoxyphenyl)isochroman-1-one99
4p-F-C₆H₄PhSeCl (1.2)CH₂Cl₂14-(Phenylselanyl)-3-(4-fluorophenyl)isochroman-1-one99
5SiMe₃PhSeCl (1.2)CH₂Cl₂14-(Phenylselanyl)-3-(trimethylsilyl)isochroman-1-one98

Experimental Protocols

Protocol 1: Synthesis of 2-Alkynylaryl Ester Precursor (General Procedure for Sonogashira Coupling)

This protocol describes a general procedure for the palladium/copper-catalyzed Sonogashira coupling of a terminal alkyne with an ortho-haloaryl ester.

Materials:

  • Methyl 2-iodobenzoate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 2-iodobenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF and triethylamine (2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynylaryl ester.

Protocol 2: Electrophilic Cyclization to Isochroman-1-one (General Procedure)

This protocol provides a general method for the electrophilic cyclization of a 2-alkynylaryl ester to the corresponding 4-substituted isochroman-1-one.

Materials:

  • 2-Alkynylaryl ester (1.0 equiv)

  • Electrophile (e.g., I₂, ICl, or PhSeCl) (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous Na₂S₂O₃ solution (for iodine-mediated reactions)

  • Water

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the 2-alkynylaryl ester (1.0 equiv) in anhydrous dichloromethane.

  • Add the electrophile (1.2 equiv) to the solution in one portion.

  • Stir the reaction mixture at room temperature for the time indicated in the data tables (typically 1 hour), or until TLC analysis indicates complete consumption of the starting material.

  • For reactions involving I₂ or ICl, quench by washing with a saturated aqueous Na₂S₂O₃ solution until the organic layer is colorless. For other electrophiles, wash with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure isochroman-1-one product.

Conclusion

The electrophilic cyclization of 2-alkynylaryl esters is a highly efficient and versatile method for the synthesis of substituted isochroman-1-ones. The reaction proceeds under mild conditions with high yields and tolerates a variety of functional groups on both the alkyne and the aryl ring. The resulting halogenated or selenated products are valuable intermediates for further synthetic transformations, making this methodology a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

Application Notes and Protocols: Rhodium-Catalyzed Annulation of Benzoic Acids for Isochroman-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isochroman-1-ones via rhodium-catalyzed C-H activation and annulation of benzoic acids with alkynes. This methodology offers a highly efficient and atom-economical approach to constructing this important heterocyclic scaffold, which is a common motif in biologically active compounds and natural products.

Introduction

The isochroman-1-one core is a privileged structure in medicinal chemistry and natural product synthesis. Traditional methods for its synthesis often require multi-step procedures and harsh reaction conditions. The advent of transition-metal-catalyzed C-H activation has provided a more direct and efficient strategy. Specifically, rhodium(III) catalysis has emerged as a powerful tool for the annulation of benzoic acids with alkynes, leading to the formation of isocoumarins and their derivatives, including isochroman-1-ones.[1][2][3] This process typically involves a C-H activation at the ortho-position of the benzoic acid, followed by alkyne insertion and subsequent annulation.

Reaction Principle and Mechanism

The rhodium(III)-catalyzed annulation of benzoic acids proceeds via a formal [4+2] cycloaddition involving a C-H activation process.[1][2] The generally accepted mechanism involves the following key steps:

  • C-H Activation: The rhodium(III) catalyst, typically a [Cp*Rh(III)] complex, coordinates to the benzoic acid and facilitates the cleavage of the ortho-C-H bond, forming a five-membered rhodacycle intermediate.

  • Alkyne Insertion: The alkyne then coordinates to the rhodium center and inserts into the Rh-C bond.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the isochroman-1-one product and regenerate the active rhodium(III) catalyst.

This catalytic cycle offers high regioselectivity, which can be an issue in intermolecular reactions.[1]

Data Presentation

The following tables summarize the key quantitative data from representative examples of rhodium-catalyzed annulation reactions for the synthesis of isocoumarin and isochromanone derivatives.

Table 1: Optimization of Reaction Conditions [1]

EntryCatalyst (mol %)AdditiveSolventTemperature (°C)Yield (%)
1[CpRhCl₂]₂ (2.5)Ag₂CO₃ (2 equiv)tAmOH10050
2[CpRhCl₂]₂ (2.5)Ag₂CO₃ (2 equiv)DMF12082
3[CpRhCl₂]₂ (2.5)Ag₂CO₃ (2 equiv)DCE120<10
4[CpRhCl₂]₂ (2.5)Ag₂CO₃ (2 equiv)Toluene110<10
5[Cp*RhCl₂]₂ (2.5)Ag₂CO₃ (2 equiv)MeOH65<5
6[(p-cymene)RuCl₂]₂ (2.5)Ag₂CO₃ (2 equiv)DMF120<5

Table 2: Substrate Scope for the Annulation of Benzoic Acids with Alkynes (Selected Examples)[1]

EntryBenzoic Acid DerivativeAlkyneProductYield (%)
1Benzoic acidPhenylacetylene3-Phenylisochroman-1-one73
24-Methylbenzoic acidPhenylacetylene6-Methyl-3-phenylisochroman-1-one71
34-Methoxybenzoic acidPhenylacetylene6-Methoxy-3-phenylisochroman-1-one59
44-Chlorobenzoic acidPhenylacetylene6-Chloro-3-phenylisochroman-1-one90
5Benzoic acid1-Hexyne3-Butylisochroman-1-oneNot Reported
6Naphthalene-1-carboxylic acidPropyne4-Methyl-1-(naphthalen-1-yl)-5,6,7,8-tetrahydro-3H-isochromen-3-one90

Experimental Protocols

General Procedure for the Rhodium(III)-Catalyzed Annulation of Benzoic Acids with Alkynes: [1]

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzoic acid derivative (0.23 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol %), and a silver salt oxidant such as Ag₂CO₃ (0.46 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyne (1.2-2.0 equiv) and a suitable solvent, such as N,N-dimethylformamide (DMF, 0.8 mL).

  • Stir the reaction mixture at the desired temperature (typically 100-120 °C) for the specified time (usually 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired isochroman-1-one.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the rhodium-catalyzed synthesis of isochroman-1-ones.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Weigh Benzoic Acid, [Cp*RhCl2]2, and Ag2CO3 add_reagents Add to Oven-Dried Schlenk Tube start->add_reagents evacuate Evacuate and Backfill with Inert Gas add_reagents->evacuate add_solvent_alkyne Add Alkyne and Solvent evacuate->add_solvent_alkyne heat Heat and Stir (100-120 °C, 12-24 h) add_solvent_alkyne->heat monitor Monitor by TLC heat->monitor monitor->heat Continue if incomplete cool Cool to Room Temperature monitor->cool Reaction complete concentrate Concentrate in vacuo cool->concentrate chromatography Flash Column Chromatography concentrate->chromatography end Characterize Pure Isochroman-1-one chromatography->end

Caption: Experimental workflow for the synthesis of isochroman-1-ones.

catalytic_cycle rh_catalyst [Cp*Rh(III)] rhodacycle Rhodacycle Intermediate rh_catalyst->rhodacycle C-H Activation benzoic_acid Benzoic Acid (Ar-COOH) benzoic_acid->rhodacycle insertion_product Alkyne Insertion Product rhodacycle->insertion_product Alkyne Insertion alkyne Alkyne (R-C≡C-R') alkyne->insertion_product insertion_product->rh_catalyst Catalyst Regeneration product Isochroman-1-one insertion_product->product Reductive Elimination

Caption: Proposed catalytic cycle for rhodium-catalyzed annulation.

References

Troubleshooting & Optimization

Improving yield in isochroman-4-one synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, presented in a question-and-answer format.

General Issues

Question: My reaction is resulting in a low or no yield of this compound. What are the potential causes and how can I address them?

Answer: Low yields are a common issue in this compound synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[1]

  • Catalyst Inactivity: The catalyst could be poisoned, decomposed, or used in an insufficient amount.

    • Solution: Use a fresh batch of the catalyst and ensure it is handled under the appropriate atmospheric conditions (e.g., inert atmosphere if air-sensitive). Consider screening different catalysts or increasing the catalyst loading.

  • Poor Quality of Reagents or Solvents: Impurities in the starting materials or solvents can inhibit the reaction or lead to side products.

    • Solution: Verify the purity of your starting materials and purify them if necessary. Always use high-purity, dry solvents, and ensure all glassware is thoroughly cleaned and dried.[1]

  • Product Loss During Workup: The desired this compound may be lost during extraction or purification steps.

    • Solution: Optimize the workup procedure. Ensure the pH is appropriate for extraction and minimize the number of transfer steps. When performing chromatography, select the appropriate stationary and mobile phases to ensure good separation and recovery.

Question: My reaction is producing a significant amount of side products. How can I identify and minimize them?

Answer: The formation of side products is a frequent challenge. Identifying these impurities is the first step to minimizing their formation.

  • Analysis of Crude Mixture: Before the workup, analyze a small aliquot of the crude reaction mixture by TLC and/or LC-MS. This will provide a snapshot of all components, including the desired product, unreacted starting materials, and any side products.[2]

  • Isolation and Characterization: If possible, isolate the major side products using flash chromatography and characterize them using spectroscopic methods like NMR, IR, and MS. Understanding the structure of these byproducts can provide valuable insights into competing reaction pathways.[2]

  • Re-evaluation of Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, solvent, and stoichiometry. Lowering the temperature may reduce the rate of side reactions, while a shorter reaction time could prevent product degradation.[2]

Synthesis-Specific Issues & Side Products

This section details common side products observed in various synthetic routes to this compound and provides guidance on how to mitigate their formation.

1. Synthesis from o-Tolylacetic Acid via Chlorination

A common route to 3-isochromanone involves the radical chlorination of o-tolylacetic acid followed by a base-mediated cyclization.

Question: My primary side product is an over-chlorinated species. How can I prevent this?

Answer: The formation of di- or tri-chlorinated species is a result of the radical chlorination process. To minimize over-chlorination, it is crucial to carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride).[2] Maintaining a constant and moderate reaction temperature (e.g., 60-62°C) is also critical.[2]

Question: I am observing unreacted o-tolylacetic acid in my final product. How can I improve the conversion?

Answer: Incomplete conversion can be due to an insufficient amount of the chlorinating agent or the deactivation of the radical initiator (e.g., AIBN). Ensure your reagents are pure and the initiator is active. A modest increase in the amount of initiator or a longer reaction time at a controlled temperature may improve conversion. Be aware that prolonged reaction times can also lead to an increase in side products.[2]

Troubleshooting Summary: Synthesis from o-Tolylacetic Acid
Problem Potential Cause(s)
High levels of dichlorinated byproductExcess chlorinating agent; High reaction temperature.
Low conversion of starting materialInactive radical initiator; Insufficient reaction time.
Presence of o-chloromethylphenylacetic acid after cyclizationIncomplete cyclization.

2. Gold-Catalyzed Synthesis

Gold catalysts are effective for the synthesis of isochroman-4-ones through the oxidative cycloalkoxylation of alkynes.[3]

Question: What are common issues in gold-catalyzed this compound synthesis?

Answer: While gold catalysis is efficient, challenges can include catalyst deactivation and the formation of dimerization byproducts. The choice of the gold catalyst and ligands is crucial for both yield and selectivity. For instance, in the gold(I)-catalyzed cyclization of o-alkynylbenzyl alcohols, significant dimerization byproducts have been observed.[4]

| Effect of Catalyst on Gold-Catalyzed Cyclization of o-Alkynylbenzyl Alcohols | | | :--- | :--- | :--- | | Catalyst | Yield (%) | Reference | | AuCl | 45 |[4] | | AuCl3 | 75 |[4] | | JohnPhosAu(MeCN)SbF6 | 95 |[4] |

3. Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction is a valuable method for constructing the isochroman skeleton from β-arylethyl alcohols and aldehydes or ketones, typically under acidic conditions.[5][6]

Question: My Oxa-Pictet-Spengler reaction is giving a low yield. What should I check?

Answer: Low yields in this reaction can often be attributed to:

  • Insufficiently Acidic Catalyst: The reaction relies on the formation of an electrophilic oxonium or iminium ion, which requires a sufficiently acidic catalyst. Strong Brønsted or Lewis acids are often employed.[6][7]

  • Decomposition of Starting Materials: Electron-rich aromatic starting materials can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.

  • Water Scavenging: The reaction often generates water, which can hydrolyze key intermediates. The use of dehydrating agents or azeotropic removal of water can be beneficial.

| Impact of Reaction Conditions on Oxa-Pictet-Spengler Reaction Yield | | | :--- | :--- | :--- | :--- | | Alcohol Substrate | Aldehyde Substrate | Conditions | Yield (%) | | 2-Phenylethanol | Formaldehyde | HCl (gas), 0°C to RT | ~90% | | 2-(3-Methoxyphenyl)ethanol | Paraformaldehyde | HFIP, TfOH (10 mol%), 20°C, 1h | 78% | | 2-(4-Fluorophenyl)ethanol | Paraformaldehyde | HFIP, TfOH (10 mol%), 20°C, 1h | 85% |

Experimental Protocols

Protocol 1: Synthesis of 3-Isochromanone from o-Tolylacetic Acid

This protocol is adapted from a patented industrial process.[8]

Materials:

  • o-Tolylacetic acid

  • Fluorobenzene

  • 2,2'-Azobis(2-methylbutyronitrile) (AIBN)

  • Sulfuryl chloride

  • Potassium bicarbonate

  • Potassium iodide

  • Cyclohexane

Procedure:

  • Drying: A mixture of o-tolylacetic acid (50 g, 0.326 mol) in fluorobenzene (76.7 g) is dried by azeotropic distillation.[2]

  • Initiation: The mixture is cooled to 60°C, and AIBN (2.13 g, 0.013 mol) is added.[2]

  • Chlorination: Sulfuryl chloride (49.8 g, 0.358 mol) is added over 3 hours while maintaining the temperature at 60-62°C. The reaction progress should be monitored by GC or TLC.[2][8]

  • Quenching and Cyclization: A 20% aqueous solution of potassium bicarbonate (60.6 g, 0.121 mol) is added slowly, followed by potassium iodide (0.22 g) and then solid potassium bicarbonate (20.95 g, 0.209 mol). The mixture is stirred for 1 hour at 60°C.[2]

  • Workup: The reaction mixture is warmed to 65°C, and the aqueous and organic layers are separated.

  • Purification: The organic layer is diluted with fluorobenzene, dried by azeotropic distillation, and the product is precipitated by the addition of cyclohexane. The solid is filtered and dried to yield 3-isochromanone.[2]

Protocol 2: Gold-Catalyzed Synthesis of 1H-Isochromenes

This protocol is adapted from a gold(I)-catalyzed cyclization of o-alkynylbenzyl alcohols.[4]

Materials:

  • o-Alkynylbenzyl alcohol

  • Toluene

  • JohnPhosAu(MeCN)SbF6

  • Celite

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve the o-alkynylbenzyl alcohol (100 mg) in toluene (10 mL).

  • Catalyst Addition: Add JohnPhosAu(MeCN)SbF6 (5 mol %) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Workup: Filter the mixture through Celite using ethyl acetate (30 mL) and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography to afford the desired 1H-isochromene.

Visualized Workflows and Relationships

Troubleshooting_Workflow start Low Yield of this compound check_tlc Analyze crude reaction by TLC/LC-MS start->check_tlc is_sm Starting material present? check_tlc->is_sm extend_reaction Increase reaction time or temperature is_sm->extend_reaction Yes check_reagents Check purity of starting materials and solvents is_sm->check_reagents No end Improved Yield extend_reaction->end check_catalyst Evaluate catalyst activity check_reagents->check_catalyst is_catalyst_active Catalyst active? check_catalyst->is_catalyst_active replace_catalyst Use fresh catalyst / screen new catalysts is_catalyst_active->replace_catalyst No optimize_workup Optimize workup and purification procedure is_catalyst_active->optimize_workup Yes replace_catalyst->end optimize_workup->end

Caption: A decision-making workflow for troubleshooting low yields in this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: o-Tolylacetic Acid drying Azeotropic drying with fluorobenzene start->drying initiation Cool to 60°C, add AIBN drying->initiation chlorination Add SO2Cl2 over 3h at 60-62°C initiation->chlorination cyclization Add K2CO3 (aq), KI, K2CO3 (s) Stir 1h at 60°C chlorination->cyclization separation Warm to 65°C, separate layers cyclization->separation purification Azeotropic drying, precipitate with cyclohexane separation->purification end Final Product: 3-Isochromanone purification->end

Caption: Experimental workflow for the synthesis of 3-isochromanone from o-tolylacetic acid.

References

Technical Support Center: Purification of Crude Isochroman-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude isochroman-4-one using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Separation of this compound from Impurities Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution or the compound not moving from the origin.- Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.[1][2] - Target an Rf Value: Aim for an Rf value of approximately 0.2-0.4 for this compound on TLC to ensure good separation on the column. - Employ Gradient Elution: Start with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexane).[1]
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.- Reduce the Sample Load: As a general rule, use a silica gel to crude material weight ratio of at least 30:1. For difficult separations, a ratio of 100:1 or more may be necessary. - Dry Loading: If the crude material is not very soluble in the initial eluent, consider a dry loading technique by adsorbing the sample onto a small amount of silica gel before adding it to the column.
Improper Column Packing: The presence of air bubbles, channels, or cracks in the silica gel bed leads to an uneven flow of the mobile phase and poor separation.- Proper Slurry Preparation: Ensure the silica gel is fully suspended in the initial eluent to form a homogeneous slurry before packing. - Careful Packing: Pour the slurry into the column in one continuous motion, if possible. Gently tap the column to dislodge any air bubbles and to ensure an evenly packed bed. - Maintain a Level Surface: Add a layer of sand on top of the silica gel to prevent disturbance of the bed when adding the eluent.
This compound Elutes Too Quickly (High Rf) Solvent System is Too Polar: The eluent is too effective at moving the compound through the column, resulting in poor separation from less polar impurities.- Decrease Solvent Polarity: Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent mixture.
This compound Does Not Elute or Elutes Very Slowly (Low Rf) Solvent System is Not Polar Enough: The eluent does not have sufficient strength to move the compound down the column.- Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. - "Flush" the Column: If the compound is still on the column after running a significant volume of your optimized eluent, a more polar solvent like 100% ethyl acetate or even a small percentage of methanol in dichloromethane can be used to elute all remaining compounds.
Product Fractions are Contaminated with an Unknown Impurity Co-eluting Impurity: An impurity has a similar polarity to this compound in the chosen solvent system.- Try a Different Solvent System: Experiment with different solvent combinations (e.g., dichloromethane/methanol, ether/hexane) that may alter the elution order. - Consider an Alternative Stationary Phase: If separation on silica gel is consistently poor, consider using a different stationary phase such as alumina.
Decomposition on Silica Gel: this compound or a related compound may be unstable on the acidic surface of silica gel.- Test for Stability: Spot the crude mixture on a TLC plate, let it sit for an hour, and then develop it. If new spots appear or the product spot diminishes, decomposition may be occurring. - Deactivate the Silica Gel: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
Low Recovery of this compound Decomposition on the Column: The compound may be degrading during the purification process.- Run the Column Faster: Use flash chromatography (applying gentle air pressure) to minimize the time the compound spends on the column. - Check for Stability: As mentioned above, assess the stability of your compound on silica gel.
Irreversible Adsorption: The compound may be too polar and is sticking irreversibly to the silica gel.- Use a More Polar Eluent: A "flush" with a highly polar solvent system at the end of the chromatography can help recover highly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A mixture of hexane and ethyl acetate is a common and effective starting point for the purification of this compound and related compounds.[1][2] It is recommended to start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis.[1]

Q2: How do I determine the correct solvent ratio for my column?

A2: The ideal solvent system should provide an Rf value for this compound of approximately 0.2-0.4 on a TLC plate. This range generally provides the best separation on a column. You can find the optimal ratio by testing different proportions of your chosen solvents (e.g., hexane and ethyl acetate) on TLC plates before running the column.

Q3: What are the common impurities I should expect in my crude this compound?

A3: Common impurities will depend on the synthetic route. However, you can generally expect to find unreacted starting materials, reagents, and potentially side-products from competing reactions. If the synthesis involves the cyclization of a precursor, incomplete cyclization may result in open-chain impurities.

Q4: Can this compound decompose on the silica gel column?

A4: While this compound is generally stable, some organic compounds can be sensitive to the acidic nature of silica gel.[3] It is good practice to check for decomposition by performing a 2D TLC or by letting a spotted TLC plate sit for an extended period before development to see if any new spots appear. If decomposition is suspected, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.

Q5: What is the difference between "wet loading" and "dry loading" a sample?

A5: "Wet loading" involves dissolving the crude sample in a minimal amount of the initial eluent and carefully adding it to the top of the column. "Dry loading" involves adsorbing the crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column. Dry loading is often preferred for samples that have poor solubility in the starting eluent as it can lead to better band sharpness and improved separation.

Q6: How much silica gel should I use?

A6: A general guideline is to use a weight ratio of silica gel to crude material of at least 30:1. For separations of compounds with very similar Rf values, this ratio may need to be increased to 100:1 or more to achieve baseline separation.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of this compound derivatives by column chromatography. Note that optimal conditions may vary depending on the specific impurities present in the crude mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (200-300 mesh)Standard grade silica gel is typically sufficient.
Mobile Phase (Eluent) Hexane/Ethyl AcetateA gradient elution is often effective.[1]
Elution Gradient Start with 10% Ethyl Acetate in Hexane, gradually increase to 30% Ethyl Acetate in Hexane.[1]The exact gradient should be optimized based on TLC analysis of the crude mixture.
Target Rf Value (on TLC) 0.2 - 0.4This range generally provides the best resolution on the column.
Silica Gel to Crude Ratio 30:1 to 100:1 (w/w)Use a higher ratio for more challenging separations.
Typical Purity after Column >95%Dependent on the complexity of the crude mixture and optimization of the separation.
Expected Yield 80-95%Recovery can be affected by compound stability and irreversible adsorption.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Place the TLC plates in the chambers and allow the solvent to ascend to near the top of the plate.

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Select the solvent system that provides an Rf value of 0.2-0.4 for the this compound spot and the best separation from impurities.

Protocol 2: Flash Column Chromatography Purification of Crude this compound
  • Column Preparation:

    • Securely clamp a glass column of appropriate size in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 30g of silica for 1g of crude material) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the solution to the top of the column with a pipette.

    • Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).

    • Begin collecting fractions in test tubes.

    • Monitor the progress of the separation by collecting small spots from the eluting fractions and analyzing them by TLC.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.[1]

  • Product Isolation:

    • Based on the TLC analysis of the fractions, combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis for Solvent System Optimization crude->tlc Determine Eluent column_prep Column Preparation (Silica Gel Slurry) tlc->column_prep sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Gradient Elution (Hexane/Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring Analyze Fractions pooling Pooling of Pure Fractions tlc_monitoring->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation check_rf Check TLC Rf of Product start->check_rf rf_high Rf > 0.4 check_rf->rf_high Too Fast rf_low Rf < 0.2 check_rf->rf_low Too Slow rf_good 0.2 < Rf < 0.4 check_rf->rf_good Optimal decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity check_loading Check Column Loading rf_good->check_loading decrease_polarity->start increase_polarity->start overloaded Overloaded? check_loading->overloaded packing_issue Improper Packing? overloaded->packing_issue No reduce_load Reduce Sample Load overloaded->reduce_load Yes repack_column Repack Column Carefully packing_issue->repack_column Yes good_separation Achieve Good Separation packing_issue->good_separation No reduce_load->good_separation repack_column->good_separation

Caption: Troubleshooting logic for poor separation issues.

References

Technical Support Center: High-Purity Isochroman-4-one Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of isochroman-4-one to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the physical properties of this compound is crucial for developing an effective recrystallization protocol. Key properties are summarized in the table below.

PropertyValueSource
Appearance Off-white to light yellow solid[1]
Melting Point 48 °C[1][2]
Molecular Weight 148.16 g/mol [3][4]
Boiling Point 99 °C at 14 Torr[1]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a moderately polar aromatic ketone. Its solubility is governed by the "like dissolves like" principle, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[5] Based on its structure, its expected solubility profile is as follows:

  • High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in alcohols like ethanol and methanol, especially at elevated temperatures.

  • Moderate Solubility: Expected in less polar solvents like toluene.

  • Low Solubility/Insolubility: Expected in non-polar solvents such as hexane and petroleum ether, and in water under neutral conditions.

Q3: What are common impurities in this compound synthesis?

A3: Impurities in this compound can originate from starting materials, side reactions, or decomposition products. A common synthetic route is the Parham-type cyclization. Potential impurities from this synthesis could include unreacted starting materials (e.g., o-halobenzyl Weinreb amide derivatives) and by-products from the lithium-halogen exchange and cyclization steps. Incomplete reactions or side reactions during other synthetic pathways can also introduce impurities.

Recrystallization Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Troubleshooting Steps
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated. 2. The cooling process is too slow or insufficient. 3. The compound is highly soluble in the chosen solvent even at low temperatures. 1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound if available. Cool the solution in an ice bath.[1] 3. If the compound remains in solution even after concentration and cooling, the solvent is likely unsuitable. Recover the compound by evaporating the solvent and choose a less effective solvent or a mixed-solvent system.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of this compound (48 °C). 2. The solution is supersaturated to a very high degree. 3. The presence of significant impurities is depressing the melting point. 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 3. Consider a preliminary purification step like column chromatography to remove a larger portion of the impurities before recrystallization.
Crystals form too quickly. 1. The solution is too concentrated. 2. The solution was cooled too rapidly. 1. Reheat the solution and add a small amount of additional solvent. 2. Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[1]
The recrystallized product has a low yield. 1. Too much solvent was used, leading to significant product loss in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with too much cold solvent. 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. 3. Wash the crystals with a minimal amount of ice-cold solvent.
The recrystallized product is still impure. 1. The cooling process was too fast, trapping impurities in the crystal lattice. 2. The chosen solvent is not optimal for separating the specific impurities present. 3. The impurities have very similar solubility to this compound in the chosen solvent. 1. Repeat the recrystallization with a slower cooling rate. 2. Experiment with different solvent systems. A mixed-solvent system might provide better selectivity. 3. Consider an alternative purification method, such as column chromatography, or perform a second recrystallization.

Experimental Protocols

Note: The following protocols are generalized based on standard laboratory practices for the recrystallization of aromatic ketones. The optimal solvent ratios and temperatures may need to be determined empirically.

Protocol 1: Single-Solvent Recrystallization (e.g., from Ethanol/Water Mixture)

This method is suitable when a single solvent is found that dissolves this compound well at high temperatures but poorly at low temperatures. An ethanol/water mixture is a common choice for moderately polar compounds.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot ethanol and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (e.g., from Ethyl Acetate/Hexane)

This method is useful when no single solvent provides the desired solubility characteristics. A solvent in which the compound is highly soluble (ethyl acetate) is paired with a solvent in which it is poorly soluble (hexane).[6]

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate in an Erlenmeyer flask with heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, add a slight excess of hot ethyl acetate and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. If necessary, gently warm the solution to redissolve any precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The following tables summarize the qualitative solubility of this compound and provide a framework for experimental determination of quantitative solubility.

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Boiling Point
WaterHighInsolubleVery Slightly Soluble
EthanolHighSlightly SolubleSoluble
Ethyl AcetateMediumSolubleVery Soluble
TolueneLowSlightly SolubleSoluble
HexaneLowInsolubleInsoluble
AcetoneHighSolubleVery Soluble

Table 2: Template for Quantitative Solubility Data of this compound

Note: The following are estimated values. Experimental verification is required for accurate data.

Solvent SystemTemperature (°C)Estimated Solubility ( g/100 mL)
Ethanol/Water (9:1)25~1-5
78> 20
Ethyl Acetate/Hexane (1:2)25~2-7
60> 25

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_start Preparation cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Product Start Crude this compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (if necessary) Dissolve->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product High-Purity This compound Drying->Pure_Product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree for Recrystallization

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Navigating the Oxa-Pictet-Spengler Synthesis of Isochromans: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxa-Pictet-Spengler reaction is a powerful and direct method for the synthesis of the isochroman scaffold, a privileged motif in numerous natural products and pharmaceuticals. However, the success of this reaction is often contingent on careful control of reaction conditions to avoid the formation of undesired side products. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome common challenges encountered during the oxa-Pictet-Spengler synthesis of isochromans.

Troubleshooting Guide & FAQs

Here, we address specific issues that may arise during your experiments, providing explanations and actionable solutions.

Question 1: My reaction with an aliphatic aldehyde is giving low yields and a complex mixture of products. What is the likely cause and how can I fix it?

Answer:

The most probable cause is the self-condensation of your aliphatic aldehyde. Aldehydes with α-hydrogens are prone to enolization and subsequent self-condensation under acidic or basic conditions, leading to a variety of byproducts and consumption of your starting material.[1] This is a well-documented challenge in reactions utilizing enolizable aldehydes.

Solutions:

  • Use an Aldehyde Surrogate: A highly effective strategy is to use an epoxide as a surrogate for the aldehyde in the presence of hexafluoroisopropanol (HFIP).[2][3][4] In this method, the epoxide undergoes a Meinwald rearrangement in situ to generate the desired aldehyde, which is immediately trapped by the β-phenylethanol in the oxa-Pictet-Spengler cyclization. This approach avoids the storage and handling of potentially unstable aliphatic aldehydes and significantly expands the scope of the reaction.[2][3][4]

  • Employ Masked Aldehyde Equivalents: Acetals or ketals can also be used as alternatives to aldehydes.[5][6] These are generally more stable and can generate the required oxocarbenium ion under acidic conditions.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the self-condensation pathway.

Question 2: I am observing the formation of a significant amount of a byproduct when using trimethyl orthoformate. What is this side reaction and how can I avoid it?

Answer:

When using trimethyl orthoformate with certain substrates, a side product can be formed in significant yields (e.g., 60%).[7] The exact nature of the side product is substrate-dependent, but it highlights that orthoformates are not always inert alternatives to aldehydes and can participate in undesired reaction pathways.

Solutions:

  • Re-evaluate the Choice of Electrophile: If this side reaction is prominent, consider using the corresponding aldehyde directly or an alternative aldehyde surrogate like an epoxide.

  • Screen Catalysts and Solvents: A systematic screening of different Lewis acids and solvents may help to identify conditions that favor the desired oxa-Pictet-Spengler cyclization over the formation of the side product.

Question 3: My reaction is not proceeding to completion, or the yield is very low, especially with an electron-deficient β-phenylethanol. What factors could be at play?

Answer:

The electronic nature of the β-phenylethanol is critical for the success of the oxa-Pictet-Spengler reaction. The reaction proceeds via an electrophilic aromatic substitution, which is favored by electron-rich aromatic rings.

Explanation:

  • Nucleophilicity of the Aromatic Ring: Less nucleophilic aromatic rings, such as those bearing electron-withdrawing groups, will react more slowly or not at all in the cyclization step.[8] This can lead to poor yields or require harsh reaction conditions (higher temperatures and stronger acids), which in turn may promote side reactions.[8]

  • Stability of the Oxocarbenium Ion: The formation of the intermediate oxocarbenium ion is a key step. While the reaction is driven by the generation of this electrophile, the subsequent nucleophilic attack by the aromatic ring needs to be kinetically accessible.

Solutions:

  • Use a More Activating Solvent: Solvents like hexafluoroisopropanol (HFIP) have been shown to promote reactions involving cationic intermediates and can be effective even with modestly deactivated β-phenylethanols.[2][3][4]

  • Employ a Stronger Lewis or Brønsted Acid Catalyst: While exercising caution to avoid substrate decomposition, a stronger acid catalyst can facilitate the formation of the oxocarbenium ion and promote cyclization.

  • Consider Alternative Synthetic Routes: For strongly deactivated systems, an alternative synthetic strategy that does not rely on a late-stage oxa-Pictet-Spengler reaction may be necessary.

Question 4: I am getting a mixture of diastereomers. How can I control the stereochemical outcome of the reaction?

Answer:

The diastereoselectivity of the oxa-Pictet-Spengler reaction can often be influenced by the choice of catalyst and reaction conditions.

Solutions:

  • Catalyst Selection: The choice of Lewis acid can have a significant impact on the diastereomeric ratio. For example, in the synthesis of certain benzoisochromans, Cu(OTf)₂ has been shown to favor the formation of the α-configured product.[7] A screening of different metal triflates or other Lewis acids is recommended to optimize for the desired diastereomer.[5]

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of product formation. Running the reaction at lower temperatures often favors the kinetically controlled product.[8]

  • Chiral Catalysts: For enantioselective synthesis, the use of chiral Brønsted acids, such as chiral phosphoric acids, in combination with co-catalysts like ureas, has been shown to provide high levels of enantioselectivity.[9][10]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the oxa-Pictet-Spengler reaction, highlighting the impact of different catalysts and conditions on yield and diastereoselectivity.

Catalyst (mol%)Aldehyde/Surrogateβ-Phenylethanol SubstrateSolventTemp (°C)TimeYield (%)Diastereomeric Ratio (α:β or syn:anti)Reference
Cu(OTf)₂ (50)ButyraldehydeNaphtholic alcoholCH₂Cl₂0 to rtovernight758:1[7]
Sc(OTf)₃ (50)ButyraldehydeNaphtholic alcoholCH₂Cl₂0 to rt4 h654:1[7]
Yb(OTf)₃ (50)ButyraldehydeNaphtholic alcoholCH₂Cl₂0 to rt4 h505:1[7]
In(OTf)₃ (50)ButyraldehydeNaphtholic alcoholCH₂Cl₂0 to rt4 h604:1[7]
Bi(OTf)₃ (50)ButyraldehydeNaphtholic alcoholCH₂Cl₂0 to rt4 h604:1[7]
TfOH (10)Styrene Oxide2-PhenylethanolHFIP20<1 h95-[2][3]
TfOH (10)1,2-Epoxyhexane2-PhenylethanolHFIP20<1 h85-[2][3]

Reaction Pathways and Side Reactions

The following diagram illustrates the desired oxa-Pictet-Spengler reaction pathway leading to the isochroman product, alongside the common side reaction of aldehyde self-condensation.

G cluster_main Desired Oxa-Pictet-Spengler Pathway cluster_side Side Reaction: Aldehyde Self-Condensation A β-Phenylethanol C Hemiacetal Intermediate A->C + B Aldehyde B->C D Oxocarbenium Ion C->D - H₂O + H⁺ E Isochroman Product D->E Intramolecular Electrophilic Aromatic Substitution F Aldehyde (enolizable) G Enolate F->G Base or Acid H Aldol Adduct F->H G->H + Aldehyde I α,β-Unsaturated Aldehyde H->I - H₂O J Further Polymerization/ Byproducts I->J

Main reaction pathway versus a common side reaction.

Experimental Protocols

Protocol 1: Diastereoselective Oxa-Pictet-Spengler Reaction Using Cu(OTf)₂

This protocol is adapted from a procedure for the synthesis of benzoisochroman diastereomers and is optimized for achieving α-diastereoselectivity.[7]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the naphtholic alcohol substrate (1.0 equiv).

  • Solvent and Aldehyde Addition: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath. Add the aldehyde (2.0 equiv) to the cooled solution.

  • Catalyst Addition: Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (50 mol%) to the reaction mixture.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature while stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred overnight.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired isochroman product. The diastereomeric ratio can be determined by proton NMR of the crude product.[7]

Protocol 2: Oxa-Pictet-Spengler Reaction Using Epoxides as Aldehyde Surrogates in HFIP

This protocol is based on a general procedure that avoids the use of unstable aldehydes by generating them in situ from stable epoxides.[2][3][4]

  • Reaction Setup: In a vial, dissolve the β-phenylethanol (1.0 equiv) and the epoxide (1.2 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Catalyst Addition: Add triflic acid (TfOH) (10 mol%) to the solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at 20 °C. The reaction is typically complete in less than one hour. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired isochroman.

By understanding the potential side reactions and employing the appropriate strategies and protocols outlined in this guide, researchers can significantly improve the success rate and efficiency of their oxa-Pictet-Spengler syntheses of isochromans.

References

Overcoming challenges in the stereoselective synthesis of isochroman derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stereoselective Synthesis of Isochroman Derivatives

Welcome to the technical support center for the stereoselective synthesis of isochroman derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.

Troubleshooting Guides

This section addresses common issues encountered during the stereoselective synthesis of isochroman derivatives. Each problem is presented with potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is yielding very little or no isochroman derivative. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in isochroman synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

    • Incomplete Reaction: The reaction may not have reached completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or increasing the temperature.[1]

    • Catalyst Inactivity: The catalyst may be poisoned, decomposed, or not present in a sufficient amount.

      • Solution: Use a fresh batch of the catalyst and ensure it is handled under the appropriate inert conditions if required. Consider screening different catalysts and ligands, as some systems are inherently more active for specific transformations.[2]

    • Poor Quality Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.

      • Solution: Ensure all reagents are of high purity and that solvents are anhydrous and free of inhibitors. Purification of starting materials before use may be necessary.[1]

    • Product Loss During Workup: The desired product may be lost during extraction or purification steps.

      • Solution: Optimize the work-up procedure, for instance, by adjusting the pH during extraction to ensure the product is in the organic layer.[3]

Issue 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)

  • Question: My reaction is producing a racemic or nearly racemic mixture (low ee) or a poor mixture of diastereomers (low dr). How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity is a common and critical challenge.

    • Suboptimal Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount for enantioselectivity.[2]

      • Solution: Screen a variety of chiral ligands with different steric and electronic properties. For metal-catalyzed reactions, ligands like chiral N,N'-dioxides have proven effective in some cases.[2][4] For organocatalytic reactions, the structure of the organocatalyst is key.[5]

    • Incorrect Reaction Conditions: Temperature and solvent play a crucial role in stereoselectivity.

      • Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[2][6] Screen a range of solvents with varying polarities, as the solvent can influence the conformation of the catalyst-substrate complex.[2]

    • Substrate Control Issues: For diastereoselectivity, the existing stereocenters in the substrate can influence the formation of new ones.

      • Solution: If applicable, you may need to modify an existing stereocenter or introduce a directing group to enhance substrate-induced diastereoselectivity.[2]

Issue 3: Formation of Side Products

  • Question: My reaction is producing significant amounts of side products alongside the desired isochroman derivative. How can I identify and minimize them?

  • Answer: The formation of side products can complicate purification and reduce the yield.

    • Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions.

      • Solution: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can favor the desired reaction pathway.[1]

    • Over-reaction or Degradation: The desired product might be forming and then reacting further or degrading under the reaction conditions.

      • Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Reducing the reaction temperature might also prevent degradation.[3]

    • Isomerization or Rearrangement: Undesired isomers or rearrangement products, such as isobenzofuranones, can sometimes form.[7] The use of enolizable aldehydes can also lead to side reactions like self-condensation.[8][9]

      • Solution: Adjusting the pH or running the reaction at a lower temperature can sometimes suppress isomerization.[3] For issues with aldehydes, consider using aldehyde surrogates like epoxides.[8][9]

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the appropriate chiral catalyst for my reaction?

    • A1: The choice of catalyst is highly dependent on the specific reaction. For asymmetric hetero-Diels-Alder reactions, a bimetallic catalytic system such as Au(I)/chiral Sc(III) has been shown to be effective.[10] For asymmetric ortho-lithiation strategies, the use of a chiral ligand to direct the lithiation is key.[11][12] It is often necessary to screen a small library of catalysts to find the optimal one for a new transformation.[2]

  • Q2: What are the best methods for purifying isochroman derivatives, especially for separating stereoisomers?

    • A2: Flash column chromatography on silica gel is a common and effective method for purifying crude isochroman derivatives.[13] For separating stereoisomers (enantiomers or diastereomers) that are difficult to separate by standard chromatography, chiral High-Performance Liquid Chromatography (HPLC) is often the method of choice.[14] Recrystallization can also be a powerful technique for obtaining highly pure single stereoisomers if the product is crystalline.[13]

  • Q3: My reaction does not seem to be starting. What should I check?

    • A3: First, re-verify that all reagents and catalysts have been added in the correct amounts. Ensure that the reaction temperature is appropriate, as some reactions require an initiation period at a specific temperature. Check the quality and activity of your catalyst and reagents, as they may have degraded.[1] Finally, ensure that your solvent is of sufficient purity and, if required, is anhydrous.[1]

Quantitative Data Summary

The following tables present representative data for various stereoselective syntheses of isochroman derivatives. Actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Asymmetric Hetero-Diels-Alder Reaction [10]

EntrySubstrate 1Substrate 2Yield (%)d.r.ee (%)
12a3a8212:191
22b3a7510:190
32c3a7811:192
42h3a529:190

Table 2: Asymmetric 1,3-OH Insertion/Aldol Cyclization [4]

EntryProductYield (%)ee (%)
1C117197
2C126595
3C137194
4C146195

Table 3: Purification of Isochroman-3-ol [13]

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Flash Column Chromatography85>9880-90
Recrystallization90>9970-85

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hetero-Diels-Alder Reaction [10]

  • To a 10-mL test tube, sequentially add JohnphosAu (0.010 mmol, 7.7 mg), Sc(OTf)₃ (0.020 mmol, 9.8 mg), and the chiral ligand (e.g., L-PiMe₂t-Bu, 0.022 mmol, 14.4 mg).

  • Add CH₂Cl₂ (2.0 mL) to the test tube.

  • Add the α-propargyl benzyl alcohol (0.2 mmol) and the 2-(hydroxymethyl)phenol (0.24 mmol) to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., 6 °C) and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired tetracyclic isochroman product.

Protocol 2: Purification of Isochroman Derivatives by Flash Column Chromatography [13]

  • TLC Analysis and Solvent System Selection: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate). The ideal solvent system will give the desired product an Rf value of approximately 0.3 and show good separation from impurities.

  • Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent and apply it to the top of the column.

  • Elution and Fraction Collection: Begin eluting the column with the selected solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Starting Material Remains check_catalyst Evaluate Catalyst Activity incomplete->check_catalyst No Starting Material end Improved Yield extend_time->end inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst fresh_catalyst Use Fresh Catalyst/ Screen New Catalysts inactive_catalyst->fresh_catalyst Yes check_reagents Check Reagent/Solvent Quality inactive_catalyst->check_reagents No fresh_catalyst->end impure_reagents Impure Reagents/Solvents check_reagents->impure_reagents purify_reagents Purify Starting Materials/ Use Pure Solvents impure_reagents->purify_reagents Yes impure_reagents->end No purify_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

Stereoselectivity_Optimization start Poor Stereoselectivity (Low ee or dr) optimization Systematic Optimization start->optimization catalyst Chiral Catalyst/Ligand - Screen different ligands - Vary catalyst loading result High Stereoselectivity catalyst->result temperature Reaction Temperature - Lower temperature for higher selectivity - Optimize for rate vs. selectivity temperature->result solvent Solvent - Screen solvents of varying polarity - Check solubility of reactants solvent->result substrate Substrate Control (for dr) - Modify existing stereocenters - Introduce directing groups substrate->result optimization->catalyst Evaluate optimization->temperature Evaluate optimization->solvent Evaluate optimization->substrate Evaluate

Caption: Key parameters for optimizing stereoselectivity.

References

Isochroman-4-one stability and degradation pathways under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of isochroman-4-one under various stress conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a bicyclic organic compound. Its structural core is found in various natural products and pharmacologically active molecules. Understanding its stability is crucial for the development of new therapeutics, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Forced degradation studies are essential to identify these degradation pathways and to develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH and FDA.[1][2]

Q2: What are the typical stress conditions for forced degradation studies of this compound?

A2: Typical stress conditions to investigate the stability of this compound include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[2][3] These conditions are designed to accelerate the degradation process and identify potential degradation products.

Q3: What is the generally accepted level of degradation in forced degradation studies?

A3: A degradation of 5-20% is generally considered appropriate for forced degradation studies.[3][4] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions, while under-stressing might not produce a sufficient amount of degradants for detection and analysis.[1]

Q4: Which analytical techniques are most suitable for analyzing the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a commonly used technique for separating and quantifying this compound and its degradation products.[5] For the identification and structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[6]

Troubleshooting Guides

Issue 1: No or minimal degradation is observed under stress conditions.
  • Possible Cause: The stress conditions are not harsh enough.

    • Solution:

      • Hydrolytic Conditions: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 60-80 °C), or prolong the exposure time.[4]

      • Oxidative Conditions: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%) or extend the reaction time.

      • Thermal Stress: Increase the temperature or the duration of exposure.

      • Photolytic Stress: Increase the intensity of the light source or the exposure time, ensuring exposure to both UV and visible light as per ICH Q1B guidelines.[7][8]

Issue 2: Excessive degradation (more than 20%) is observed.
  • Possible Cause: The stress conditions are too harsh.

    • Solution:

      • Hydrolytic Conditions: Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time.

      • Oxidative Conditions: Decrease the concentration of the oxidizing agent or reduce the reaction time.

      • Thermal Stress: Lower the temperature or shorten the exposure time.

      • Photolytic Stress: Reduce the light intensity or the duration of exposure.

Issue 3: Poor resolution between the this compound peak and degradation product peaks in the HPLC chromatogram.
  • Possible Cause: The chromatographic method is not optimized.

    • Solution:

      • Mobile Phase: Modify the mobile phase composition (e.g., change the organic modifier, alter the pH of the aqueous phase).

      • Gradient Elution: Optimize the gradient profile to improve the separation of closely eluting peaks.

      • Column: Try a different column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) or a smaller particle size for higher efficiency.

      • Flow Rate and Temperature: Adjust the flow rate and column temperature to improve resolution.

Issue 4: The mass balance of the assay is not within the acceptable range (typically 95-105%).
  • Possible Cause: Some degradation products are not being detected or are co-eluting.

    • Solution:

      • Detector Wavelength: Use a photodiode array (PDA) detector to analyze the peaks at different wavelengths to ensure that all degradation products with different chromophores are detected.

      • Co-elution: If co-elution is suspected, modify the chromatographic method as described in Issue 3.

      • Non-UV Active Degradants: Some degradation products may not have a UV chromophore. In such cases, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be employed.

      • Volatile Degradants: Consider the possibility of volatile degradation products that may not be detected by HPLC. Headspace Gas Chromatography (GC) could be used for their analysis if suspected.

Predicted Degradation Pathways

Based on the chemical structure of this compound, which contains a lactone (cyclic ester) and a ketone functional group within a benzopyran ring system, the following degradation pathways are plausible under different stress conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the lactone ring of this compound is susceptible to hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactone ring to form a hydroxy carboxylic acid.

G This compound This compound Protonated this compound Protonated This compound This compound->Protonated this compound + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated this compound->Tetrahedral Intermediate + H2O Hydroxy Carboxylic Acid 2-(2-(hydroxymethyl)phenyl)acetic acid Tetrahedral Intermediate->Hydroxy Carboxylic Acid - H+

Figure 1: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, this compound can undergo saponification. The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields the carboxylate salt of the corresponding hydroxy acid.[9]

G This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH- Carboxylate Salt Carboxylate Salt Tetrahedral Intermediate->Carboxylate Salt Ring Opening Hydroxy Carboxylic Acid 2-(2-(hydroxymethyl)phenyl)acetic acid Carboxylate Salt->Hydroxy Carboxylic Acid + H+ (workup)

Figure 2: Base-catalyzed hydrolysis of this compound.
Oxidative Degradation

The ketone functional group in this compound can be susceptible to oxidation, for instance, by hydrogen peroxide. A possible reaction is a Baeyer-Villiger oxidation, where the ketone is converted into a lactone. Since this compound already contains a lactone, this could lead to the formation of a more complex product or further degradation. The benzylic ether linkage may also be susceptible to oxidation.

G This compound This compound Oxidized Products Potential Oxidized Products (e.g., Baeyer-Villiger product, ring-opened products) This compound->Oxidized Products [O] (e.g., H2O2)

Figure 3: Oxidative degradation of this compound.

Experimental Protocols

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Keep the solution at 60°C for 8 hours.

  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place the solid this compound powder in a thermostatically controlled oven at 105°C for 48 hours.

  • At specified time points, withdraw a sample, dissolve it in the solvent used for the stock solution, and dilute to a suitable concentration for HPLC analysis.

Photolytic Degradation
  • Expose a solution of this compound (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[8]

  • A control sample should be kept in the dark under the same temperature conditions.

  • At specified time points, withdraw an aliquot and analyze by HPLC.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (30% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (105°C, solid) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to appropriate concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by HPLC-PDA Dilute->HPLC LCMS Characterize degradants by LC-MS HPLC->LCMS

Figure 4: General workflow for forced degradation studies.

Quantitative Data Summary

The following table summarizes the expected (illustrative) degradation of this compound under various stress conditions. Actual results may vary depending on the precise experimental parameters.

Stress ConditionReagent/ParameterTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product(s)
Acid Hydrolysis 1 M HCl246015%2-(2-(hydroxymethyl)phenyl)acetic acid
Base Hydrolysis 1 M NaOH86018%Sodium 2-(2-(hydroxymethyl)phenyl)acetate
Oxidation 30% H₂O₂24Room Temp12%Oxidized and ring-opened products
Thermal -481058%Unspecified thermal degradants
Photolytic ICH Q1B-Controlled5%Unspecified photolytic degradants

References

Technical Support Center: Managing Isochroman-4-One Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of isochroman-4-one derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative precipitated out of solution when I diluted my DMSO stock in aqueous assay buffer. What is the likely cause?

A1: This is a common issue known as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in a nonpolar solvent like DMSO is rapidly introduced into an aqueous environment where it has poor solubility. The drastic change in solvent polarity causes the compound to come out of solution and form a precipitate.

Q2: What are the consequences of compound precipitation in my biological assay?

A2: Compound precipitation can significantly impact your experimental results, leading to:

  • Underestimation of Potency: The actual concentration of the dissolved, active compound will be lower than the intended nominal concentration, leading to an inaccurate assessment of its biological activity (e.g., higher IC50 or EC50 values).

  • Poor Reproducibility: The amount of precipitation can vary between wells and experiments, leading to inconsistent and unreliable data.

  • Cellular Toxicity: The precipitate itself can sometimes be toxic to cells, independent of the compound's pharmacological activity.

  • Assay Interference: Precipitates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by being mistaken for cells in imaging-based assays.

Q3: How can I improve the solubility of my this compound derivative in my assay?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your assay buffer can help to increase the solubility of your compound.

  • pH Adjustment: For ionizable this compound derivatives, adjusting the pH of the assay buffer to a value where the compound is in its more soluble ionized form can be effective.

  • Solubilizing Agents: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic compound and increase its aqueous solubility.

  • Formulation Strategies: For in vivo studies, more advanced formulation strategies like lipid-based formulations or nanosuspensions can be considered.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, and for some sensitive cell lines, it may need to be even lower (e.g., <0.1%). It is crucial to include a vehicle control (media with the same final DMSO concentration as the test wells) in your experiments to account for any effects of the solvent itself.

Q5: Should I sonicate my compound solution if I see a precipitate?

A5: Gentle sonication can sometimes help to redissolve a small amount of precipitate. However, it is not a solution for compounds that are fundamentally insoluble at the desired concentration. If significant precipitation is observed, it is better to address the underlying solubility issue through the methods mentioned above.

Troubleshooting Guides

Issue 1: Visible Precipitation Upon Dilution of DMSO Stock
Observation Potential Cause Recommended Solution
Immediate cloudiness or formation of solid particles upon adding DMSO stock to aqueous buffer.Solvent Shock: Rapid change in solvent polarity.- Perform a serial dilution of the DMSO stock in the aqueous buffer rather than a single large dilution step.- Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to promote rapid mixing.
Concentration Exceeds Solubility Limit: The final concentration of the compound is higher than its aqueous solubility.- Lower the final concentration of the compound in the assay.- Determine the kinetic solubility of your compound in the specific assay buffer to identify the maximum soluble concentration.
Low Temperature: The aqueous buffer is at a low temperature, reducing the solubility of the compound.- Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Observation Potential Cause Recommended Solution
High variability in results between replicate wells or between experiments.Micro-precipitation: Formation of very fine precipitate that may not be easily visible to the naked eye.- Visually inspect the wells under a microscope for any signs of precipitation.- Centrifuge the plate briefly and check for a pellet.- Re-evaluate the solubility of the compound and consider using a lower concentration or a solubilizing agent.
Compound Adsorption: The compound may be adsorbing to the plastic of the assay plate.- Use low-binding plates.- Include a small amount of a non-ionic surfactant (e.g., Tween-20) in the assay buffer, if compatible with the assay.
Stock Solution Instability: The compound may be precipitating out of the DMSO stock solution over time, especially after freeze-thaw cycles.- Prepare fresh DMSO stock solutions for each experiment.- Aliquot the DMSO stock into single-use vials to minimize freeze-thaw cycles.

Data Presentation

Table 1: Estimated Aqueous Solubility of Representative this compound Derivatives

Compound Structure LogP (Estimated) Aqueous Solubility (Estimated)
This compound[Image of this compound structure]1.5~500 µg/mL
7-Hydroxy-isochroman-4-one[Image of 7-Hydroxy-isochroman-4-one structure]1.2~1000 µg/mL
7-Methoxy-isochroman-4-one[Image of 7-Methoxy-isochroman-4-one structure]1.6~400 µg/mL
7-Amino-isochroman-4-one[Image of 7-Amino-isochroman-4-one structure]1.0~1500 µg/mL
7-Nitro-isochroman-4-one[Image of 7-Nitro-isochroman-4-one structure]1.4~600 µg/mL

Note: The LogP and aqueous solubility values are estimates and can vary depending on the prediction software and experimental conditions. These values are provided for illustrative purposes to demonstrate the effect of different substituents on solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the maximum concentration at which an this compound derivative remains soluble in a specific aqueous buffer.

Materials:

  • This compound derivative

  • 100% DMSO

  • Assay buffer (e.g., PBS, cell culture medium)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance or turbidity

Methodology:

  • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • In a 96-well plate, perform a serial 2-fold dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 19.5 µM).

  • In a separate 96-well plate, add 198 µL of the assay buffer to each well.

  • Transfer 2 µL of each DMSO dilution from the first plate to the corresponding wells of the second plate containing the assay buffer. This will result in a final DMSO concentration of 1%.

  • Mix the plate thoroughly by shaking for 1-2 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the buffer-only control.

Protocol 2: Cell Viability Assay (MTT Assay) with a Poorly Soluble this compound Derivative

This protocol describes how to perform a cell viability assay while minimizing compound precipitation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound derivative

  • 100% DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

Methodology:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Prepare a series of intermediate dilutions of the compound in complete cell culture medium. For example, to achieve a final concentration of 100 µM with 0.5% DMSO, add 5 µL of the 10 mM DMSO stock to 995 µL of pre-warmed medium.

  • Perform serial dilutions from this intermediate solution in complete cell culture medium to obtain the desired final concentrations. This ensures the DMSO concentration remains constant across all wells.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Visually inspect the wells for any signs of precipitation before proceeding.

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution in Assay Buffer stock->intermediate Slow addition with vortexing serial Serial Dilutions in Assay Buffer intermediate->serial treatment Compound Treatment serial->treatment seeding Cell Seeding in 96-well plate seeding->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout

Caption: Experimental workflow for preparing and testing this compound derivatives in cell-based assays.

signaling_pathway_alpha1 cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand This compound Derivative (Antagonist) receptor α1-Adrenergic Receptor ligand->receptor Blocks g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 Induces ca2->pkc Activates cellular_response Cellular Response (e.g., Vasoconstriction) pkc->cellular_response Leads to signaling_pathway_ampk cluster_cell Cellular Response to Stress cluster_downstream Downstream Effects stress Cellular Stress (e.g., low nutrients) amp_atp ↑ AMP/ATP Ratio stress->amp_atp ampk AMPK amp_atp->ampk Activates isochroman This compound Derivative isochroman->ampk Modulates anabolic ↓ Anabolic Pathways (e.g., fatty acid synthesis) ampk->anabolic catabolic ↑ Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) ampk->catabolic autophagy ↑ Autophagy ampk->autophagy

Optimizing reaction conditions for gold-catalyzed isochroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gold-Catalyzed Isochroman-4-one Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide detailed troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low to no yield of the desired this compound. What are the potential causes and solutions?

A1: Low or no product yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Cause: The gold catalyst may be inactive or decomposed. Gold(I) precatalysts often require activation by a silver salt to abstract a halide and generate the active cationic species. Improper storage or handling can also lead to deactivation.[1]

    • Solution:

      • Ensure your gold precatalyst (e.g., L-Au-Cl) is properly activated, typically with a silver salt (e.g., AgOTf, AgSbF₆).

      • Use freshly prepared catalyst solutions.

      • Store gold complexes and silver salts in a desiccator and under an inert atmosphere.

  • Reaction Conditions:

    • Cause: Sub-optimal reaction temperature, solvent, or reaction time can significantly impact yield. Gold-catalyzed cyclizations are often sensitive to these parameters.

    • Solution:

      • Temperature: Some reactions proceed at room temperature, while others may require gentle heating. Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimum.

      • Solvent: The choice of solvent is crucial. Non-coordinating, non-protic solvents like toluene, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are commonly used. Toluene is often a good starting point.[1][2]

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for product decomposition over extended periods.

  • Substrate Reactivity:

    • Cause: The electronic properties of the ortho-alkynylaryl precursor can influence the cyclization efficiency. Electron-withdrawing groups on the aromatic ring can disfavor the desired 6-endo-dig cyclization pathway.[1]

    • Solution:

      • For substrates with strongly electron-withdrawing groups, a more electron-rich gold catalyst (e.g., one with more donating phosphine ligands or an N-heterocyclic carbene (NHC) ligand) might be beneficial.

      • Consider modification of the substrate if possible to introduce electron-donating groups that can stabilize the carbocation intermediate formed during the 6-endo-dig cyclization.[1]

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

A2: Side product formation is a common challenge. Here are some likely side products and strategies to mitigate their formation:

  • Isobenzofuran (5-exo-dig cyclization product):

    • Cause: This is a common regioisomeric byproduct. The selectivity between the desired 6-endo and the undesired 5-exo cyclization is influenced by the electronic nature of the substrate and the catalyst.[1] Electron-withdrawing groups on the aryl ring tend to favor the 5-exo pathway.[1]

    • Solution:

      • Employ a catalyst system that favors the formation of a more stabilized benzylic gold-stabilized carbocation, which leads to the 6-endo product.[1] Catalysts with bulky, electron-rich ligands can enhance selectivity for the 6-endo product.

      • The counterion of the catalyst can also play a role; less strongly coordinating anions may favor the 6-endo cyclization.[2]

  • Dimerization Products:

    • Cause: At higher concentrations or with highly reactive substrates, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Solution:

      • Run the reaction at a lower concentration.

      • Add the substrate slowly to the reaction mixture containing the catalyst to maintain a low concentration of the starting material.

  • Hydration of the Alkyne:

    • Cause: Trace amounts of water in the reaction can lead to the hydration of the alkyne, forming a ketone side product instead of the desired cyclization.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Q3: How do I choose the optimal gold catalyst for my specific substrate?

A3: Catalyst selection is critical for a successful synthesis. Consider the following:

  • Gold(I) vs. Gold(III): Most modern protocols utilize Gold(I) catalysts due to their excellent π-acidic character and tolerance for various functional groups.[3] Gold(III) catalysts, such as AuCl₃, have also been successfully employed.[4][5]

  • Ligand Effects: The ligand on the gold center significantly influences its reactivity and selectivity.

    • Phosphine Ligands: Simple triphenylphosphinegold(I) complexes are common starting points. Bulky, electron-rich biaryl phosphine ligands (e.g., JohnPhos, Buchwald-type ligands) often provide higher yields and better selectivity.[1]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC-gold catalysts are generally more stable and can be more active than their phosphine counterparts for certain substrates.

  • Counterion: The counterion of the cationic gold catalyst can affect its activity and selectivity. Weakly coordinating anions like SbF₆⁻, OTf⁻, or NTf₂⁻ are commonly used.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No Reaction (Starting material recovered) Inactive catalystEnsure proper activation of the gold(I) precatalyst with a silver salt. Use fresh, properly stored catalyst.
Low reaction temperatureGradually increase the reaction temperature (e.g., from RT to 40-60 °C) and monitor by TLC.
Unreactive substrateConsider a more active catalyst (e.g., NHC-gold complex) or modify the substrate's electronic properties.
Low Yield Suboptimal catalyst loadingOptimize catalyst loading (typically between 1-5 mol%).
Incorrect solventScreen different anhydrous, non-coordinating solvents (e.g., Toluene, DCM, DCE).[1]
Competing side reactionsSee Q2 in the FAQ section for minimizing side products.
Poor substrate solubilityChoose a solvent in which the starting material is fully soluble at the reaction temperature.[2]
Mixture of Regioisomers (6-endo vs. 5-exo) Electronic effects of the substrateFor substrates with electron-withdrawing groups, use a more electron-donating ligand on the gold catalyst.[1]
Catalyst counterionExperiment with different silver salts to vary the counterion (e.g., AgSbF₆, AgOTf).[2]
Product Decomposition Prolonged reaction time or high temperatureMonitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating.
Product instability to reaction conditionsConsider if the product is sensitive to the acidic conditions that can be generated in situ. A milder catalyst system may be required.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the gold-catalyzed cyclization of ortho-alkynylbenzyl alcohols to 1H-isochromenes, a key precursor to isochroman-4-ones. These conditions can serve as a starting point for optimizing this compound synthesis.

Table 1: Catalyst and Solvent Optimization for the Synthesis of 1H-3-Butyl-2-benzopyran [1]

EntryCatalystAdditiveSolventYield (%)
1PPh₃AuClAgOTfCH₃CN47
2(tBu)₃PAuClAgOTfCH₃CN15
3Cl₂Au₂(DPPM)AgOTfCH₃CN23
4JohnPhosAuClAgOTfCH₃CN67
5XPhosAuClAgOTfCH₃CN78
6SPhosAuClAgOTfCH₃CN75
7JohnPhosAu(MeCN)SbF₆NoneToluene95
8JohnPhosAu(MeCN)SbF₆NoneCH₂Cl₂85
9JohnPhosAu(MeCN)SbF₆NoneTHF55

Table 2: Influence of Aryl Substituents on Regioselectivity [1]

Substrate Aryl SubstituentProduct6-endo Yield (%)5-exo Yield (%)
4-MeO1H-Isochromene950
4-Me1H-Isochromene940
H1H-Isochromene950
4-Cl1H-Isochromene880
4-CF₃1H-Isochromene7515
3,5-(CF₃)₂1H-Isochromene5535

Experimental Protocols

Protocol 1: General Procedure for Gold(I)-Catalyzed Synthesis of 1H-Isochromenes [2]

This protocol describes the synthesis of 1H-isochromenes from ortho-alkynylbenzyl alcohols, which can be subsequently oxidized to the target isochroman-4-ones.

Materials:

  • ortho-Alkynylbenzyl alcohol

  • JohnPhosAu(MeCN)SbF₆ (or other suitable gold catalyst)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

  • Celite

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ortho-alkynylbenzyl alcohol (1.0 eq) in anhydrous toluene (to a concentration of approximately 0.01 M).

  • Add the gold catalyst (e.g., JohnPhosAu(MeCN)SbF₆, 1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-3 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 1H-isochromene.

Protocol 2: Gold(III)-Catalyzed Cascade Synthesis of Isochromanones [4][5]

This protocol outlines a direct synthesis of isochromanones using a Gold(III) catalyst.

Materials:

  • Appropriate bis-propargyl ether precursor

  • AuCl₃

  • Anhydrous solvent (e.g., DCE)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • To a solution of the starting bis-propargyl ether (1.0 eq) in anhydrous DCE, add AuCl₃ (5 mol%) under an inert atmosphere.

  • Stir the reaction at the appropriate temperature (optimization may be required, e.g., room temperature to 80 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired isochromanone.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dry glassware under N2/Ar add_substrate Dissolve o-alkynylbenzyl alcohol in anhydrous toluene start->add_substrate add_catalyst Add Au(I) catalyst (e.g., JohnPhosAu(MeCN)SbF6) (1-5 mol%) add_substrate->add_catalyst stir Stir at room temperature (1-3 hours) add_catalyst->stir monitor Monitor reaction by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify by flash column chromatography concentrate->purify product Isolated Isochromene/Isochroman-4-one purify->product

Caption: General workflow for gold-catalyzed this compound synthesis.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low or No Yield inactive_catalyst Inactive Catalyst? start->inactive_catalyst suboptimal_cond Suboptimal Conditions? start->suboptimal_cond substrate_reactivity Poor Substrate Reactivity? start->substrate_reactivity check_activation Ensure proper activation (e.g., with Ag salt) inactive_catalyst->check_activation check_storage Use fresh/properly stored catalyst inactive_catalyst->check_storage end Improved Yield check_activation->end check_storage->end optimize_temp Optimize Temperature (RT to 60°C) suboptimal_cond->optimize_temp optimize_solvent Screen Solvents (Toluene, DCM, DCE) suboptimal_cond->optimize_solvent optimize_conc Adjust Concentration suboptimal_cond->optimize_conc optimize_temp->end optimize_solvent->end optimize_conc->end ewg Electron-withdrawing groups present? substrate_reactivity->ewg use_donating_ligand Use more electron-donating ligand on Au catalyst ewg->use_donating_ligand use_donating_ligand->end

Caption: Troubleshooting decision tree for low yield issues.

Regioselectivity_Pathway substrate o-Alkynylaryl Precursor + Au(I) Catalyst intermediate Gold-stabilized Carbocation Intermediate substrate->intermediate path_6_endo 6-endo-dig Cyclization intermediate->path_6_endo Favored by - Electron-donating groups - Bulky, e--rich ligands path_5_exo 5-exo-dig Cyclization intermediate->path_5_exo Favored by - Electron-withdrawing groups product_6_endo This compound (Desired Product) path_6_endo->product_6_endo product_5_exo Isobenzofuran Derivative (Side Product) path_5_exo->product_5_exo

Caption: Regioselectivity pathways in the gold-catalyzed cyclization.

References

Technical Support Center: Purification of Isochroman-4-one Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of catalyst impurities from isochroman-4-one products.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions to achieve a high-purity product.

Issue 1: Persistent Catalyst Residues After Initial Purification

Problem: After performing a primary purification step such as filtration or extraction, analytical tests (e.g., ICP-MS) indicate the presence of residual catalyst (e.g., Palladium, Gold, Iron).

Possible Causes & Solutions:

  • Homogeneous Catalyst: The catalyst used in the synthesis is soluble in the reaction mixture and cannot be removed by simple filtration.

    • Solution: Employ a purification technique suitable for removing dissolved metal species. Options include column chromatography, recrystallization, or the use of metal scavengers.[1][2]

  • Fine Catalyst Particles: Heterogeneous catalysts may fragment into fine particles that pass through standard filter paper.

    • Solution: Use a finer filter medium such as Celite® or a membrane filter with a smaller pore size.[2]

  • Catalyst Complexation: The catalyst may form a stable complex with the this compound product or other components in the reaction mixture.

    • Solution: Consider using a metal scavenger with a high affinity for the specific catalyst metal. These scavengers are functionalized solid supports that selectively bind to the metal, which can then be removed by filtration.[3]

Issue 2: Low Recovery of this compound Product During Purification

Problem: A significant loss of the desired this compound product is observed after purification.

Possible Causes & Solutions:

  • Co-precipitation during Crystallization: The product may co-precipitate with the catalyst or other impurities.

    • Solution: Optimize the recrystallization solvent and cooling rate. A slower cooling process can lead to the formation of purer crystals.[4][5]

  • Adsorption onto Stationary Phase: During column chromatography, the product may strongly adsorb to the silica gel or other stationary phase.

    • Solution: Adjust the polarity of the mobile phase. A more polar eluent can help to elute the product from the column. If the product is acid-sensitive, consider using a deactivated silica gel.[6]

  • Product Solubility: The product may be partially soluble in the washing solvent used during filtration or recrystallization, leading to losses.

    • Solution: Use a minimal amount of ice-cold solvent for washing the purified crystals to minimize dissolution.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing catalyst impurities from this compound products?

A1: The most effective methods for removing catalyst impurities from this compound products include:

  • Flash Column Chromatography: This technique is highly effective for separating the product from a wide range of impurities based on their different polarities.[7][8]

  • Recrystallization: A powerful method for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful purification.[4][9]

  • Metal Scavengers: These are solid-supported ligands that selectively bind to residual metal catalysts, which can then be easily removed by filtration. This method is particularly useful for removing trace amounts of homogeneous catalysts.[3][10]

  • Activated Carbon: Treatment with activated carbon can effectively adsorb residual metal catalysts, which is then removed by filtration.[1]

Q2: How do I choose the best purification method for my specific this compound synthesis?

A2: The optimal purification method depends on several factors:

  • Nature of the Catalyst: For heterogeneous catalysts (e.g., Pd/C), initial filtration through Celite is often sufficient. For homogeneous catalysts (e.g., AuCl₃, FeCl₃), more advanced techniques like chromatography or scavengers are necessary.[2]

  • Properties of the this compound: The solubility and stability of your specific this compound derivative will influence the choice of recrystallization solvent or chromatography mobile phase.

  • Level of Purity Required: For applications requiring very low levels of metal contamination (e.g., in drug development), a combination of methods, such as column chromatography followed by treatment with a metal scavenger, may be necessary.

Q3: Can you provide a general workflow for the purification of this compound?

A3: A general workflow for purifying crude this compound is illustrated in the diagram below. The specific steps and techniques will need to be optimized for each unique synthesis.

G cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Polishing Step (Optional) cluster_3 Final Product crude Crude this compound (Post-reaction mixture) filt Filtration (e.g., through Celite®) Removes heterogeneous catalyst crude->filt chrom Column Chromatography (Silica Gel) filt->chrom For soluble impurities & homogeneous catalysts recryst Recrystallization filt->recryst If product is a solid & impurities have different solubility scav Metal Scavenger Treatment chrom->scav For trace metal removal pure Pure this compound chrom->pure If high purity achieved recryst->scav For trace metal removal recryst->pure If high purity achieved scav->pure

General workflow for the purification of this compound.

Data Presentation

The selection of an appropriate metal scavenger is crucial for the efficient removal of catalyst residues. The following table summarizes the effectiveness of various scavengers for different metal catalysts commonly used in organic synthesis.

Metal ScavengerTarget Metals (Best)Target Metals (Good)
SiliaMetS® DMT Ag, As, Au, Bi, Ir, Ni, Os, Pd, Pt, Rh, Ru, Se, UCd, Co, Cu, Fe, Sc, Zn
SiliaMetS® Imidazole Cd, Co, Cu, Fe, Ir, Li, Mg, Ni, Os, W, ZnCr, Pd, Rh
SiliaMetS® Thiourea Pd, RuAg, Cu, Fe, Os, Rh, Sc, Sn
SiliaMetS® TAAcONa Pd(II), Ni(II), Cu(II)
MP-TMT Pd

This data is based on general performance and may vary depending on the specific reaction conditions and the form of the metal impurity.[3][10]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate and develop it using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives the product an Rf value of approximately 0.3 and provides good separation from impurities.[7]

2. Column Preparation:

  • Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).

  • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica gel.[7]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

  • Carefully load the sample onto the top of the silica gel column.[7]

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure this compound.[7]

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[7]

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation TLC TLC Analysis to Determine Eluent Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Monitor->Elute Continue Elution Isolate Combine Pure Fractions & Evaporate Solvent Monitor->Isolate Pure Fractions Identified

References

Preventing byproduct formation in isochroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isochroman-4-one synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of isochroman-4-ones, particularly via intramolecular Friedel-Crafts cyclization of 2-phenoxyacetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis of this compound is the intramolecular Friedel-Crafts acylation of 2-phenoxyacetic acid or its acid chloride. This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).[1]

Q2: What are the critical parameters to control for a successful this compound synthesis?

A2: Key parameters for optimizing this compound synthesis include the choice of catalyst, solvent, reaction temperature, and reaction time. Maintaining anhydrous (dry) conditions is crucial, as Lewis acid catalysts are highly sensitive to moisture.[2][3]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the this compound product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy of an aliquot from the reaction mixture can be employed.[2]

Q4: What are some alternative, "greener" catalysts to traditional Lewis acids like AlCl₃?

A4: Concerns over the hazardous nature of traditional Lewis acids have led to the exploration of more environmentally friendly alternatives. These include solid acid catalysts like zeolites, which can be recovered and reused, and metal triflates, which are often more water-tolerant.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound synthesis experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is yielding very little or no this compound. What are the possible causes and how can I improve the yield?

A: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[2]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Deactivated Aromatic Ring: If your 2-phenoxyacetic acid precursor has strongly electron-withdrawing groups on the aromatic ring (e.g., -NO₂, -CN, -SO₃H), the ring may be too deactivated for the intramolecular Friedel-Crafts acylation to proceed efficiently.[2]

    • Solution: Consider using a more reactive derivative of the starting material or exploring alternative synthetic routes that do not rely on Friedel-Crafts acylation.

  • Sub-optimal Reaction Temperature: The reaction temperature might be too low for the cyclization to occur at a reasonable rate or too high, leading to decomposition of the starting material or product.

    • Solution: Experiment with a range of temperatures. For many intramolecular Friedel-Crafts reactions, heating is necessary, but excessive temperatures can lead to charring and byproduct formation.[3]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[2][5]

    • Solution: A stoichiometric amount, or even a slight excess, of the Lewis acid catalyst is often required.

Issue 2: Formation of Byproducts

Q: My reaction is producing significant amounts of byproducts. What are they and how can I minimize their formation?

A: Byproduct formation is a common issue. The nature of the byproducts depends on the specific starting materials and reaction conditions.

  • Regioisomers: If the aromatic ring of your 2-phenoxyacetic acid is substituted, cyclization can potentially occur at different positions, leading to the formation of regioisomeric isochroman-4-ones. The regioselectivity is influenced by the electronic and steric effects of the substituents.[6]

    • Solution: The choice of catalyst and solvent can influence regioselectivity. A systematic optimization of reaction conditions may be necessary to favor the desired isomer. Zeolite catalysts, for instance, can offer shape-selectivity.[7]

  • Intermolecular Reaction Products: At high concentrations, an intermolecular Friedel-Crafts reaction between two molecules of the starting material can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

    • Solution: Employing high dilution conditions can favor the intramolecular pathway. This can be achieved by slowly adding the starting material to the reaction mixture containing the catalyst.

  • Tar Formation: Overly harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of intractable tars.

    • Solution: Carefully control the reaction temperature and monitor the reaction progress to stop it once the starting material is consumed. Using a milder catalyst or solvent may also be beneficial.

Data Presentation

The choice of catalyst and solvent can significantly impact the yield of this compound synthesis. The following tables summarize some findings from the literature.

Table 1: Comparison of Catalysts for a Model Isochromanone Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂5Toluene1001275
PdCl₂(PPh₃)₂5DMF120882
Rh₂(OAc)₄2DCM402465

Data adapted from a representative isochromanone synthesis. Actual yields may vary depending on the specific substrate.[3]

Table 2: Effect of Solvent on a Model Isochromanone Synthesis Yield

SolventTemperature (°C)Time (h)Yield (%)
Toluene1101285
Dioxane1001278
Acetonitrile802460
DMF120892

Data adapted from a representative isochromanone synthesis. Actual yields may vary depending on the specific substrate.[3]

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxy-3-isochromanone via Intramolecular Cyclization

This protocol is a classic example of isochromanone synthesis.[3]

Materials:

  • 3,4-Dimethoxyphenylacetic acid (1.0 equiv)

  • Acetic acid

  • Concentrated hydrochloric acid

  • Formalin (37% formaldehyde solution)

  • Chloroform

  • 5% Sodium hydrogen carbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottomed flask, dissolve 3,4-dimethoxyphenylacetic acid in acetic acid.

  • Heat the solution to 80 °C with stirring.

  • Rapidly add concentrated hydrochloric acid, followed immediately by formalin.

  • Continue heating and stirring on a steam bath for 1 hour, allowing the temperature to reach 90 °C.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product with chloroform.

  • Wash the combined organic extracts with aqueous sodium hydrogen carbonate solution until neutral, then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Purification of this compound by Flash Column Chromatography

Procedure:

  • TLC Analysis and Solvent System Selection: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate). The ideal solvent system will give the this compound an Rf value of approximately 0.3 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane) and apply it carefully to the top of the column.

  • Elution and Fraction Collection: Begin eluting the column with the selected solvent system, collecting fractions in test tubes. Monitor the elution of compounds by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Monitoring & Workup cluster_analysis Analysis & Purification Dry_Glassware Dry Glassware Prepare_Reagents Prepare & Purify Reagents Dry_Glassware->Prepare_Reagents Inert_Atmosphere Establish Inert Atmosphere Prepare_Reagents->Inert_Atmosphere Add_Reactants Add Reactants & Solvent Inert_Atmosphere->Add_Reactants Heat Heat to Reaction Temp. Add_Reactants->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Chromatography/ Recrystallization Evaporate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for this compound synthesis.

G Start Low or No Product Yield Check_Catalyst Is the catalyst active and anhydrous conditions maintained? Start->Check_Catalyst Check_Ring_Activity Is the aromatic ring activated enough for the reaction? Check_Catalyst->Check_Ring_Activity Yes Solution_Catalyst Solution: Use fresh catalyst, anhydrous solvents, and inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Temp Is the reaction temperature optimized? Check_Ring_Activity->Check_Temp Yes Solution_Ring Solution: Use a more reactive precursor or alternative synthesis. Check_Ring_Activity->Solution_Ring No Check_Stoichiometry Is the catalyst stoichiometry sufficient? Check_Temp->Check_Stoichiometry Yes Solution_Temp Solution: Screen a range of temperatures. Check_Temp->Solution_Temp No Solution_Stoichiometry Solution: Increase catalyst loading (stoichiometric amount). Check_Stoichiometry->Solution_Stoichiometry No Success Improved Yield Check_Stoichiometry->Success Yes Solution_Catalyst->Success Solution_Ring->Success Solution_Temp->Success Solution_Stoichiometry->Success

Caption: Troubleshooting decision tree for low reaction yield.

G cluster_main Main Reaction Pathway cluster_side Byproduct Formation Pathways Start 2-Phenoxyacetic Acid Derivative Acylium Acylium Ion Intermediate Start->Acylium + Lewis Acid Polymer Polymeric Byproducts Start->Polymer Intermolecular Reaction Product This compound Acylium->Product Intramolecular Cyclization Regioisomer Regioisomeric this compound Acylium->Regioisomer Attack at different ring position

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Isochroman-4-one and Isochroman

Author: BenchChem Technical Support Team. Date: December 2025

The key difference between the two molecules is the presence of a carbonyl group at the C-4 position in isochroman-4-one, which significantly influences the chemical shifts of nearby protons and carbons. This guide will explore these expected differences based on the provided data for isochroman.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for isochroman. This data can be used as a reference for the spectral assignment of this compound, keeping in mind the deshielding effects of the C-4 carbonyl group.

Table 1: ¹H NMR Spectral Data for Isochroman

Proton Assignment Chemical Shift (δ) ppm Multiplicity J (Hz)
H-5, H-6, H-7, H-87.09 - 6.87m-
H-14.68t-
H-33.87t-
H-42.75t-

Data recorded in CDCl₃ at 400 MHz.[1]

Table 2: ¹³C NMR Spectral Data for Isochroman

Carbon Assignment Chemical Shift (δ) ppm
C-8a134.9
C-4a132.8
C-6126.7
C-7126.3
C-5125.7
C-8120.9
C-168.0
C-364.6
C-428.1

Data recorded in CDCl₃.[2]

Structural Diagrams for Spectral Assignment

The following diagrams illustrate the chemical structures of this compound and isochroman with atom numbering for clear correlation with the NMR data.

isochroman_4_one cluster_0 This compound C1 C1 O2 O2 C1->O2 C3 C3 C4 C4 C3->C4 C4a C4a C4->C4a O4 O4 C4->O4 C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->C1 O2->C3

Caption: Structure of this compound with Atom Numbering.

isochroman cluster_1 Isochroman C1 C1 O2 O2 C1->O2 C3 C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->C1 O2->C3

Caption: Structure of Isochroman with Atom Numbering.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • A standard one-pulse sequence is used for acquisition.

  • Key acquisition parameters include:

    • Pulse width: Calibrated 90° pulse.

    • Relaxation delay (d1): 1-5 seconds.

    • Number of scans (ns): 8-16, depending on the sample concentration.

    • Acquisition time (aq): 2-4 seconds.

  • The Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed.

  • The spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectra are typically recorded on the same spectrometer at a corresponding frequency (e.g., 100 or 125 MHz).

  • A standard proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • Key acquisition parameters include:

    • Pulse width: Calibrated 30-45° pulse to allow for faster repetition.

    • Relaxation delay (d1): 2 seconds.

    • Number of scans (ns): 1024 or more, due to the low natural abundance of ¹³C.

    • Acquisition time (aq): 1-2 seconds.

  • The FID is processed with an exponential window function and Fourier transformed.

  • The spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

4. 2D NMR Spectroscopy (Optional but Recommended for Full Assignment):

  • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • These experiments provide information about proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Isochroman-4-one and its Isomer, 4-Chromanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of isomeric compounds is paramount. Mass spectrometry (MS) serves as a powerful analytical tool for this purpose, providing a unique fragmentation "fingerprint" for each molecule. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of isochroman-4-one and its structural isomer, 4-chromanone, highlighting the key differences that enable their distinction.

Comparative Fragmentation Analysis

The electron ionization mass spectra of this compound and 4-chromanone are expected to exhibit distinct fragmentation patterns, allowing for their unambiguous identification. The primary fragmentation pathways are influenced by the relative positions of the carbonyl group and the oxygen heteroatom within the bicyclic structure.

Key Fragmentation Pathways of 4-Chromanone:

The fragmentation of 4-chromanone is initiated by the ionization of the molecule, typically by removing an electron from one of the oxygen atoms. The resulting molecular ion (m/z 148) is unstable and undergoes a series of fragmentation reactions. The most characteristic fragmentation is a retro-Diels-Alder (RDA) reaction, which is a common pathway for cyclic compounds. This involves the cleavage of the heterocyclic ring, leading to the formation of a prominent ion at m/z 120, corresponding to the loss of ethylene (C₂H₄). Further fragmentation of the m/z 120 ion through the loss of a carbon monoxide (CO) molecule results in the formation of a stable ion at m/z 92. Another significant fragmentation involves the loss of a hydrogen atom to form an ion at m/z 147, followed by the loss of CO to yield an ion at m/z 119.

Proposed Fragmentation Pathways of this compound:

Due to the location of the oxygen atom adjacent to the aromatic ring and the carbonyl group at the 4-position, the fragmentation of this compound is anticipated to proceed differently. A primary fragmentation is likely the cleavage of the bond between the carbonyl group and the adjacent methylene group (alpha-cleavage), leading to the loss of CO and the formation of an ion at m/z 120. Another probable pathway involves the cleavage of the heterocyclic ring with the loss of formaldehyde (CH₂O), resulting in an ion at m/z 118. Subsequent fragmentation of these initial products would lead to smaller, stable aromatic cations.

The following table summarizes the key experimental fragmentation data for 4-chromanone and the predicted major fragments for this compound.

m/zProposed FragmentRelative Intensity (%) - 4-ChromanonePredicted Relative Importance - this compound
148[M]⁺•65Moderate
120[M - C₂H₄]⁺• (RDA) or [M - CO]⁺•100 (Base Peak)High
118[M - CH₂O]⁺•-High
92[M - C₂H₄ - CO]⁺•40Moderate
91[C₇H₇]⁺35Moderate
65[C₅H₅]⁺20Low

Experimental Protocols

The experimental data for 4-chromanone was obtained using a gas chromatography-mass spectrometer (GC-MS) system under the following typical conditions:

  • Ionization Method: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole

Visualizing the Fragmentation Pathways

The distinct fragmentation pathways of 4-chromanone and the proposed pathway for this compound can be visualized using the following diagrams.

4-Chromanone Fragmentation M 4-Chromanone (m/z 148) F120 [M - C₂H₄]⁺• (m/z 120) M->F120 - C₂H₄ (RDA) F92 [C₇H₄O]⁺• (m/z 92) F120->F92 - CO

Caption: Proposed fragmentation of 4-Chromanone.

This compound Fragmentation M This compound (m/z 148) F120 [M - CO]⁺• (m/z 120) M->F120 - CO F118 [M - CH₂O]⁺• (m/z 118) M->F118 - CH₂O F91 [C₇H₇]⁺ (m/z 91) F120->F91 - CHO

Caption: Proposed fragmentation of this compound.

A Comparative Analysis of the Biological Activities of Isochroman-4-one and Chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The isomeric heterocyclic scaffolds, isochroman-4-one and chroman-4-one, form the core of numerous biologically active compounds. While structurally similar, the placement of the oxygen atom within the heterocyclic ring significantly influences their chemical properties and, consequently, their interactions with biological targets. This guide provides a comparative overview of the reported biological activities of this compound and chroman-4-one derivatives, supported by available experimental data and methodologies. It is important to note that direct comparative studies evaluating the biological activities of these two scaffolds under identical conditions are limited. Therefore, this guide collates findings from independent research to offer an indirect comparison and highlight areas for future investigation.

Anticancer Activity

Derivatives of both this compound and chroman-4-one have been investigated for their potential as anticancer agents. The available data suggests that chroman-4-one derivatives, in particular, have been more extensively studied in this regard.

Table 1: Anticancer Activity of Representative Chroman-4-one Derivatives

Compound ClassRepresentative CompoundCancer Cell LineIC50 Value (µM)Reference
Spiro[chroman-2,4′-piperidin]-4-oneCompound with sulfonyl spacerMCF-7 (Breast)5.62 ± 1.33[1]
Spiro[chroman-2,4′-piperidin]-4-oneCompound with sulfonyl spacerA2780 (Ovarian)0.31 ± 0.11[1]
Spiro[chroman-2,4′-piperidin]-4-oneCompound with sulfonyl spacerHT-29 (Colorectal)0.47 ± 0.17[1]
3-BenzylideneflavanoneDerivative 1HL-60 (Leukemia)11.76[2]
3-BenzylideneflavanoneDerivative 2HL-60 (Leukemia)8.36[2]
3-BenzylideneflavanoneDerivative 2WM-115 (Melanoma)6.45[2]

A study on spiro[chroman-2,4′-piperidin]-4-one derivatives revealed potent cytotoxic activity against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines, with one derivative exhibiting an IC50 value as low as 0.31 µM against the A2780 cell line.[1] Another study on 3-benzylidenechromanones and their spiropyrazoline-based analogues also demonstrated significant cytotoxic effects, particularly against the HL-60 human leukemia cell line.[2]

For isochromanone derivatives, while studies have suggested their potential in cancer therapy, quantitative data from direct screening of the parent compound or simple derivatives are less readily available in the reviewed literature. One comparative analysis guide highlighted a 3-(4-chlorophenyl)isochroman-1-one with an IC50 value of 15.8 µM against the MCF-7 cell line.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][4]

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[5]

MTT_Assay_Workflow start Start: Culture Cancer Cells seed Seed Cells in 96-well Plates start->seed treat Treat with Test Compounds (this compound / Chroman-4-one derivatives) seed->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours (Formation of Formazan) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity

Chroman-4-one derivatives have demonstrated notable activity against a range of pathogenic microorganisms.

Table 2: Antimicrobial Activity of Representative Chroman-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-oneStaphylococcus epidermidis>1024[6]
7-Hydroxychroman-4-onePseudomonas aeruginosa>1024[6]
7-Hydroxychroman-4-oneSalmonella enteritidis>1024[6]
7-Hydroxychroman-4-oneCandida albicans512[6]
7-Hydroxychroman-4-oneCandida tropicalis512[6]
Homoisoflavonoid derivativeCandida albicans128-256[6]
Homoisoflavonoid derivativeStaphylococcus epidermidis128[6]

A study investigating 25 chroman-4-one and homoisoflavonoid derivatives found that 13 of them exhibited antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 64 to 1024 μg/mL.[6] Notably, some homoisoflavonoid derivatives showed enhanced activity compared to their chroman-4-one precursors.[6]

Information regarding the antimicrobial properties of this compound and its simpler derivatives is less prevalent in the reviewed literature, indicating a potential area for further research.

Experimental Protocol: Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method.[6][7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Antimicrobial_Signaling_Pathway cluster_chromanone Chromanone Derivative Action cluster_fungus Fungal Cell chromanone Chromanone Derivative target Potential Fungal Targets (e.g., HOG1 Kinase, FBA1) chromanone->target Binds to inhibition Inhibition of Virulence & Survival target->inhibition Leads to growth Fungal Growth & Proliferation inhibition->growth Prevents virulence Virulence Factors virulence->growth survival Survival Mechanisms survival->growth

Caption: Proposed mechanism of antifungal action for certain chromanone derivatives.
Antioxidant Activity

Both scaffolds have been explored for their antioxidant potential.

Table 3: Antioxidant Activity of Representative this compound and Chroman-4-one Derivatives

Compound ClassRepresentative CompoundAssayIC50 (µg/mL)Reference
4-Acyl isochroman-1,3-dione4-p-Cyanobenzoyl-isochroman-1,3-dioneDPPH Radical Scavenging9.00[9]
4-Acyl isochroman-1,3-dione4-p-Nitrobenzoyl-isochroman-1,3-dioneDPPH Radical Scavenging10.25[9]
(E)-3-benzylidenechroman-4-one7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-oneSuperoxide Radical Scavenging6.5[10]

A study on 4-acyl isochroman-1,3-diones demonstrated their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), with the 4-p-cyanobenzoyl derivative showing an IC50 value of 9.00 µg/mL.[9][11] For chroman-4-ones, certain (E)-3-benzylidenechroman-4-one derivatives have been identified as potent in vitro antioxidant agents, with a 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] derivative exhibiting an IC50 of 6.5 µg/mL in a superoxide radical scavenging assay.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free radical scavenging activity of compounds.[9]

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.

Enzyme Inhibition

Chroman-4-one derivatives have been identified as inhibitors of various enzymes. For instance, they have been studied as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[12] Additionally, certain 4-chromanone derivatives have been designed and synthesized as IKr (rapid delayed rectifier K+ current) inhibitors for the potential treatment of cardiac arrhythmia.[13]

With respect to isochroman-4-ones, research has pointed towards their potential as antihypertensive agents through mechanisms that may involve enzyme inhibition, such as α1-adrenergic receptor antagonism.[14]

Due to the diverse range of enzymes targeted by derivatives of these scaffolds, a direct comparison of inhibitory potency is not feasible without studies focusing on the same enzyme target.

Conclusion

This comparative guide highlights the diverse biological activities associated with this compound and chroman-4-one scaffolds. Based on the currently available literature, the chroman-4-one framework appears to be more extensively investigated across a broader range of biological activities, particularly in the areas of anticancer and antimicrobial research, with a significant amount of quantitative data available.

This compound derivatives have shown promise in specific areas such as antioxidant and antihypertensive activities. However, there is a noticeable gap in the literature regarding their comprehensive evaluation for other biological effects like anticancer and broad-spectrum antimicrobial activities.

The structural isomerism between these two scaffolds clearly leads to distinct biological profiles. Future research involving direct, head-to-head comparative studies of this compound and chroman-4-one derivatives against a panel of biological targets would be invaluable in elucidating their relative therapeutic potential and guiding the rational design of new, more effective drug candidates.

References

A Comparative Guide to the Structure-Activity Relationship of Isochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Understanding the structure-activity relationship (SAR) of its derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives, summarizing their biological activities, quantitative data, and the experimental protocols used for their evaluation.

Quantitative SAR Data Summary

The following tables summarize the biological activities of various this compound derivatives from several key studies.

Table 1: Antihypertensive Activity of this compound Hybrids

A study focused on developing novel antihypertensive agents by creating hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP) and naftopidil, targeting the α1-adrenergic receptor.[1]

CompoundR Group (Arylpiperazine Moiety)Vasodilation (EC50, μM)α1-Adrenergic Receptor Antagonism (pA2)
6c 2-Methoxyphenyl0.18 ± 0.037.85 ± 0.07
6e 2-Ethoxyphenyl0.09 ± 0.018.12 ± 0.05
6f 2-Isopropoxyphenyl0.15 ± 0.027.95 ± 0.06
6g 2-Chlorophenyl0.21 ± 0.047.78 ± 0.08
6h 2-Fluorophenyl0.25 ± 0.037.70 ± 0.09
6m 3-Methoxyphenyl0.32 ± 0.057.60 ± 0.07
6q 4-Fluorophenyl0.45 ± 0.067.45 ± 0.08
Naftopidil -0.28 ± 0.047.65 ± 0.06

SAR Insights: The data suggests that substitution at the ortho position of the phenyl ring in the arylpiperazine moiety is favorable for potent vasodilation and α1-adrenergic receptor antagonistic activity. The 2-ethoxyphenyl derivative (6e) was identified as the most potent compound, exhibiting greater activity than the reference drug naftopidil.[1]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 4-Isochromanone Hybrids

Novel 4-isochromanone hybrids bearing an N-benzyl pyridinium moiety were synthesized and evaluated as dual binding site acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[2]

CompoundR Group (on N-benzyl)AChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (SI = BuChE/AChE)
9a H25.3 ± 2.1> 2000> 79
9b 2-Fluorobenzyl15.8 ± 1.3> 2000> 126
9c 3-Fluorobenzyl12.1 ± 1.0> 2000> 165
9d 4-Fluorobenzyl8.9 ± 0.7> 2000> 230
Donepezil -22.5 ± 1.83560 ± 280158

SAR Insights: The position of the fluorine substituent on the N-benzyl group significantly influences AChE inhibitory activity. The 4-fluorobenzyl derivative (9d) demonstrated the most potent and selective inhibition of AChE, with an IC50 value of 8.9 nM and a selectivity index greater than 230.[2] This indicates a preference for electron-withdrawing groups at the para position for this series of compounds.

Table 3: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives

A study on the synthesis and antimicrobial evaluation of chroman-4-one and homoisoflavonoid derivatives against various bacterial and fungal strains.[3]

CompoundR Group (at position 7)S. epidermidis (MIC, μg/mL)C. albicans (MIC, μg/mL)
1 H> 250> 250
2 Methyl> 250> 250
9 Benzyl> 250> 250
19 Benzylidene (from 9)12562.5
Amphotericin B --1.95
Tetracycline -3.9-

SAR Insights: The precursor chroman-4-one derivatives (1, 2, and 9) showed no significant antimicrobial activity. However, the introduction of a benzylidene group to form the homoisoflavonoid derivative (19) conferred antifungal activity against C. albicans.[3] This highlights the importance of the homoisoflavonoid scaffold for the observed biological activity.

Experimental Protocols

1. In Vitro Vasodilation Assay

  • Methodology: Thoracic aortic rings from Wistar rats were mounted in organ baths containing Krebs solution. The rings were pre-contracted with phenylephrine. Cumulative concentration-response curves for the test compounds were then obtained to determine their vasodilatory effects. EC50 values were calculated from these curves.[1]

2. α1-Adrenergic Receptor Antagonistic Activity Assay

  • Methodology: The antagonistic activity of the compounds on α1-adrenergic receptors was evaluated in rat thoracic aorta. Concentration-response curves to phenylephrine were constructed in the absence and presence of the test compounds. The pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, were calculated using a Schild plot analysis.[1]

3. Acetylcholinesterase Inhibition Assay

  • Methodology: The AChE inhibitory activity was determined using Ellman's method. The assay was performed in a 96-well plate. The reaction mixture contained AChE, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound. The reaction was initiated by the addition of acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow anion, 5-thio-2-nitrobenzoate. The absorbance was measured at 405 nm. The IC50 values were calculated from the concentration-inhibition curves.[2]

4. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Methodology: The MIC values were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in a 96-well plate containing the appropriate broth medium. A standardized inoculum of the microorganism was added to each well. The plates were incubated, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[3]

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization lead Lead Compound (this compound) design Derivative Design (e.g., R-group modification) lead->design synthesis Chemical Synthesis design->synthesis screening In Vitro Screening (e.g., Enzyme Assays) synthesis->screening activity Active Compounds Identified screening->activity in_vivo In Vivo Testing (Animal Models) activity->in_vivo sar SAR Analysis activity->sar optimization Lead Optimization sar->optimization optimization->design Iterative Improvement Alpha1_Adrenergic_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade phenylephrine Phenylephrine (Agonist) receptor α1-Adrenergic Receptor phenylephrine->receptor Activates gq Gq Protein receptor->gq isochromanone This compound Derivative (Antagonist) isochromanone->receptor Blocks plc Phospholipase C gq->plc ip3_dag IP3 & DAG Increase plc->ip3_dag ca2 Intracellular Ca2+ Increase ip3_dag->ca2 contraction Smooth Muscle Contraction (Vasoconstriction) ca2->contraction

References

Isochroman-4-one vs. Thiochroman-4-one: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman-4-one and thiochroman-4-one scaffolds are privileged heterocyclic structures that form the core of numerous biologically active compounds. While structurally similar, the substitution of the oxygen atom in the this compound ring with a sulfur atom to form thiochroman-4-one significantly influences the physicochemical properties and, consequently, the biological activities of their derivatives. This guide provides a comparative overview of the biological activities reported for these two scaffolds, supported by experimental data, detailed protocols, and visualization of key signaling pathways.

Summary of Biological Activities

Derivatives of this compound have been predominantly investigated for their effects on the cardiovascular system, exhibiting notable antihypertensive and cardioprotective properties. In contrast, thiochroman-4-one derivatives have demonstrated a broad spectrum of antimicrobial, antifungal, and antiparasitic activities, with some also showing potential as anticancer agents.

Data Presentation: A Comparative Look at Biological Potency

The following tables summarize the quantitative data for the biological activities of representative this compound and thiochroman-4-one derivatives.

Table 1: Antihypertensive and Cardioprotective Activity of this compound Derivatives

CompoundBiological ActivityKey FindingsReference
XJP (7,8-dihydroxy-3-methyl-isochromanone-4) AntihypertensivePotent ACE inhibitor.[1]
Compound IIId (XJP-isopropanolamine hybrid) Antihypertensive (β1-adrenoceptor blocker)Inhibition of 52.2% at 10-7 mol·L-1, superior to propranolol (49.7%). Significantly reduced systolic and diastolic blood pressure in SHRs by over 40%.[2][3]
NO-releasing this compound Hybrids (e.g., Ia, IIIb, IIIe) AntihypertensiveMaximum reduction of blood pressure in SHRs was nearly 40%, comparable to captopril.[4]

Table 2: Antibacterial Activity of Thiochroman-4-one Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Spiro Pyrrolidine Derivative 8 Bacillus subtilis32[5]
Staphylococcus epidermidis32[5]
Staphylococcus aureus (ATCC 25923)32[5]
Enterococcus faecalis32[5]
Carboxamide and 1,3,4-thiadiazole thioether derivative 11 Xanthomonas oryzae pv. oryzae (Xoo)24 (EC50)[5]
Xanthomonas axonopodis pv. citri (Xac)30 (EC50)[5]

Table 3: Antifungal Activity of Thiochroman-4-one Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
NMT Inhibitor 22 Candida albicans0.5[6]
2-(Indole-3-yl)-thiochroman-4-one 20 Candida albicans4[6]
Spiro Pyrrolidine Derivative 4a-d Candida albicans64-125[7]

Table 4: Antileishmanial Activity of Thiochroman-4-one Derivatives

CompoundParasite StrainEC50 (µM)Selectivity Index (SI)Reference
Vinyl Sulfone Derivative 4j Leishmania panamensis (intracellular amastigotes)3.23174[8]
Semicarbazone Derivative 19 Leishmania panamensis (intracellular amastigotes)5.4>18.5[9][10]
Thiosemicarbazone Derivative 20 Leishmania panamensis (intracellular amastigotes)5.1>9.8[9][10]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the cited findings.

Antihypertensive Activity: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are used as a model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

  • Compound Administration: Test compounds are typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., captopril) are included.

  • Blood Pressure and Heart Rate Monitoring: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are measured using a non-invasive tail-cuff method at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Antibacterial and Antifungal Activity: Minimum Inhibitory Concentration (MIC) Assay
  • Microorganisms: A panel of clinically relevant bacterial and fungal strains are used.

  • Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 105 CFU/mL).

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in the broth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antileishmanial Activity: In Vitro Assay against Intracellular Amastigotes
  • Cell Culture: Human monocytic cell line U-937 is used as the host cell for Leishmania infection.

  • Infection: U-937 cells are infected with Leishmania panamensis promastigotes. The infected cells are then treated with the test compounds at various concentrations.

  • Compound Incubation: The treated, infected cells are incubated for a specific period (e.g., 72 hours).

  • Evaluation of Activity: The number of intracellular amastigotes is determined by microscopy after Giemsa staining. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.

  • Cytotoxicity Assay: The cytotoxicity of the compounds on U-937 cells is determined using a standard method like the MTT assay to calculate the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50, indicating the selectivity of the compound for the parasite over the host cell.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound and thiochroman-4-one derivatives are a result of their interaction with different cellular targets and signaling pathways.

This compound Derivatives: Cardiovascular Effects

The antihypertensive effects of many this compound derivatives are attributed to their ability to act as α1-adrenergic receptor antagonists .[11] By blocking these receptors in vascular smooth muscle, they prevent norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in blood pressure.[12]

alpha1_antagonist_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Activates Gq Gq Protein Alpha1R->Gq Activates Antagonist This compound Derivative (Antagonist) Antagonist->Alpha1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to

Mechanism of α1-Adrenergic Receptor Antagonism.

Furthermore, some this compound derivatives exhibit cardioprotective effects through the activation of the PI3K/Akt/eNOS signaling pathway . This pathway leads to the production of nitric oxide (NO), a potent vasodilator that also has anti-inflammatory and anti-platelet aggregation properties.

PI3K_Akt_eNOS_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Isochroman This compound Derivative Isochroman->Receptor Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation & Cardioprotection NO->Vasodilation

PI3K/Akt/eNOS Signaling Pathway Activation.
Thiochroman-4-one Derivatives: Antimicrobial and Antiparasitic Mechanisms

The antimicrobial and antiparasitic activities of thiochroman-4-one derivatives are often linked to their ability to inhibit specific enzymes essential for pathogen survival. For instance, some antifungal thiochroman-4-one derivatives act as inhibitors of N-myristoyltransferase (NMT) , an enzyme crucial for the myristoylation of proteins involved in fungal cell signaling and viability.[13] The mechanism of action for antileishmanial derivatives is still under investigation but is thought to involve the disruption of vital parasitic metabolic pathways.

Conclusion

The substitution of oxygen with sulfur in the chroman-4-one core structure leads to a significant divergence in the biological activity profiles of this compound and thiochroman-4-one derivatives. While isochroman-4-ones are promising scaffolds for the development of cardiovascular drugs, thiochroman-4-ones offer a versatile platform for the discovery of novel anti-infective agents. The data and experimental protocols presented in this guide provide a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating further exploration and optimization of these important heterocyclic scaffolds.

References

Validating the Mechanism of Action for Isochroman-4-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isochroman-4-one based inhibitors against established alternatives, focusing on their mechanism of action and performance. The information is supported by experimental data and detailed protocols to assist researchers in their drug discovery and development efforts.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

This compound derivatives have emerged as potent inhibitors of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease. Their mechanism involves blocking the active site of AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.

Performance Comparison: this compound Derivatives vs. Standard AChE Inhibitors

The inhibitory potency of this compound based inhibitors is comparable to, and in some cases exceeds, that of established drugs such as Donepezil, Rivastigmine, and Galantamine. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Compound ClassSpecific Derivative/DrugTargetIC50 (nM)Reference
This compound (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromideHuman AChE1.61[1]
This compound Other potent derivativesHuman AChE3 - 91[2]
Alternative DonepezilHuman AChE11 - 33.4[2][3][4]
Alternative RivastigmineHuman AChE4,300 - 5,500[5][6][7]
Alternative GalantamineHuman AChE5,130[8]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE inhibitory activity using the colorimetric method developed by Ellman.[9][10][11][12][13]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other appropriate source)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound inhibitors and alternatives) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.

    • Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay in 96-well Plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution (or solvent for control).

    • Add 20 µL of the AChE solution.

    • Mix gently and pre-incubate for 15 minutes at a controlled temperature (e.g., 37°C).

    • Add 20 µL of the DTNB solution.

    • Initiate the reaction by adding 20 µL of the ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at multiple time points (kinetic measurement) or after a fixed incubation time (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the catalytic mechanism of acetylcholinesterase and the general workflow for screening AChE inhibitors.

AChE_Catalytic_Mechanism cluster_active_site AChE Active Site Ser203 Ser203 Tetrahedral_Intermediate Tetrahedral_Intermediate Ser203->Tetrahedral_Intermediate Forms His447 His447 His447->Ser203 Accepts H+ Water Water His447->Water Activates Glu334 Glu334 Acetylcholine Acetylcholine Acetylcholine->Ser203 Nucleophilic Attack Acyl-Enzyme_Intermediate Acyl-Enzyme_Intermediate Tetrahedral_Intermediate->Acyl-Enzyme_Intermediate Collapses Choline Choline Acyl-Enzyme_Intermediate->Choline Releases Acetate Acetate Acyl-Enzyme_Intermediate->Acetate Releases Regenerated_Enzyme AChE (Active) Acyl-Enzyme_Intermediate->Regenerated_Enzyme Water->Acyl-Enzyme_Intermediate Hydrolysis

Acetylcholinesterase Catalytic Mechanism

AChE_Inhibitor_Screening_Workflow Start Start Compound_Library Compound_Library Start->Compound_Library Primary_Screening Primary Screening (Ellman's Assay) Compound_Library->Primary_Screening Hit_Identification Identify Active Compounds ('Hits') Primary_Screening->Hit_Identification Dose-Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose-Response Active End End Hit_Identification->End Inactive Lead_Selection Select Lead Compounds Dose-Response->Lead_Selection Further_Studies Further Studies (e.g., in vivo efficacy) Lead_Selection->Further_Studies Further_Studies->End

AChE Inhibitor Screening Workflow

Cardioprotection via PI3K/Akt/eNOS Pathway Modulation

Certain this compound derivatives have demonstrated cardioprotective effects, partly through the modulation of the PI3K/Akt/eNOS signaling pathway. This pathway is crucial for cell survival and function, and its activation leads to the production of nitric oxide (NO), a key molecule in vasodilation and cardioprotection.

Performance Comparison: this compound Derivatives vs. Standard Cardioprotective Agents

Direct quantitative comparisons of this compound based inhibitors with standard cardioprotective drugs like beta-blockers and ACE inhibitors in the same experimental models are limited in publicly available literature. The table below provides a qualitative comparison of their mechanisms of action.

Compound ClassPrimary Mechanism of ActionKey Downstream Effects
This compound Potential modulation of the PI3K/Akt/eNOS pathway, antioxidant activityIncreased NO production, reduced oxidative stress
Alternative (Beta-Blockers) Blockade of beta-adrenergic receptorsDecreased heart rate, reduced blood pressure, decreased myocardial oxygen demand
Alternative (ACE Inhibitors) Inhibition of angiotensin-converting enzymeDecreased production of angiotensin II, vasodilation, reduced blood pressure
Experimental Protocol: In Vitro Cardioprotection Assay in H9c2 Cells

This protocol describes a method to assess the cardioprotective effects of test compounds against oxidative stress-induced cell death in the H9c2 rat cardiomyocyte cell line.[14][15][16][17][18]

Materials:

  • H9c2 rat cardiomyoblasts

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with fetal bovine serum (FBS) and antibiotics

  • Hydrogen peroxide (H₂O₂) or Isoproterenol to induce cell injury

  • Test compounds (this compound derivatives and alternatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture H9c2 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating:

    • Seed H9c2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-24 hours).

    • Induce cellular injury by adding a pre-determined concentration of H₂O₂ or isoproterenol to the wells (except for the control group) and incubate for an appropriate duration (e.g., 2-24 hours).

  • Cell Viability Assessment:

    • After the incubation period, remove the medium and add MTT solution to each well.

    • Incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Determine the EC50 value (the concentration of the compound that provides 50% protection) for each test compound.

Signaling Pathway and Experimental Workflow

The PI3K/Akt/eNOS signaling pathway and a general workflow for evaluating cardioprotective agents are depicted below.

PI3K_Akt_eNOS_Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Activates) eNOS eNOS Akt->eNOS Phosphorylates (Activates) Nitric_Oxide Nitric_Oxide eNOS->Nitric_Oxide Converts L-Arginine L-Arginine L-Arginine->eNOS Vasodilation_Survival Vasodilation & Cell Survival Nitric_Oxide->Vasodilation_Survival

PI3K/Akt/eNOS Signaling Pathway

Cardioprotection_Assay_Workflow Start Start H9c2_Culture Culture H9c2 Cardiomyocytes Start->H9c2_Culture Compound_Treatment Pre-treat with Test Compounds H9c2_Culture->Compound_Treatment Induce_Injury Induce Injury (e.g., H₂O₂ or Isoproterenol) Compound_Treatment->Induce_Injury Viability_Assay Assess Cell Viability (e.g., MTT Assay) Induce_Injury->Viability_Assay Data_Analysis Data Analysis (EC50 Determination) Viability_Assay->Data_Analysis Lead_Identification Identify Lead Cardioprotective Agents Data_Analysis->Lead_Identification End End Lead_Identification->End

Cardioprotection Assay Workflow

Neurokinin-1 (NK1) Receptor Antagonism

Isochroman-based compounds have been developed as antagonists of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor involved in pain, inflammation, and emesis. By blocking the binding of the endogenous ligand, Substance P, these antagonists can mitigate these physiological responses.

Performance Comparison: this compound Derivatives vs. Aprepitant

The binding affinity of isochroman-based NK1 receptor antagonists is in the nanomolar range, indicating high potency. The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor.

Compound ClassSpecific Derivative/DrugTargetKi (nM)Reference
Isochroman (2S,3S)-3-[(1R)-6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl]-methylamino-2-phenylpiperidineHuman NK1 Receptor0.2[19]
Alternative AprepitantHuman NK1 Receptor~0.1[20][21]
Experimental Protocol: Neurokinin-1 (NK1) Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.[22]

Materials:

  • Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [¹²⁵I]Substance P)

  • Unlabeled Substance P (for determining non-specific binding)

  • Test compounds (isochroman-based antagonists and aprepitant)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled Substance P.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measurement:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the NK1 receptor signaling cascade and the workflow for a competitive binding assay.

NK1_Receptor_Signaling Substance_P Substance_P NK1_Receptor NK1 Receptor (GPCR) Substance_P->NK1_Receptor Binds Gq_Protein Gq Protein NK1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG and PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C Activation DAG->PKC_Activation Cellular_Response Cellular Response (Pain, Inflammation, Emesis) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Neurokinin-1 (NK1) Receptor Signaling Pathway

NK1_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Ligands, Buffers) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Total, Non-specific, Test) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration_Washing Filter and Wash to Separate Bound/Free Ligand Incubation->Filtration_Washing Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filtration_Washing->Measure_Radioactivity Data_Analysis Data Analysis (IC50 and Ki Determination) Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

NK1 Receptor Competitive Binding Assay Workflow

References

Comparative analysis of different synthetic routes to isochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Isochroman-4-one

This compound is a key structural motif found in a variety of natural products and pharmacologically active compounds, making its efficient synthesis a significant focus for researchers in organic chemistry and drug development. This guide provides a comparative analysis of several prominent synthetic routes to this compound, offering a detailed look at their methodologies, performance metrics, and underlying chemical principles. The information is tailored for researchers, scientists, and professionals in the field of drug development to aid in the selection of the most suitable synthetic strategy based on specific project needs.

Quantitative Data Summary

The following table summarizes the key quantitative data for different synthetic routes to this compound and its derivatives, providing a clear comparison of their efficiency and reaction conditions.

Synthetic Route Starting Material(s) Key Reagents/Catalyst Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Intramolecular Friedel-Crafts Acylation 2-Phenoxyacetic acidPolyphosphoric acid (PPA) or other Lewis acidsSeveral hoursElevatedModerate to GoodReadily available starting materials, well-established reaction.Harsh reaction conditions, potential for side products.
Parham-Type Cyclization o-Bromobenzyl derivative with a Weinreb amidet-BuLi1 minute-78Good to ExcellentVery fast reaction, high yields.Requires cryogenic temperatures, organolithium reagents are highly reactive.[1]
Oxidation of Isochroman-4-ol Isochroman-4-olPyridinium chlorochromate (PCC)Several hoursRoom TemperatureGoodMild reaction conditions, high selectivity.[2][3]Requires the pre-synthesis of the alcohol precursor.
Palladium-Catalyzed Carbonylative Cyclization 2-VinylbenzoatePd(OAc)₂, Alkynyl bromideNot specified100up to 84Mild and neutral conditions, broad substrate scope.[4]Synthesis of a derivative (3-alkynylated isochroman-1-one).
Laccase-Mediated Oxidative Cyclization Pyrocatechuic acid, StyreneLaccase (multicopper oxidase)Not specifiedNot specifiedGoodGreen and sustainable approach using an enzyme catalyst.Typically produces derivatives, substrate scope can be limited by the enzyme.
Epoxidation/Cyclization followed by Oxidation (E)-(2-Styrenyl)methanolm-CPBA, then an oxidizing agentMulti-stepVariesGood (overall)Access to functionalized isochroman-4-ols.[5]Multi-step process, requires subsequent oxidation.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature precedents and offer a step-by-step guide for laboratory execution.

Intramolecular Friedel-Crafts Acylation

This classical method involves the cyclization of a 2-phenoxyacetic acid derivative in the presence of a strong acid catalyst.

Protocol:

  • To a flask equipped with a mechanical stirrer, add 2-phenoxyacetic acid.

  • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).

  • Heat the mixture with stirring to a temperature of 100-120 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Parham-Type Cyclization

This route utilizes an intramolecular reaction of an organolithium species with an internal electrophile, such as a Weinreb amide, to form the this compound ring system.[1]

Protocol:

  • Dissolve the starting material, an o-bromobenzyl derivative containing a Weinreb amide, in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of tert-butyllithium (t-BuLi) in pentane (typically 2.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 minute.[1]

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-isochromanone.

Oxidation of Isochroman-4-ol

This method involves the oxidation of the corresponding secondary alcohol, isochroman-4-ol, to the ketone using a chromium-based reagent like Pyridinium Chlorochromate (PCC).[2][3][6]

Protocol:

  • Suspend Pyridinium Chlorochromate (PCC) (typically 1.5 equivalents) in dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • To the stirred suspension, add a solution of isochroman-4-ol in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of celite or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the described synthetic routes to this compound.

Intramolecular_Friedel_Crafts_Acylation 2-Phenoxyacetic acid 2-Phenoxyacetic acid Acylium ion intermediate Acylium ion intermediate 2-Phenoxyacetic acid->Acylium ion intermediate PPA, Heat This compound This compound Acylium ion intermediate->this compound Intramolecular Electrophilic Aromatic Substitution caption Intramolecular Friedel-Crafts Acylation Pathway

Caption: Intramolecular Friedel-Crafts Acylation Pathway

Parham_Type_Cyclization o-Bromobenzyl derivative\n(with Weinreb amide) o-Bromobenzyl derivative (with Weinreb amide) Aryllithium intermediate Aryllithium intermediate o-Bromobenzyl derivative\n(with Weinreb amide)->Aryllithium intermediate t-BuLi, -78°C This compound This compound Aryllithium intermediate->this compound Intramolecular Nucleophilic Acyl Substitution caption Parham-Type Cyclization Pathway

Caption: Parham-Type Cyclization Pathway

Oxidation_of_Isochroman_4_ol Isochroman-4-ol Isochroman-4-ol Chromate ester intermediate Chromate ester intermediate Isochroman-4-ol->Chromate ester intermediate PCC This compound This compound Chromate ester intermediate->this compound E2 Elimination caption Oxidation of Isochroman-4-ol Pathway

Caption: Oxidation of Isochroman-4-ol Pathway

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Starting Material(s) Starting Material(s) Reaction Mixture Reaction Mixture Starting Material(s)->Reaction Mixture Add Reagents & Catalyst Crude Product Crude Product Reaction Mixture->Crude Product Reaction (Heat/Cool) Organic Layer Organic Layer Crude Product->Organic Layer Quenching & Extraction Concentrated Crude Concentrated Crude Organic Layer->Concentrated Crude Drying & Solvent Removal Pure this compound Pure this compound Concentrated Crude->Pure this compound Column Chromatography caption General Experimental Workflow

Caption: General Experimental Workflow

References

Efficacy of isochroman-4-one derivatives compared to standard antihypertensive drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive efficacy of novel isochroman-4-one derivatives against standard antihypertensive drugs. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer an objective assessment for research and development purposes.

Comparative Efficacy Data

The following tables summarize the available quantitative data from preclinical studies, comparing the blood pressure-lowering effects of selected this compound derivatives with the standard antihypertensive drugs, propranolol and captopril. It is important to note that this data is compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions.

Drug/DerivativeMechanism of ActionDoseRoute of AdministrationAnimal ModelMax. Blood Pressure Reduction (Systolic/Diastolic)Reference
This compound Derivatives
Compound IIIdβ1-Adrenoceptor BlockerNot SpecifiedNot SpecifiedSpontaneously Hypertensive Rats (SHRs)> 40%[1]
NO-releasing derivatives (Ia, IIIb, IIIe)Nitric Oxide DonorNot SpecifiedNot SpecifiedSpontaneously Hypertensive Rats (SHRs)~40%[2]
Compound 6eα1-Adrenergic Receptor AntagonistNot SpecifiedNot SpecifiedSpontaneously Hypertensive Rats (SHRs)Significant reduction, comparable to naftopidil[3]
Standard Antihypertensive Drugs
Propranololβ-Adrenoceptor BlockerNot SpecifiedNot SpecifiedSpontaneously Hypertensive Rats (SHRs)Comparable β1-adrenoceptor blocking effect to Compound IIId[1]
CaptoprilACE InhibitorNot SpecifiedNot SpecifiedSpontaneously Hypertensive Rats (SHRs)Comparable to NO-releasing this compound derivatives[2]

Experimental Protocols

A generalized experimental protocol for evaluating the antihypertensive activity of this compound derivatives in spontaneously hypertensive rats (SHRs) is outlined below. This protocol is based on common practices in preclinical hypertension research.

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHRs) are commonly used as a model for essential hypertension.[4] Normotensive Wistar-Kyoto (WKY) rats can be used as a control group. The animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.

2. Drug Administration:

  • The this compound derivatives and standard antihypertensive drugs are typically dissolved in a suitable vehicle (e.g., saline, distilled water with a small amount of DMSO).

  • Administration can be performed via various routes, including oral gavage (p.o.) or intraperitoneal injection (i.p.), depending on the study's objective and the compound's properties.

  • A vehicle control group receives the same volume of the vehicle without the active compound.

3. Blood Pressure Measurement:

  • Blood pressure can be measured using either non-invasive or invasive methods.[5]

    • Non-invasive method (Tail-cuff method): This is a common method for repeated measurements. The rat is placed in a restrainer, and a cuff with a sensor is placed on the tail to measure systolic and diastolic blood pressure.[5] Acclimatization of the animals to the procedure is crucial to minimize stress-induced blood pressure variations.[6]

    • Invasive method (Radiotelemetry): This method provides continuous and more accurate blood pressure readings without the need for restraint. A telemetry transmitter is surgically implanted into the abdominal aorta of the rat.[7] This allows for the monitoring of blood pressure and heart rate in conscious, freely moving animals.

  • Baseline blood pressure is recorded before drug administration. After administration, blood pressure is monitored at various time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

Signaling Pathways and Mechanisms of Action

The antihypertensive effects of this compound derivatives are attributed to various mechanisms, including β1-adrenergic receptor blockade and angiotensin-converting enzyme (ACE) inhibition. Some derivatives may also modulate other signaling pathways involved in blood pressure regulation.

β1-Adrenergic Receptor Blockade

Certain this compound derivatives, such as compound IIId, function as β1-adrenoceptor antagonists.[1] This mechanism is similar to that of standard β-blockers like propranolol. By blocking the β1-adrenergic receptors in the heart, these compounds inhibit the binding of catecholamines (norepinephrine and epinephrine), leading to:

  • A decrease in heart rate (negative chronotropic effect).

  • A reduction in myocardial contractility (negative inotropic effect).

  • A subsequent decrease in cardiac output, which contributes to the lowering of blood pressure.[8]

Angiotensin-Converting Enzyme (ACE) Inhibition

Some this compound derivatives have been found to act as ACE inhibitors, similar to drugs like captopril.[2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, these derivatives prevent the conversion of angiotensin I to angiotensin II.[9][10] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. Therefore, ACE inhibition leads to:

  • Vasodilation (relaxation of blood vessels).

  • Reduced aldosterone secretion, leading to decreased blood volume.

  • A subsequent reduction in both peripheral resistance and cardiac output, resulting in lower blood pressure.[11][12]

Potential Modulation of Other Signaling Pathways

Preliminary evidence suggests that some this compound derivatives may also exert their cardiovascular effects through the modulation of other signaling pathways:

  • PI3K/Akt/eNOS Pathway: This pathway is crucial for the production of nitric oxide (NO), a potent vasodilator. Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in increased NO production and vasorelaxation.[13][14][15]

  • AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Activation of AMPK in the vasculature can lead to vasodilation through various mechanisms, including the phosphorylation of eNOS.[16][17]

Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the antihypertensive effects of this compound derivatives.

experimental_workflow Experimental Workflow for Antihypertensive Activity Evaluation cluster_animal_model Animal Model cluster_drug_admin Drug Administration cluster_bp_measurement Blood Pressure Measurement cluster_data_analysis Data Analysis SHRs Spontaneously Hypertensive Rats (SHRs) Derivatives This compound Derivatives SHRs->Derivatives WKY WKY Rats (Control) Vehicle Vehicle Control WKY->Vehicle TailCuff Non-invasive (Tail-cuff) Derivatives->TailCuff Telemetry Invasive (Radiotelemetry) Derivatives->Telemetry Standard Standard Antihypertensive Drugs Standard->TailCuff Standard->Telemetry Vehicle->TailCuff Vehicle->Telemetry Analysis Comparison of Blood Pressure Reduction TailCuff->Analysis Telemetry->Analysis

Caption: Experimental workflow for evaluating antihypertensive activity.

beta_blockade_pathway β1-Adrenergic Receptor Blockade Pathway Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta1Receptor β1-Adrenergic Receptor (Heart) Catecholamines->Beta1Receptor G_Protein Gs Protein Activation Beta1Receptor->G_Protein Isochromanone This compound Derivative Blockade Blockade Isochromanone->Blockade AdenylateCyclase Adenylate Cyclase Activation G_Protein->AdenylateCyclase cAMP ↑ cAMP AdenylateCyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA HeartEffects ↑ Heart Rate & Contractility PKA->HeartEffects BP_Increase ↑ Blood Pressure HeartEffects->BP_Increase Blockade->Beta1Receptor Inhibits ReducedEffects ↓ Heart Rate & Contractility Blockade->ReducedEffects BP_Decrease ↓ Blood Pressure ReducedEffects->BP_Decrease

Caption: Mechanism of β1-adrenergic receptor blockade.

ace_inhibition_pathway Angiotensin-Converting Enzyme (ACE) Inhibition Pathway Angiotensinogen Angiotensinogen Renin Renin AngiotensinI Angiotensin I Renin->AngiotensinI Converts ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Isochromanone This compound Derivative Blockade Inhibition Isochromanone->Blockade Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone ↑ Aldosterone Secretion AngiotensinII->Aldosterone BP_Increase ↑ Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Blockade->ACE Inhibits Vasodilation Vasodilation Blockade->Vasodilation ReducedAldosterone ↓ Aldosterone Secretion Blockade->ReducedAldosterone BP_Decrease ↓ Blood Pressure Vasodilation->BP_Decrease ReducedAldosterone->BP_Decrease

Caption: Mechanism of ACE inhibition.

downstream_pathways Potential Downstream Signaling Pathways cluster_pi3k PI3K/Akt/eNOS Pathway cluster_ampk AMPK Pathway Isochromanone This compound Derivative PI3K PI3K Isochromanone->PI3K Modulates AMPK AMPK Isochromanone->AMPK Modulates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO ↑ Nitric Oxide (NO) eNOS->NO Vasodilation1 Vasodilation NO->Vasodilation1 BP_Decrease ↓ Blood Pressure Vasodilation1->BP_Decrease eNOS2 eNOS AMPK->eNOS2 NO2 ↑ Nitric Oxide (NO) eNOS2->NO2 Vasodilation2 Vasodilation NO2->Vasodilation2 Vasodilation2->BP_Decrease

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery, the isochroman-4-one scaffold has emerged as a versatile pharmacophore, giving rise to derivatives with a spectrum of biological activities. This guide provides a comparative analysis of the cross-reactivity profiles of this compound compounds, primarily focusing on their interactions with α1-adrenergic, β-adrenergic, and acetylcholinesterase targets. The following data, compiled from various studies, offers insights into the selectivity of these compounds, which is a critical consideration in the development of therapeutic agents with minimized off-target effects.

Quantitative Cross-Reactivity Data

The selectivity of this compound derivatives is a key determinant of their therapeutic potential. The following tables summarize the available quantitative data on the activity of various this compound compounds against their primary targets and related off-targets. It is important to note that the data presented is derived from different studies and features distinct derivatives of the this compound core structure.

Compound Derivative Primary Target Activity (IC₅₀/Kᵢ) Related Target Activity (IC₅₀/Kᵢ) Selectivity Ratio (Primary/Related) Reference
Arylpiperazine Hybrid (e.g., 6e)α₁-Adrenergic ReceptorPotent Antagonist--Data not available[1]
Oxime Ether Hybrid (e.g., Ic)β₁-Adrenoceptor52.2% inhibition at 10⁻⁷ M--Data not available[2]

Absence of comprehensive cross-reactivity data in a single study necessitates a comparative overview from multiple sources. Researchers are encouraged to perform dedicated selectivity profiling for novel this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the activity of this compound compounds at their respective targets.

Radioligand Binding Assay for Adrenergic Receptors (α₁ and β₁)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

A Membrane Preparation (Expressing target receptor) B Incubation (Membranes, radioligand, test compound) A->B C Filtration (Separation of bound and free radioligand) B->C D Scintillation Counting (Quantification of bound radioactivity) C->D E Data Analysis (Calculation of Ki or IC50 values) D->E

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α₁ or β₁).

  • Radioligand (e.g., [³H]-Prazosin for α₁ receptors, [¹²⁵I]-Cyanopindolol for β₁ receptors).

  • Test this compound compound.

  • Assay buffer and wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • The reaction is allowed to reach equilibrium.

  • The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed to remove non-specific binding.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of acetylcholinesterase.

Workflow:

A Enzyme and Substrate Preparation (AChE, Acetylthiocholine) B Incubation (AChE, test compound) A->B C Initiation of Reaction (Addition of Acetylthiocholine) B->C D Colorimetric Reaction (Thiocholine + DTNB -> Yellow product) C->D E Absorbance Measurement (Spectrophotometer at 412 nm) D->E F Data Analysis (Calculation of % inhibition and IC50) E->F

AChE Inhibition Assay Workflow

Materials:

  • Purified acetylcholinesterase (AChE).

  • Acetylthiocholine (substrate).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test this compound compound.

  • Assay buffer.

  • Microplate reader.

Procedure:

  • AChE is pre-incubated with varying concentrations of the test compound.

  • The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine.

  • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

  • The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

  • The rate of color formation is measured spectrophotometrically at 412 nm.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor. The IC₅₀ value is then determined.

Signaling Pathways

Understanding the signaling pathways associated with the primary targets of this compound compounds is essential for predicting their physiological effects.

α₁-Adrenergic Receptor Signaling

Activation of α₁-adrenergic receptors, which are Gq-protein coupled, leads to the stimulation of phospholipase C (PLC).

cluster_0 Agonist Agonist alpha1_AR α1-Adrenergic Receptor Agonist->alpha1_AR Binds Gq Gq Protein alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Response Ca2_release->Response PKC->Response

α₁-Adrenergic Receptor Signaling Pathway

β₁-Adrenergic Receptor Signaling

β₁-adrenergic receptors are Gs-protein coupled receptors that activate adenylyl cyclase.

cluster_0 Agonist Agonist beta1_AR β1-Adrenergic Receptor Agonist->beta1_AR Binds Gs Gs Protein beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

β₁-Adrenergic Receptor Signaling Pathway

Acetylcholinesterase in Neuromuscular Transmission

Acetylcholinesterase plays a critical role in terminating nerve impulses at the neuromuscular junction by hydrolyzing acetylcholine.

cluster_0 Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft ACh_Receptor ACh Receptor (Muscle) Synaptic_Cleft->ACh_Receptor ACh binds AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh hydrolyzed by Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction Choline_Acetate Choline + Acetate AChE->Choline_Acetate

Role of AChE at the Neuromuscular Junction

This guide underscores the importance of comprehensive cross-reactivity profiling in the early stages of drug development. While this compound derivatives show promise as modulators of adrenergic and cholinergic targets, a thorough understanding of their selectivity is paramount for advancing safe and effective therapeutic candidates. Further research is warranted to establish complete selectivity profiles for individual this compound compounds against a broader panel of related biological targets.

References

Unveiling Molecular Architectures: A Comparative Guide to X-ray Crystallography for Isochroman-4-one Analog Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of isochroman-4-one analogs is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. X-ray crystallography stands as the gold standard for providing unambiguous atomic-level insights into these molecular scaffolds. This guide offers a comparative analysis of crystallographic data for various this compound derivatives, alongside a detailed experimental protocol and workflow for successful structure determination.

Comparative Crystallographic Data of this compound Analogs

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of representative this compound analogs. This data allows for a direct comparison of their solid-state structures and the quality of the crystallographic models.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factorRef.
3-(4-Methoxyphenyl)isochroman-1-oneC₁₆H₁₄O₃MonoclinicP2₁/c11.893314.68747.452190101.040901277.6640.042[1]
4-(1-Hydroxypropyl)-isochroman-1,3-dioneC₁₂H₁₂O₄TriclinicP-17.3678.11889.54974.03484.37464.581496.92-[2]

Deciphering the Molecular Blueprint: The X-ray Crystallography Workflow

The determination of the crystal structure of this compound analogs via X-ray crystallography is a multi-step process, beginning with the growth of high-quality single crystals and culminating in the refinement of the atomic model.[3][4]

XRay_Crystallography_Workflow Experimental Workflow for X-ray Crystallography of this compound Analogs cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Structural Analysis Synthesis Synthesis & Purification of Analog Screening Crystallization Screening Synthesis->Screening High Purity Sample Optimization Optimization of Crystal Growth Screening->Optimization Initial Hits Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Diffraction Quality Crystals Diffraction X-ray Diffraction Experiment Harvesting->Diffraction XRay_Source X-ray Source (Synchrotron or In-house) XRay_Source->Diffraction Data_Collection Data Collection (Detector) Diffraction->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Diffraction Images Phase_Problem Solving the Phase Problem Data_Processing->Phase_Problem Structure Factors Model_Building Initial Model Building Phase_Problem->Model_Building Electron Density Map Refinement Structure Refinement Model_Building->Refinement Validation Model Validation & Deposition Refinement->Validation Final Model Analysis Analysis of Molecular Geometry, Packing, and Intermolecular Interactions Validation->Analysis

A generalized workflow for determining the crystal structure of this compound analogs.

Detailed Experimental Protocols

A successful X-ray crystallographic study hinges on meticulous execution of each experimental step. Below are detailed methodologies for the key stages of the process.

Synthesis, Purification, and Characterization

The this compound analog of interest must be synthesized and purified to the highest possible degree. Purity is critical for successful crystallization. Standard purification techniques such as column chromatography and recrystallization are employed. The purified compound's identity and purity should be confirmed by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization

The goal of crystallization is to obtain well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).[4]

  • Screening for Crystallization Conditions: A variety of crystallization techniques can be employed, with vapor diffusion (hanging drop or sitting drop) being the most common for small molecules. A sparse matrix screening approach is often used, where the purified compound is dissolved in a suitable solvent and mixed with a range of precipitants at different concentrations and pH values.

  • Optimization: Once initial "hits" (conditions that yield crystals or crystalline precipitate) are identified, a more focused optimization screen is performed. This involves systematically varying the concentrations of the precipitant, the compound, and any additives, as well as exploring different temperatures.

X-ray Data Collection

Single crystals are carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3]

  • Data Collection: A modern CCD or CMOS area detector is used to collect the diffraction pattern as the crystal is rotated in the X-ray beam.[4] For weakly diffracting crystals or to obtain very high-resolution data, synchrotron radiation sources are often utilized.[5] Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage and thermal vibrations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. Software such as SHELXS or SHELXT is commonly used for this purpose.[1]

Structure Solution and Refinement

The ultimate goal is to generate an accurate three-dimensional model of the electron density of the molecule.

  • Structure Solution: The "phase problem" is a central challenge in X-ray crystallography. For small molecules like this compound analogs, direct methods are typically successful in determining the initial phases of the structure factors.

  • Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined using least-squares methods, where the atomic positions, displacement parameters, and other variables are adjusted to achieve the best possible fit between the calculated and observed diffraction data. This process is iterated until convergence is reached, resulting in a final, validated crystal structure. Programs like SHELXL are widely used for structure refinement.[1]

By following these rigorous experimental protocols, researchers can reliably determine the crystal structures of novel this compound analogs, providing a solid foundation for advancing drug discovery and development efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of Isochroman-4-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Isochroman-4-one, a compound frequently utilized in organic synthesis. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: To shield the body from accidental splashes.

  • Eye and face protection: To guard against dust and fumes.[1]

Ventilation: Use this compound only in a well-ventilated area or outdoors to avoid inhalation of dust or fumes.[1][2]

Handling Practices: Avoid eating, drinking, or smoking when using this product.[1] After handling, wash all exposed external body areas thoroughly.[1][3]

Quantitative Data Summary

For quick reference, the key physical, chemical, and hazard data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈O₂Internal Data
Molecular Weight 148.16 g/mol Internal Data
Appearance SolidInternal Data
Hazard Statements H302, H315, H319, H332, H335[1]
Signal Word Warning[4]
Precautionary Codes P261, P264, P270, P271, P280[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with local, regional, and national hazardous waste regulations.[2] The following protocol outlines the general steps for its safe disposal.

Step 1: Waste Identification and Segregation

  • Characterize the waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals.

  • Segregate the waste: Do not mix this compound waste with other incompatible waste streams.

Step 2: Containerization

  • Use a suitable, labeled container for waste collection. The container should be chemically resistant and have a secure lid to prevent spills and leaks.[1]

  • Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound". Include the date of accumulation.

Step 3: Storage

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Keep the container tightly closed when not in use.[2]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][6]

  • Provide the waste manifest or any other required documentation to the disposal vendor.

Step 5: Decontamination

  • Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound.[1]

  • Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste along with the primary chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_decon Decontamination start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Proper Ventilation ppe->ventilation characterize Characterize Waste (Pure, Solution, Mixture) ventilation->characterize segregate Segregate from Incompatible Wastes characterize->segregate containerize Place in a Labeled, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs decontaminate Decontaminate Glassware & Work Surfaces contact_ehs->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe end End: Disposal Complete dispose_ppe->end

References

Essential Safety and Operational Guide for Handling Isochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Isochroman-4-one in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing.[1][4]To protect against eye irritation or serious eye damage from splashes or dust.[1][4][5]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[6] A lab coat or chemical-resistant apron should be worn.[1][6]To prevent skin contact which can cause irritation.[1][5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or dust/fumes are generated, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK EN14387) should be used.[6]To avoid inhalation of harmful dust or vapors that may cause respiratory irritation.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][5]

  • Dispensing: Avoid generating dust.[1] Use appropriate tools (e.g., spatula) for transferring the solid material.

  • Spill Management: In case of a spill, immediately evacuate the area and alert emergency services if necessary.[1] For small spills, use dry clean-up procedures and avoid creating dust.[1] Collect the residue in a sealed, labeled container for disposal.[1] The spill area should be washed down with large amounts of water.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.[1][2]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep containers tightly closed and in their original packaging.[1][4]

  • Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[1][4]

  • The storage area should be locked up.[1][4]

Disposal Plan

The disposal of this compound and its containers must be treated as hazardous waste.

Waste Treatment:

  • Dispose of contents and containers at an authorized hazardous or special waste collection point.[1]

  • Do not discharge into sewers or waterways.[1]

  • Empty containers may still retain chemical residues and should be handled as hazardous.[1] If recycling is not an option, containers should be punctured to prevent reuse and disposed of in an authorized landfill.[1]

  • Always consult and adhere to local, state, and federal waste disposal regulations.[4]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handling_weigh Weigh/Measure prep_hood->handling_weigh Proceed when ready handling_transfer Transfer to Reaction handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware handling_transfer->cleanup_decon After experiment cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_solid Dispose of Solid Waste cleanup_wash->disp_solid Final step disp_liquid Dispose of Liquid Waste disp_solid->disp_liquid

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isochroman-4-one
Reactant of Route 2
Isochroman-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.